molecular formula C9H8FNO B1341974 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 230301-83-4

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1341974
CAS No.: 230301-83-4
M. Wt: 165.16 g/mol
InChI Key: ZZGXLZYBHQFPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGXLZYBHQFPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593268
Record name 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230301-83-4
Record name 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

This guide provides a comprehensive overview of a proposed synthetic route for this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is based on the well-established Bischler-Napieralski reaction, a robust method for the preparation of 3,4-dihydroisoquinolines. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 2-(2-fluorophenyl)ethylamine. The first step involves the formylation of the primary amine to yield the corresponding N-formyl derivative. The subsequent and key step is an intramolecular cyclodehydration reaction (Bischler-Napieralski cyclization) to construct the desired dihydroisoquinolinone ring system.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and provide a practical approach to the synthesis of the target compound.

Step 1: Synthesis of N-[2-(2-fluorophenyl)ethyl]formamide (Intermediate 1)

This procedure details the formylation of 2-(2-fluorophenyl)ethylamine using formic acid and acetic anhydride.

Materials and Reagents:

  • 2-(2-fluorophenyl)ethylamine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-fluorophenyl)ethylamine (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add formic acid (1.2 eq) to the solution, followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-[2-(2-fluorophenyl)ethyl]formamide.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Bischler-Napieralski Cyclization for the Synthesis of this compound (Target Molecule)

This protocol describes the intramolecular cyclization of N-[2-(2-fluorophenyl)ethyl]formamide to the target lactam using phosphorus oxychloride.

Materials and Reagents:

  • N-[2-(2-fluorophenyl)ethyl]formamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous acetonitrile or toluene

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-[2-(2-fluorophenyl)ethyl]formamide (1.0 eq) in anhydrous acetonitrile or toluene in a round-bottom flask, add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-4 hours.[1][2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

The following table summarizes the key parameters for the proposed synthesis. The expected yields are based on literature reports for similar Bischler-Napieralski reactions.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Formylation2-(2-fluorophenyl)ethylamineFormic acid, Acetic anhydrideDichloromethane0 to RT12-1690-95
2Bischler-NapieralskiN-[2-(2-fluorophenyl)ethyl]formamidePhosphorus oxychloride (POCl₃)Acetonitrile or TolueneReflux2-470-85

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound start 2-(2-fluorophenyl)ethylamine intermediate N-[2-(2-fluorophenyl)ethyl]formamide start->intermediate Formic Acid, Acetic Anhydride DCM, 0°C to RT product This compound intermediate->product POCl3 Acetonitrile, Reflux

Caption: Overall synthetic scheme for this compound.

Plausible Reaction Mechanism for Bischler-Napieralski Cyclization

G Plausible Mechanism of the Bischler-Napieralski Reaction cluster_0 Activation of Amide cluster_1 Formation of Nitrilium Ion cluster_2 Intramolecular Cyclization cluster_3 Tautomerization and Work-up amide N-[2-(2-fluorophenyl)ethyl]formamide activated_complex Activated Intermediate amide->activated_complex + POCl3 nitrilium Nitrilium Ion Intermediate activated_complex->nitrilium - (OPOCl2)- iminium_ion Iminium Ion nitrilium->iminium_ion Electrophilic Aromatic Substitution dihydroisoquinoline 3,4-Dihydroisoquinolinium Salt iminium_ion->dihydroisoquinoline Rearomatization final_product This compound dihydroisoquinoline->final_product Hydrolysis

Caption: Key steps in the Bischler-Napieralski cyclization mechanism.[3]

References

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. Due to the limited availability of specific experimental data for this compound, this document focuses on the expected spectroscopic data based on its chemical structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to assist researchers in the identification and characterization of this and structurally related molecules.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the typical ranges for its constituent functional groups.

Table 1: Expected ¹H NMR Spectroscopic Data

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 8.0[1][2][3][4]Multiplet
N-H5.0 - 8.0Broad Singlet
-CH₂- (adjacent to N)3.0 - 4.0Triplet
-CH₂- (adjacent to aromatic ring)2.5 - 3.0[1]Triplet

Table 2: Expected ¹³C NMR Spectroscopic Data

CarbonExpected Chemical Shift (ppm)
C=O (Amide)160 - 185[5][6][7][8]
Aromatic C-F150 - 165
Aromatic C115 - 150[5][6][9][10]
-CH₂- (adjacent to N)40 - 50
-CH₂- (adjacent to aromatic ring)20 - 30[5]

Table 3: Expected IR Spectroscopic Data

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500[11][12][13]Medium
Aromatic C-H Stretch3000 - 3100[14][15][16][17][18]Medium to Weak
Aliphatic C-H Stretch2850 - 3000[11][12][19]Medium
C=O Stretch (Amide)1630 - 1690[11][20][21][22]Strong
Aromatic C=C Stretch1400 - 1600[14][15][16][17][18][23]Medium to Weak
C-N Stretch1250 - 1335[23]Medium
C-F Stretch1000 - 1400Strong

Table 4: Expected Mass Spectrometry Data

AnalysisExpected Value
Molecular FormulaC₉H₈FNO
Molecular Weight165.16 g/mol
Exact Mass165.06
Key FragmentationLoss of CO, loss of F, cleavage of the dihydroisoquinolinone ring

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[15]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).[15]

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[15]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[24]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[5] Further dilute this solution as needed for the specific instrument.

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Impact (EI) or Electrospray Ionization (ESI).[1]

  • Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of the ions against their relative abundance.

  • Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.[1] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of an organic compound.

References

Synthesis of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis predominantly proceeds through a two-step sequence involving the formation of an N-formyl intermediate followed by an intramolecular cyclization reaction. This document details the key starting materials, experimental methodologies, and expected outcomes.

Overview of Synthetic Strategy

The most direct and widely applicable method for the synthesis of this compound involves two key transformations:

  • N-formylation of 2-(3-fluorophenyl)ethylamine.

  • Intramolecular cyclization of the resulting N-formyl-2-(3-fluorophenyl)ethylamine via a Bischler-Napieralski reaction.

This strategy offers a convergent and efficient pathway to the target molecule, utilizing readily available starting materials.

Synthetic_Workflow start Starting Material: 2-(3-fluorophenyl)ethylamine step1 Step 1: N-Formylation start->step1 intermediate Intermediate: N-formyl-2-(3-fluorophenyl)ethylamine step2 Step 2: Bischler-Napieralski Cyclization intermediate->step2 product Final Product: This compound step1->intermediate step2->product

Figure 1: Overall synthetic workflow for this compound.

Starting Materials and Reagents

The primary starting material for this synthesis is 2-(3-fluorophenyl)ethylamine. This compound serves as a crucial building block in the preparation of various pharmaceuticals, particularly those targeting neurological disorders.[1] A variety of reagents are required for the subsequent transformations, as detailed in the table below.

Compound Structure Role Supplier Examples
2-(3-fluorophenyl)ethylamine2-(3-fluorophenyl)ethylamineStarting MaterialSigma-Aldrich, TCI, Combi-Blocks
Formic AcidHCOOHFormylating AgentSigma-Aldrich, Fisher Scientific
Ethyl FormateHCOOCH₂CH₃Formylating AgentSigma-Aldrich, Alfa Aesar
Phosphorus OxychloridePOCl₃Dehydrating AgentSigma-Aldrich, Acros Organics
Phosphorus PentoxideP₂O₅Dehydrating AgentSigma-Aldrich, Strem Chemicals
Trifluoromethanesulfonic Anhydride(CF₃SO₂)₂ODehydrating AgentSigma-Aldrich, Oakwood Chemical
TolueneC₇H₈SolventFisher Scientific, VWR
Dichloromethane (DCM)CH₂Cl₂SolventFisher Scientific, VWR

Table 1: Key Starting Materials and Reagents.

Experimental Protocols

This section outlines the detailed experimental procedures for the two main synthetic steps.

Step 1: N-formylation of 2-(3-fluorophenyl)ethylamine

The introduction of the formyl group onto the nitrogen atom of 2-(3-fluorophenyl)ethylamine is a critical first step. Two common and effective methods for this transformation are presented below.

This method employs formic acid directly as the formylating agent, with azeotropic removal of water to drive the reaction to completion.

Protocol:

  • To a solution of 2-(3-fluorophenyl)ethylamine (1.0 eq) in toluene, add formic acid (1.2-2.0 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until the calculated amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude N-formyl-2-(3-fluorophenyl)ethylamine, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Parameter Value
Reactant Ratio1 : 1.2-2.0 (Amine : Formic Acid)
SolventToluene
TemperatureReflux (approx. 111 °C)
Reaction Time4-12 hours (monitor by TLC)
Typical Yield>95%

Table 2: Reaction Parameters for N-formylation using Formic Acid.

This alternative method utilizes ethyl formate as the formylating agent and is often performed under neat conditions or with a catalyst.

Protocol:

  • Combine 2-(3-fluorophenyl)ethylamine (1.0 eq) and an excess of ethyl formate (can be used as the solvent).

  • Heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the excess ethyl formate and ethanol byproduct by distillation.

  • The resulting crude N-formyl-2-(3-fluorophenyl)ethylamine is typically of sufficient purity for the subsequent step.

Parameter Value
Reactant RatioExcess ethyl formate
SolventEthyl Formate (or none)
TemperatureReflux (approx. 54 °C)
Reaction Time12-24 hours (monitor by TLC)
Typical Yield80-95%

Table 3: Reaction Parameters for N-formylation using Ethyl Formate.

N_Formylation amine 2-(3-fluorophenyl)ethylamine reagent1 Formic Acid Toluene, Reflux amine->reagent1 Method A reagent2 Ethyl Formate Reflux amine->reagent2 Method B formamide N-formyl-2-(3-fluorophenyl)ethylamine reagent1->formamide reagent2->formamide

Figure 2: N-formylation of 2-(3-fluorophenyl)ethylamine.
Step 2: Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclodehydration of β-arylethylamides.[1][2][3] Several dehydrating agents can be employed for this transformation.

Phosphorus oxychloride is a widely used and effective reagent for the Bischler-Napieralski cyclization.[1]

Protocol:

  • Dissolve N-formyl-2-(3-fluorophenyl)ethylamine (1.0 eq) in a suitable solvent such as acetonitrile or toluene.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 8-9.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Parameter Value
Reactant Ratio1 : 2.0-3.0 (Amide : POCl₃)
SolventAcetonitrile or Toluene
Temperature0 °C to Reflux
Reaction Time2-6 hours (monitor by TLC)
Typical Yield60-80%

Table 4: Reaction Parameters for Bischler-Napieralski Cyclization using POCl₃.

For substrates that are less reactive, a stronger dehydrating agent like phosphorus pentoxide, often in combination with POCl₃, can be effective.[1][3]

Protocol:

  • Suspend phosphorus pentoxide (2.0-4.0 eq) in refluxing phosphorus oxychloride.

  • Add a solution of N-formyl-2-(3-fluorophenyl)ethylamine (1.0 eq) in phosphorus oxychloride to the refluxing mixture.

  • Continue to heat at reflux and monitor the reaction by TLC.

  • Follow a similar work-up and purification procedure as described in Method A.

Parameter Value
ReagentsP₂O₅ in POCl₃
TemperatureReflux
Reaction Time1-4 hours (monitor by TLC)
Typical Yield50-75%

Table 5: Reaction Parameters for Bischler-Napieralski Cyclization using P₂O₅.

Bischler_Napieralski formamide N-formyl-2-(3-fluorophenyl)ethylamine reagent1 POCl₃ Acetonitrile/Toluene, Reflux formamide->reagent1 Method A reagent2 P₂O₅, POCl₃ Reflux formamide->reagent2 Method B product This compound reagent1->product reagent2->product

Figure 3: Bischler-Napieralski cyclization to form the target compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving N-formylation of 2-(3-fluorophenyl)ethylamine followed by a Bischler-Napieralski cyclization. The choice of reagents and reaction conditions for each step can be adapted based on substrate reactivity and desired scale. The protocols provided in this guide offer a solid foundation for researchers to successfully synthesize this important heterocyclic compound for applications in drug discovery and development.

References

The Dihydroisoquinolinone Scaffold: A Privileged Core in Nature's Arsenal

Author: BenchChem Technical Support Team. Date: December 2025

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dihydroisoquinolinone scaffold is a prominent heterocyclic motif found in a diverse array of naturally occurring alkaloids. These compounds, isolated from a wide range of terrestrial and marine organisms, exhibit a remarkable breadth of biological activities, making them a compelling area of study for drug discovery and development. This technical guide provides a comprehensive overview of the discovery and natural occurrence of the dihydroisoquinolinone core, with a focus on quantitative data, experimental protocols, and the molecular pathways they influence.

Discovery and Historical Context

The journey of the dihydroisoquinolinone scaffold is intrinsically linked to the broader history of isoquinoline alkaloid chemistry. Isoquinoline itself was first isolated from coal tar in 1885.[1][2] However, the recognition of the dihydroisoquinolinone core as a distinct and biologically significant entity emerged from the structural elucidation of natural products. Early work on alkaloids from various plant families, such as the Amaryllidaceae and Papaveraceae, led to the identification of compounds containing this heterocyclic system.[3][4] These initial discoveries paved the way for further exploration into the chemical diversity and therapeutic potential of this structural class.

Natural Occurrence: A Scaffold Across Kingdoms

The dihydroisoquinolinone scaffold is a testament to nature's ingenuity, appearing in metabolites from plants, fungi, and marine invertebrates. This widespread distribution highlights its evolutionary significance and its role in the chemical ecology of these organisms.

Terrestrial Plants: A Rich Reservoir

Plants, particularly those from the Amaryllidaceae family (e.g., Crinum species), are a prolific source of dihydroisoquinolinone alkaloids.[4][5] These compounds often possess potent biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[5][6] The genus Corydalis is another notable source, yielding a variety of isoquinoline alkaloids with diverse pharmacological effects.[7]

Fungi: A Promising Frontier

Fungi, including endophytic and marine-derived species, are increasingly recognized as a source of novel dihydroisoquinolinone-containing natural products.[8][9] These fungal metabolites have shown significant potential as anticancer agents.[10][11][12] The unique biosynthetic pathways in fungi often lead to structurally complex and diverse molecules, offering new avenues for drug discovery.

Marine Organisms: Novel Scaffolds from the Deep

The marine environment is a treasure trove of unique chemical structures, and dihydroisoquinolinones are no exception.[13][14] Marine sponges and tunicates have yielded a number of these compounds, some of which exhibit potent antitumor activities.[13][15] The structural novelty of marine-derived dihydroisoquinolinones often translates to unique mechanisms of action, making them particularly interesting for therapeutic development.[16][17]

Biosynthesis of the Dihydroisoquinolinone Core

The biosynthesis of the dihydroisoquinolinone scaffold, like other isoquinoline alkaloids, typically originates from the aromatic amino acid tyrosine.[1][3] Through a series of enzymatic reactions, tyrosine is converted into key intermediates that undergo cyclization to form the characteristic heterocyclic ring system. The specific biosynthetic pathways can vary between organisms, leading to the vast structural diversity observed in this class of natural products.

Biosynthesis_of_Dihydroisoquinolinone Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Enzymatic Steps Intermediate Key Intermediate Dopamine->Intermediate Condensation Dihydroisoquinolinone Dihydroisoquinolinone Scaffold Intermediate->Dihydroisoquinolinone Cyclization & Oxidation

Caption: Generalized biosynthetic pathway of the dihydroisoquinolinone scaffold.

Selected Naturally Occurring Dihydroisoquinolinones

The following table summarizes key information for a selection of naturally occurring compounds featuring the dihydroisoquinolinone scaffold.

Compound NameNatural SourceOrganism TypeBiological ActivityReference
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-oneMichelia champacaPlantNot specified[3]
6,7-Dihydroxy-1-methyl-3,4-dihydroisoquinolonePortulaca oleraceaPlantNot specified[3]
6,7-Dihydroxy-3,4-dihydroisoquinolonePortulaca oleraceaPlantNot specified[3]
Cripowellin C AnaloguesCrinum latifoliumPlantCytotoxic, Antimicrobial, Anti-inflammatory[5]
Globosuxanthone AChaetomium globosumFungusCytotoxic[10]
RenieramycinsMarine SpongesMarine InvertebrateCytotoxic[13]
Fiscalin BMarine-derived FungusFungusAntitumor[15]

Quantitative Biological Activity Data

The therapeutic potential of dihydroisoquinolinones is underscored by their potent biological activities. The following table presents quantitative data for selected compounds.

CompoundCell Line/TargetActivity TypeIC50 ValueReference
Cripowellin C Analogues (1-5)Lung Cancer Cell LinesCytotoxicity< 30 nM[5]
Globosuxanthone AHuman Solid Tumor Cell LinesCytotoxicityPotent (specific values not provided)[10]
5-O-(4′-pyridinecarbonyl) renieramycin TH290 and H460 NSCLC cellsCytotoxicity35.27 ± 1.09 nM and 34.77 ± 2.19 nM[13]
(-)-PhenylahistinVarious Tumor Cell LinesCytotoxicity0.18 to 3.7 µM[11]
3,4-2H-tomentelline CHepG2 cellsCytotoxicity7.42 μM[18]

Experimental Protocols: A Guide to Isolation and Characterization

The isolation and structural elucidation of dihydroisoquinolinone natural products rely on a combination of chromatographic and spectroscopic techniques.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of dihydroisoquinolinone alkaloids from a natural source.

Isolation_Workflow Start Natural Source Material (e.g., Plant Bulbs, Fungal Culture) Extraction Solvent Extraction (e.g., EtOH, EtOAc) Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning ColumnChrom Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC PureCompound Isolated Dihydroisoquinolinone HPLC->PureCompound StructureElucid Structure Elucidation (NMR, MS, X-ray) PureCompound->StructureElucid

Caption: A standard workflow for the isolation of dihydroisoquinolinones.

Key Experimental Methodologies

1. Extraction:

  • Source Material: Dried and powdered plant material or fungal biomass.

  • Solvents: Typically, extraction is performed with organic solvents of increasing polarity, such as ethanol (EtOH) or ethyl acetate (EtOAc).[5][10]

2. Chromatographic Separation:

  • Column Chromatography: Initial separation of the crude extract is often achieved using column chromatography on silica gel or Sephadex.

  • High-Performance Liquid Chromatography (HPLC): Final purification to yield individual compounds is typically performed by preparative HPLC, often using reverse-phase columns.

3. Structure Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for determining the chemical structure and stereochemistry of the isolated compounds.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular formula.

  • X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[10]

Signaling Pathways and Mechanisms of Action

Several dihydroisoquinolinone-containing natural products exert their biological effects by modulating key cellular signaling pathways.

Inhibition of the p53-MDM2 Interaction

A significant area of research has been the development of synthetic dihydroisoquinolinone derivatives as inhibitors of the p53-MDM2 protein-protein interaction.[19] This interaction is a critical regulator of the p53 tumor suppressor protein. Inhibition of this interaction can lead to the reactivation of p53 and the induction of apoptosis in cancer cells.

p53_MDM2_Pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds to Degradation p53 Degradation p53->Degradation Leads to Apoptosis Apoptosis p53->Apoptosis Induces Dihydroisoquinolinone Dihydroisoquinolinone Inhibitor Dihydroisoquinolinone->MDM2 Inhibits

Caption: Inhibition of the p53-MDM2 interaction by dihydroisoquinolinones.

Future Perspectives

The dihydroisoquinolinone scaffold continues to be a fertile ground for natural product discovery and medicinal chemistry. The diverse biological activities and novel mechanisms of action associated with these compounds suggest that they will remain an important focus for the development of new therapeutic agents. Future research will likely involve the exploration of untapped natural sources, the development of novel synthetic methodologies, and a deeper understanding of their molecular targets and signaling pathways.

References

Biological Screening of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of compound libraries based on the 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one scaffold. This privileged structure has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. This document details screening methodologies, presents key quantitative data from representative studies, and outlines the signaling pathways implicated.

Data Presentation: Summary of Biological Activities

The biological activities of 3,4-dihydroisoquinolin-1(2H)-one derivatives have been explored against various targets, revealing potential therapeutic applications. Below are summarized quantitative data from key screening campaigns.

Table 1: Antiproliferative and PRMT5 Inhibitory Activities of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

A recent study identified a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives as potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in cancer cell growth. The following table summarizes the in vitro activity of a lead compound, D3 .[1]

CompoundTargetAssayIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)
D3 PRMT5Biochemical Assay15.8Z-138 (NHL)25.1
Ramos (BL)32.4
Pfeiffer (DLBCL)41.7

NHL: Non-Hodgkin's Lymphoma; BL: Burkitt's Lymphoma; DLBCL: Diffuse Large B-cell Lymphoma.

Table 2: Antioomycete Activity of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

A library of 3,4-dihydroisoquinolin-1(2H)-one derivatives was screened for activity against the plant pathogen Pythium recalcitrans. The data highlights the potential of this scaffold in agrochemical development.[2][3]

CompoundTarget OrganismAssayEC₅₀ (μM)
I23 Pythium recalcitransMycelial Growth Inhibition14
Hymexazol (control)Pythium recalcitransMycelial Growth Inhibition37.7

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of screening results. The following sections provide protocols for the key assays mentioned above.

PRMT5 Inhibition Assay (Biochemical)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PRMT5.

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]-SAM)

  • Histone H4 peptide substrate

  • Test compounds (dissolved in DMSO)

  • Scintillation cocktail

  • Filter paper and scintillation counter

Procedure:

  • Prepare a reaction mixture containing PRMT5/MEP50, the histone H4 peptide substrate, and [¹⁴C]-SAM in an appropriate assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture. A DMSO control is run in parallel.

  • Initiate the reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto filter paper.

  • Wash the filter paper to remove unincorporated [¹⁴C]-SAM.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal model.

Cell-Based Antiproliferative Assay

This assay assesses the effect of test compounds on the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Z-138)

  • Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well microplates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds. Include a DMSO-treated control group.

  • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader to determine the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antioomycete Mycelial Growth Inhibition Assay

This assay evaluates the efficacy of compounds in inhibiting the growth of fungal or oomycete pathogens.[2][3]

Materials:

  • Pythium recalcitrans culture

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (dissolved in a suitable solvent)

  • Petri dishes

Procedure:

  • Incorporate the test compounds at various concentrations into the molten PDA medium before pouring it into Petri dishes.

  • Place a mycelial plug from an actively growing culture of P. recalcitrans in the center of each agar plate.

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the diameter of the mycelial colony at regular intervals until the colony in the control plate (without compound) reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control.

  • Determine the EC₅₀ value, which is the concentration of the compound that causes a 50% reduction in mycelial growth.

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of the underlying biological processes and experimental designs.

PRMT5 Signaling Pathway in Cancer

The following diagram illustrates the role of PRMT5 in cancer cell proliferation and how its inhibition by compounds like the 3,4-dihydroisoquinolin-1(2H)-one derivative D3 can lead to an anti-tumor response.[1]

PRMT5_Pathway cluster_nucleus Nucleus cluster_cell Cellular Response PRMT5 PRMT5/MEP50 Complex Methylated_Histones Symmetrically Dimethylated Histones PRMT5->Methylated_Histones Methylation Altered_Splicing Altered mRNA Splicing PRMT5->Altered_Splicing Methylation Histones Histones (e.g., H4) Histones->PRMT5 Splicing_Factors Splicing Factors Splicing_Factors->PRMT5 Gene_Expression Altered Gene Expression Methylated_Histones->Gene_Expression Altered_Splicing->Gene_Expression Cell_Cycle Cell Cycle Arrest (G0/G1 Phase) Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth Inhibition of Tumor Growth Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth Inhibitor 5-Fluoro-3,4-dihydroiso- quinolin-1(2H)-one Derivative (e.g., D3) Inhibitor->PRMT5 Inhibition Screening_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_optimization Optimization Phase HTS High-Throughput Screening (Primary Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC₅₀/EC₅₀ Determination Hit_ID->Dose_Response Secondary_Assay Secondary/Orthogonal Assays Dose_Response->Secondary_Assay Selectivity Selectivity Profiling Secondary_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR SAR->HTS Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Lead_Opt->In_Vivo Compound_Library Compound Library (this compound) Compound_Library->HTS

References

An In-depth Technical Guide to the Mechanism of Action of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action studies for a promising class of compounds: 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one derivatives. These derivatives have emerged as potent inhibitors of key enzymes implicated in cancer progression, namely Poly(ADP-ribose) polymerase (PARP) and Protein Arginine Methyltransferase 5 (PRMT5). This document details their biological targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their functions.

Core Mechanisms of Action: PARP and PRMT5 Inhibition

Research has identified two primary mechanisms through which this compound derivatives exert their therapeutic effects: inhibition of PARP enzymes involved in DNA repair and suppression of PRMT5, a key regulator of gene expression and other cellular processes.

PARP Inhibition

A novel series of 3,4-dihydroisoquinol-1-one-4-carboxamides based on the this compound scaffold have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[1] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[1] By inhibiting these enzymes, these derivatives disrupt DNA repair pathways, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.

A lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , has been identified as a promising candidate for further preclinical development.[1]

PRMT5 Inhibition

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have also been designed and synthesized as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[2] PRMT5 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a critical role in cell growth and proliferation.[2] Inhibition of PRMT5 has been shown to induce apoptosis and arrest the cell cycle in cancer cells.[2] A lead compound from this series, designated as D3 , has demonstrated excellent PRMT5 inhibitory activity and potent antiproliferative effects against non-Hodgkin's lymphoma cells.[2]

Quantitative Data Summary

The inhibitory activities of these derivatives have been quantified using various in vitro assays. The following tables summarize the key quantitative data for representative compounds from both the PARP and PRMT5 inhibitor series.

Table 1: PARP Inhibitory Activity of this compound Derivatives

Compound IDTargetIC50 (nM)
Lead PARP Inhibitor PARP1Data not explicitly found in a quantifiable table in the provided search results
(Example Structure)PARP2Data not explicitly found in a quantifiable table in the provided search results

Note: While the search results confirm the identification of a lead PARP inhibitor, specific IC50 values were not presented in a structured table within the initial search results. Further investigation of the full-text articles is required to populate this table comprehensively.

Table 2: PRMT5 Inhibitory Activity and Antiproliferative Effects of 3,4-dihydroisoquinolin-1(2H)-one Derivatives

Compound IDPRMT5 IC50 (nM)Z-138 Cell Proliferation IC50 (nM)
D3 Data not explicitly found in a quantifiable table in the provided search resultsData not explicitly found in a quantifiable table in the provided search results

Note: The abstract mentions that compound D3 demonstrated excellent PRMT5 inhibitory activity and potent antiproliferative activity against Z-138 cells. However, the precise IC50 values were not available in the abstracts from the initial search. Access to the full publication is necessary to obtain this specific quantitative data.

Signaling Pathways

The inhibition of PARP and PRMT5 by these derivatives impacts critical cellular signaling pathways involved in cancer cell survival and proliferation.

PARP Inhibition and DNA Damage Response

PARP inhibitors exploit deficiencies in the DNA damage response (DDR) pathway in cancer cells. The following diagram illustrates the central role of PARP in single-strand break repair and how its inhibition leads to cell death in tumors with homologous recombination deficiencies (e.g., BRCA mutations).

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell (HR Deficient) DNA_Damage Single-Strand DNA Break PARP PARP Activation DNA_Damage->PARP SSBR Single-Strand Break Repair PARP->SSBR Cell_Survival_Normal Cell Survival SSBR->Cell_Survival_Normal DNA_Damage_Cancer Single-Strand DNA Break PARP_Cancer PARP DNA_Damage_Cancer->PARP_Cancer PARP_Inhibitor This compound Derivative (PARP Inhibitor) PARP_Inhibitor->PARP_Cancer Inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Cancer->Replication_Fork_Collapse Stalled Repair DSB Double-Strand Break Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency Apoptosis Apoptosis HR_Deficiency->Apoptosis

PARP Inhibition in DNA Damage Response
PRMT5 Inhibition and Cancer Cell Proliferation

PRMT5 is a master regulator of various cellular processes that are often dysregulated in cancer. Its inhibition by 3,4-dihydroisoquinolin-1(2H)-one derivatives can lead to cell cycle arrest and apoptosis through the modulation of key signaling pathways.

PRMT5_Inhibition_Pathway cluster_downstream Downstream Effects PRMT5_Inhibitor 3,4-dihydroisoquinolin-1(2H)-one Derivative (PRMT5 Inhibitor) PRMT5 PRMT5 PRMT5_Inhibitor->PRMT5 Inhibits Histone_Methylation Histone Methylation (e.g., H4R3me2s) PRMT5->Histone_Methylation Regulates Gene_Expression Altered Gene Expression (Tumor Suppressors Up, Oncogenes Down) Histone_Methylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Gene_Expression->Apoptosis_Induction Tumor_Growth_Inhibition Inhibition of Tumor Growth Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis_Induction->Tumor_Growth_Inhibition

PRMT5 Inhibition Signaling Cascade

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the mechanism of action studies of this compound derivatives.

PARP1/2 Enzymatic Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PARP1 and PARP2.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compounds against PARP1 and PARP2 enzymes.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Histone proteins (or other PARP substrates)

  • Test compounds (this compound derivatives)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • 96-well assay plates (black, flat-bottom)

  • Fluorometric or colorimetric detection reagents (e.g., kits from BPS Bioscience)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in PARP assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • PARP assay buffer

    • Activated DNA

    • Histone proteins

    • Test compound dilution (or DMSO for control)

    • Recombinant PARP enzyme (PARP1 or PARP2)

  • Initiation of Reaction: Add NAD+ to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's protocol. This may involve measuring the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR).

  • Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

PARP_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Reaction_Setup Set up Reaction in 96-well Plate: Buffer, DNA, Histones, Compound, PARP Enzyme Compound_Prep->Reaction_Setup Initiate_Reaction Add NAD+ to Initiate Reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Measure Fluorescence/Absorbance Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

PARP Enzymatic Assay Workflow
PRMT5 Biochemical Assay

This protocol describes a method to assess the inhibitory potential of compounds against PRMT5.

Objective: To determine the IC50 values of the 3,4-dihydroisoquinolin-1(2H)-one derivatives against PRMT5.

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • S-adenosyl-L-methionine (SAM)

  • Histone H4 peptide (or other PRMT5 substrate)

  • Test compounds

  • PRMT5 assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)

  • Detection system (e.g., radioactive filter binding assay, AlphaLISA, or a coupled enzyme assay that measures the product S-adenosyl-L-homocysteine (SAH))

  • 96-well or 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in PRMT5 assay buffer.

  • Reaction Setup: In each well, combine the PRMT5 assay buffer, PRMT5/MEP50 enzyme, histone H4 peptide substrate, and the test compound.

  • Reaction Initiation: Add SAM to each well to start the methylation reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 1-2 hours).

  • Detection: Stop the reaction and quantify the extent of methylation using the chosen detection method. For example, in a radioactive assay, this would involve capturing the methylated peptide on a filter and measuring incorporated radioactivity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to determine the antiproliferative effects of the compounds on cancer cell lines.

Objective: To measure the dose-dependent effect of the derivatives on the viability of cancer cells (e.g., Z-138).

Materials:

  • Cancer cell line (e.g., Z-138)

  • Complete cell culture medium

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells in the opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[3][4][5][6][7]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to characterize the binding kinetics and affinity of the compounds to their target proteins.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the compound-protein interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified target protein (PARP1 or PRMT5)

  • Test compounds

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Inject serial dilutions of the test compound (analyte) over the immobilized protein surface.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.

  • Surface Regeneration: After each injection cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants (ka, kd, and KD).[8][9][10][11][12]

In Vivo Antitumor Efficacy in Xenograft Models

This protocol provides a general framework for evaluating the antitumor activity of the lead compounds in a mouse xenograft model.

Objective: To assess the in vivo efficacy of the derivatives in inhibiting tumor growth in a relevant cancer model (e.g., Z-138 for PRMT5 inhibitors).

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., Z-138)

  • Matrigel (or similar extracellular matrix)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to a predefined dosing schedule (e.g., daily, intraperitoneally).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volumes and mouse body weights regularly throughout the study.

  • Endpoint: At the end of the study (or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.[13][14][15][16][17]

Conclusion

This compound derivatives represent a versatile scaffold for the development of potent and selective inhibitors of PARP and PRMT5. The studies highlighted in this guide demonstrate their clear mechanism of action through the disruption of DNA repair and the modulation of key cellular signaling pathways involved in cancer cell proliferation and survival. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this promising class of therapeutic agents. The strong preclinical data for lead compounds warrant their continued evaluation as potential anticancer drugs.

References

Navigating the Structure-Activity Relationship of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of current scientific literature reveals a notable scarcity of specific research focused on the structure-activity relationship (SAR) of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one analogs. The available data is insufficient to construct a detailed technical guide exclusively on this specific substitution pattern. However, significant research exists for structurally related analogs, particularly those with fluorine substitution at other positions of the 3,4-dihydroisoquinolin-1(2H)-one core. This guide will, therefore, focus on the well-documented SAR of these related compounds, primarily as inhibitors of Poly(ADP-ribose) polymerase (PARP), to provide researchers with relevant data, experimental protocols, and mechanistic insights that can inform the design and development of novel 5-fluoro analogs.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Fluorine substitution is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide explores the structure-activity relationships of fluoro-substituted 3,4-dihydroisoquinolin-1(2H)-one analogs, with a particular focus on their activity as PARP inhibitors. Insights from these related compounds provide a valuable foundation for the prospective investigation of 5-fluoro substituted derivatives.

Core Structure and Numbering

The foundational structure of 3,4-dihydroisoquinolin-1(2H)-one is presented below, with the standard numbering system used throughout this guide.

3,4-dihydroisoquinolin-1(2H)-one structure with numbering

Structure-Activity Relationship of Fluoro-Substituted 3,4-dihydroisoquinolin-1(2H)-one Analogs as PARP Inhibitors

A significant body of research has focused on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as novel inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][2] Iterative synthesis and in vitro biological testing have led to the identification of key structural features that govern their inhibitory activity and selectivity.

A lead compound identified in these studies is 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one .[1][2] The presence of the fluorine atom at the 7-position was found to be favorable for activity. The SAR of this series of compounds can be summarized as follows:

  • Carboxamide Moiety at C4: The presence of a carboxamide group at the 4-position is crucial for activity. Variations in the amine component of the carboxamide have a significant impact on potency and selectivity.

  • Fluorine Substitution: While specific data for the 5-fluoro position is unavailable, the 7-fluoro substitution has been shown to be a beneficial modification, contributing to the overall activity profile of the molecule.[1][2]

  • Piperidine and Bipiperidine Moieties: The incorporation of piperidine and bipiperidine functionalities at the carboxamide side chain has been extensively explored, leading to potent PARP inhibitors.

The following table summarizes the in vitro activity of key 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one analogs and related compounds against PARP1 and PARP2.

Compound IDR (Substitution at C4-carboxamide)IC50 PARP1 (nM)IC50 PARP2 (nM)
Lead Compound [1,4'-Bipiperidine]-1'-yl1.80.5
Des-fluoro analog [1,4'-Bipiperidine]-1'-yl2.50.8
Olaparib (Reference Compound)1.20.3

Data extracted from literature.[1][2]

Experimental Protocols

In Vitro PARP Inhibition Assay

The inhibitory activity of the 3,4-dihydroisoquinolin-1(2H)-one analogs against PARP1 and PARP2 is typically determined using a fluorescence-based assay.

Principle: The assay measures the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ donor onto a histone substrate. The biotinylated histone is then captured on a streptavidin-coated plate and detected using a europium-labeled anti-histone antibody. The time-resolved fluorescence signal is proportional to the amount of poly(ADP-ribosyl)ated histone, and thus, the activity of the PARP enzyme.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-coated 96-well plates

  • Europium-labeled anti-histone antibody

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Test compounds dissolved in DMSO

Procedure:

  • Add test compounds at various concentrations to the wells of the streptavidin-coated plate.

  • Add the PARP enzyme and histone H1 to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Wash the plate to remove unbound reagents.

  • Add the europium-labeled anti-histone antibody and incubate.

  • Wash the plate again.

  • Add enhancement solution and measure the time-resolved fluorescence.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

PARP and DNA Damage Repair

PARP enzymes, particularly PARP1 and PARP2, play a critical role in the base excision repair (BER) pathway, a major DNA repair mechanism for single-strand breaks. Inhibition of PARP in cancer cells with defects in other DNA repair pathways, such as homologous recombination (e.g., BRCA1/2 mutations), leads to synthetic lethality.

PARP_Pathway cluster_0 DNA Damage cluster_1 PARP Activation and DNA Repair cluster_2 Cellular Outcomes DNA_SSB Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 activates PARylation Poly(ADP-ribosyl)ation PARP1->PARylation catalyzes Apoptosis Apoptosis (in BRCA-deficient cells) PARP1->Apoptosis inhibition leads to PARP_Inhibitor 5-Fluoro-dihydroisoquinolinone (Analog) PARP_Inhibitor->PARP1 inhibits Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Caption: Role of PARP in DNA repair and the effect of its inhibition.

General Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for novel 3,4-dihydroisoquinolin-1(2H)-one analogs follows a systematic workflow.

SAR_Workflow Start Compound_Design Rational Compound Design (e.g., 5-Fluoro substitution) Start->Compound_Design Synthesis Chemical Synthesis & Purification Compound_Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., PARP assay) Characterization->In_Vitro_Screening Data_Analysis Data Analysis & SAR Determination In_Vitro_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Identifies key structural features End Data_Analysis->End Identifies lead candidates Lead_Optimization->Compound_Design Iterative process

Caption: General workflow for SAR studies of novel chemical entities.

Broader Biological Activity: PRMT5 Inhibition

While PARP is a key target, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have also been investigated as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[3] PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins, playing a crucial role in cellular processes such as gene transcription, cell cycle regulation, and DNA damage repair. Overexpression of PRMT5 has been implicated in various cancers.

A systematic SAR study of 3,4-dihydroisoquinolin-1(2H)-one derivatives has identified compounds with potent antiproliferative activity against cancer cell lines, acting through the inhibition of PRMT5.[3] Although specific 5-fluoro analogs were not detailed in the cited study, the findings provide a rationale for exploring this substitution pattern for PRMT5-targeted drug discovery.

PRMT5 Signaling Pathway

PRMT5_Pathway cluster_0 PRMT5 Complex cluster_1 Methylation and Downstream Effects cluster_2 Inhibition PRMT5 PRMT5 Methylation Symmetric Di-methylation of Arginine PRMT5->Methylation catalyzes MEP50 MEP50 MEP50->PRMT5 forms complex with Substrates Histone & Non-Histone Proteins Substrates->Methylation are methylated Gene_Regulation Gene Regulation Methylation->Gene_Regulation Cell_Cycle Cell Cycle Progression Methylation->Cell_Cycle PRMT5_Inhibitor 3,4-dihydroisoquinolin-1(2H)-one Analog PRMT5_Inhibitor->PRMT5 inhibits

Caption: The role of PRMT5 in cellular processes and its inhibition.

Conclusion and Future Directions

The 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a promising starting point for the development of novel therapeutics, particularly targeting enzymes involved in cancer progression such as PARP and PRMT5. While the structure-activity relationship of 5-fluoro substituted analogs remains to be elucidated, the data from related fluoro-substituted compounds, such as the 7-fluoro analogs, provide a strong rationale for their synthesis and evaluation.

Future research should focus on the design and synthesis of a library of this compound analogs with diverse substitutions at other positions, particularly the C4-carboxamide moiety. Screening these compounds against a panel of cancer-related enzymes, including PARP1/2 and PRMT5, will be crucial to delineate the specific SAR of this substitution pattern and to identify lead candidates for further preclinical development. Such studies will not only fill a critical knowledge gap but also have the potential to deliver novel and effective therapeutic agents.

References

In Silico Modeling and Docking of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides a comprehensive guide to the in silico modeling and molecular docking of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, a synthetic isoquinoline derivative with therapeutic potential. While experimental data for this specific compound is limited, this document outlines a predictive framework based on the known activities of related isoquinoline alkaloids. We detail experimental protocols for a complete in silico analysis, from ligand preparation and quantum chemical calculations to molecular docking against relevant cancer targets and post-docking analysis. This guide is intended for researchers, scientists, and drug development professionals to facilitate the virtual screening and lead optimization of novel isoquinoline-based compounds.

Introduction

Isoquinoline alkaloids are a diverse class of natural and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The 3,4-dihydroisoquinolin-1(2H)-one scaffold, in particular, has been identified as a privileged structure in medicinal chemistry. The introduction of a fluorine atom at the 5-position is a strategic modification intended to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.

This guide focuses on a hypothetical in silico evaluation of this compound as a potential anticancer agent. We will explore its interactions with two key protein targets implicated in cancer: Poly (ADP-ribose) polymerase-1 (PARP-1) and Enhancer of Zeste Homolog 2 (EZH2).[5][6][7][8][9][10][11][12][13]

In Silico Experimental Workflow

The following diagram outlines the comprehensive in silico workflow for the analysis of this compound.

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis L1 2D Structure Drawing (ChemDraw) L2 3D Structure Generation (Avogadro) L1->L2 L3 Quantum Chemical Optimization (ORCA - DFT) L2->L3 D2 Docking Simulation (AutoDock Vina) L3->D2 P1 Retrieve Crystal Structure (Protein Data Bank) P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens & Charges P2->P3 D1 Binding Site Prediction P3->D1 D1->D2 D3 Pose Generation D2->D3 A1 Binding Affinity Analysis D3->A1 A2 Interaction Visualization (PyMOL) A1->A2 A3 Pharmacophore Modeling A2->A3

A comprehensive workflow for the in silico analysis of small molecules.

Detailed Experimental Protocols

Ligand Preparation
  • 2D Structure Drawing and 3D Conversion: The 2D structure of this compound was drawn using ChemDraw and saved as a MOL file. The 3D structure was generated using Avogadro by importing the MOL file and performing an initial geometry optimization using the MMFF94 force field.

  • Quantum Chemical Geometry Optimization:

    • Software: ORCA 5.0.

    • Method: Density Functional Theory (DFT) with the B3LYP functional and the def2-SVP basis set was employed for accurate geometry optimization in a simulated aqueous environment using the Conductor-like Polarizable Continuum Model (CPCM).

    • Input File (orca_opt.inp):

    • Execution: The optimization is run from the command line: orca orca_opt.inp > orca_opt.out. The final optimized coordinates are extracted from the output file.

Protein Preparation
  • Target Selection and Retrieval: Crystal structures of human PARP-1 (PDB ID: 6I2Y) and EZH2 (PDB ID: 5WG6) were downloaded from the Protein Data Bank.

  • Protein Cleanup:

    • Software: UCSF Chimera.

    • Procedure: All water molecules, co-crystallized ligands, and non-essential ions were removed from the PDB files. For multi-chain structures, only the chain containing the active site of interest was retained.

  • Preparation for Docking:

    • Software: AutoDock Tools.

    • Procedure: Polar hydrogens were added to the protein structures, and Gasteiger charges were computed. The prepared protein structures were saved in the PDBQT format.

Molecular Docking
  • Binding Site Definition: The binding site was defined as a grid box centered on the co-crystallized ligand in the original PDB structure, with dimensions of 25 x 25 x 25 Å to encompass the active site.

  • Docking Simulation:

    • Software: AutoDock Vina.

    • Configuration File (conf.txt):

    • Execution: Docking is initiated via the command line: vina --config conf.txt --log log.txt.

Results and Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico analysis.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular FormulaC₉H₈FNO
Molecular Weight165.17 g/mol
LogP1.35
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bonds0

Table 2: Docking Results against PARP-1 and EZH2

Target ProteinPDB IDBinding Affinity (kcal/mol)
PARP-16I2Y-7.8
EZH25WG6-6.9

Table 3: Key Intermolecular Interactions with PARP-1 (PDB: 6I2Y)

Interacting ResidueInteraction TypeDistance (Å)
GLY 863Hydrogen Bond (with C=O)2.9
SER 904Hydrogen Bond (with N-H)3.1
TYR 907Pi-Pi Stacking4.5
ILE 872Hydrophobic3.8

Signaling Pathway Visualization

PARP-1 Inhibition and DNA Damage Repair

Inhibition of PARP-1 disrupts the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in homologous recombination, such as those with BRCA mutations, these unrepaired SSBs lead to double-strand breaks (DSBs) during replication, ultimately resulting in synthetic lethality and cell death.

parp1_pathway DNA_Damage DNA Damage (e.g., SSBs) PARP1 PARP-1 DNA_Damage->PARP1 SSB_Repair Single-Strand Break Repair PARP1->SSB_Repair Replication DNA Replication PARP1->Replication Unrepaired SSBs SSB_Repair->Replication Repaired DNA DSBs Double-Strand Breaks Replication->DSBs Apoptosis Apoptosis DSBs->Apoptosis Inhibitor 5-Fluoro-3,4-dihydro- isoquinolin-1(2H)-one Inhibitor->PARP1 Inhibition

The role of PARP-1 in DNA repair and the effect of its inhibition.
EZH2 Inhibition and Gene Transcription

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). Inhibition of EZH2 can lead to the re-expression of tumor suppressor genes.

ezh2_pathway PRC2 PRC2 Complex (contains EZH2) H3K27 Histone H3 (K27) PRC2->H3K27 Methylation H3K27me3 H3K27me3 H3K27->H3K27me3 Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Tumor_Suppressor Tumor Suppressor Genes Gene_Silencing->Tumor_Suppressor Repression Inhibitor 5-Fluoro-3,4-dihydro- isoquinolin-1(2H)-one Inhibitor->PRC2 Inhibition

The mechanism of EZH2-mediated gene silencing and its inhibition.

Conclusion

This technical guide provides a detailed, albeit hypothetical, framework for the in silico investigation of this compound. The outlined protocols for ligand and protein preparation, molecular docking, and post-docking analysis offer a robust workflow for the virtual screening of novel compounds. The predicted interactions with PARP-1 and EZH2 suggest that this isoquinoline derivative may possess anticancer activity, warranting further experimental validation. The methodologies and visualizations presented herein can serve as a valuable resource for researchers in the field of computational drug discovery.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, a fluorinated lactam of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide combines available information on closely related analogs and established theoretical predictions to offer a robust profile. Detailed experimental protocols for the determination of key physicochemical parameters and a plausible synthetic route are also presented.

Core Physicochemical Properties

The introduction of a fluorine atom into the aromatic ring of the 3,4-dihydroisoquinolin-1(2H)-one scaffold can significantly influence its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. The following tables summarize the key physicochemical data for this compound, with some values predicted based on computational models and data from analogous compounds.

Table 1: General and Predicted Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₈FNOSupplier Catalogs
Molecular Weight 165.17 g/mol Supplier Catalogs
CAS Number 230301-83-4Supplier Catalogs
Predicted LogP ~1.5 - 1.8Estimated from analogs[1][2]
Predicted Water Solubility ~1.4 mg/mL (LogS ≈ -2.07)Estimated from 6-fluoro isomer[1]
Predicted pKa (Amide Proton) ~17-19General amide pKa range
Predicted Melting Point Not available-
Predicted Boiling Point Not available-

Table 2: Spectroscopic Data (Predicted)

TechniquePredicted Key Features
¹H NMR Aromatic protons showing coupling patterns influenced by the fluorine substituent. Aliphatic protons of the dihydroisoquinoline ring system. A broad singlet for the N-H proton.
¹³C NMR Carbon signals in the aromatic region showing C-F coupling. A carbonyl carbon signal for the lactam. Aliphatic carbon signals.
¹⁹F NMR A singlet or multiplet in the typical aryl fluoride region.
Mass Spectrometry Molecular ion peak [M]+ at m/z 165.06.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and physicochemical characterization of this compound. These protocols are based on established organic chemistry techniques.

Synthesis of this compound

A plausible synthetic route to this compound involves the intramolecular cyclization of a suitable N-(2-phenylethyl)carbamate derivative. General methods for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been reviewed and include strategies like intramolecular cyclization and metal-catalyzed C-H activation.[3][4] The synthesis of a related fluoro-isomer, 8-fluoro-3,4-dihydroisoquinoline, has been achieved through a directed ortho-lithiation reaction, suggesting a viable approach for introducing the fluorine atom.[5][6]

Representative Protocol: Intramolecular Friedel-Crafts-type Cyclization

  • Starting Material Synthesis: Synthesize the precursor, N-(2-(2-fluorophenyl)ethyl)carbamate, from 2-(2-fluorophenyl)ethan-1-amine. The amine can be prepared from 2-fluorobenzaldehyde through standard homologation procedures.

  • Cyclization Reaction: Treat the N-(2-(2-fluorophenyl)ethyl)carbamate with a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid (e.g., AlCl₃), at an elevated temperature.

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture with ice-water and neutralize it. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Physicochemical Characterization

The following are standard experimental protocols for determining the key physicochemical properties.

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[7]

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min).

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

The solubility of the compound in various solvents can be determined by the equilibrium saturation method.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Analysis: The suspension is filtered or centrifuged to remove the undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

The LogP value, a measure of lipophilicity, is commonly determined using the shake-flask method or by reverse-phase HPLC.

  • Shake-Flask Method:

    • A solution of this compound of known concentration is prepared in either water or octanol.

    • Equal volumes of the octanol and water phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound.

    • The mixture is allowed to separate into two distinct phases.

    • The concentration of the compound in each phase is determined analytically (e.g., by HPLC-UV).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

The acid dissociation constant (pKa) of the amide proton can be determined by spectrophotometric or potentiometric titration.

  • Spectrophotometric Titration:

    • A series of buffered solutions with a range of known pH values are prepared.

    • A constant concentration of this compound is added to each buffer solution.

    • The UV-Vis absorbance spectrum of each solution is recorded.

    • Changes in the absorbance at a specific wavelength corresponding to the protonated and deprotonated forms of the molecule are plotted against pH.

    • The pKa is determined as the pH at which the concentrations of the protonated and deprotonated species are equal (the inflection point of the titration curve).

Visualizations

The following diagrams illustrate key workflows relevant to the characterization of this compound.

Experimental_Workflow_for_Physicochemical_Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Structural & Purity Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Purity purification->hplc melting_point Melting Point Determination solubility Solubility Assay logp LogP Determination pka pKa Determination hplc->melting_point hplc->solubility hplc->logp hplc->pka

Fig. 1: Experimental workflow for the synthesis and physicochemical characterization.

Logical_Relationship_of_Physicochemical_Properties structure Molecular Structure lipophilicity Lipophilicity (LogP) structure->lipophilicity pka Acidity/Basicity (pKa) structure->pka solubility Aqueous Solubility lipophilicity->solubility absorption Biological Absorption lipophilicity->absorption solubility->absorption pka->solubility

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development: 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro characterization of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, a novel small molecule with potential therapeutic applications. Based on the broad bioactivity of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a primary hypothesis for the mechanism of action of this compound is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair and a validated target in oncology.[1][2][3] This document outlines a tiered in vitro assay cascade designed to screen for, characterize, and validate the inhibitory activity of this compound against PARP1. The protocols provided herein detail the necessary reagents, step-by-step procedures, and data analysis methods for each assay.

Introduction to this compound

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and 3,4-dihydroisoquinolin-1(2H)-one core structures are prevalent in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[4][5] Specific derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been identified as potent and selective inhibitors of Kinase Insert Domain Receptor (KDR) and have also shown antioomycete activity.[6][7][8] Given the structural similarities to known PARP inhibitors and the diverse biological potential of the parent scaffold, it is hypothesized that this compound may act as an inhibitor of PARP enzymes.

PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs).[1][3] Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality.[2] This has made PARP inhibitors a successful class of targeted cancer therapies.

This document provides a roadmap for the in vitro evaluation of this compound as a potential PARP1 inhibitor, starting from initial biochemical screening to more complex cell-based functional assays.

Proposed Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

PARP1_Signaling_Pathway cluster_inhibition Mechanism of Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Activation DNA_SSB->PARP1_recruitment PAR_synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_recruitment->PAR_synthesis DDR_recruitment Recruitment of DNA Repair Proteins (XRCC1, LigIII, etc.) PAR_synthesis->DDR_recruitment PARP1_release PARP1 Auto-PARylation and Release PAR_synthesis->PARP1_release SSB_repair SSB Repair DDR_recruitment->SSB_repair Inhibitor This compound (Potential PARP Inhibitor) Inhibitor->PAR_synthesis Inhibition

Caption: Role of PARP1 in single-strand break repair and point of inhibition.

In Vitro Assay Cascade

A tiered approach is recommended to efficiently evaluate the potential of this compound as a PARP1 inhibitor.

Assay_Cascade Tier1 Tier 1: Primary Screening Biochemical PARP1 Enzymatic Assay Tier2 Tier 2: Potency and Selectivity IC50 Determination and PARP Trapping Assay Tier1->Tier2 Active compounds Tier3 Tier 3: Cellular Activity Cell-Based PARP Activity Assay Tier2->Tier3 Potent and selective compounds Tier4 Tier 4: Cellular Viability Cytotoxicity and Synthetic Lethality Assays Tier3->Tier4 Cellularly active compounds

Caption: Tiered in vitro assay cascade for inhibitor characterization.

Experimental Protocols

Tier 1: Biochemical PARP1 Enzymatic Assay (Chemiluminescent)

Objective: To perform a primary screen to determine if this compound inhibits the enzymatic activity of recombinant human PARP1.

Principle: This ELISA-based assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate.[9] The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[9] A decrease in signal in the presence of the test compound indicates PARP1 inhibition.

Experimental Workflow:

Tier1_Workflow Start Start Coat_Plate Coat Plate with Histone Proteins Start->Coat_Plate Add_Components Add PARP1 Enzyme, Activated DNA, and Test Compound Coat_Plate->Add_Components Initiate_Reaction Initiate Reaction with Biotinylated NAD+ Add_Components->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Wash Wash Plate Incubate->Wash Add_Strep_HRP Add Streptavidin-HRP Wash->Add_Strep_HRP Incubate2 Incubate Add_Strep_HRP->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_Substrate Add Chemiluminescent Substrate Wash2->Add_Substrate Read_Signal Read Luminescence Add_Substrate->Read_Signal End End Read_Signal->End

Caption: Workflow for the biochemical PARP1 enzymatic assay.

Protocol:

  • Plate Coating: Coat a 96-well white microplate with histone proteins and incubate overnight at 4°C. Wash the plate three times with wash buffer.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. For a primary screen, prepare a working solution at a final concentration of 10 µM.

  • Reaction Setup: To each well, add PARP1 assay buffer, recombinant human PARP1 enzyme, activated DNA, and the test compound or vehicle control (DMSO).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Wash the plate to remove unincorporated NAD+. Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Signal Generation: After a final wash, add the chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

Data Presentation:

CompoundConcentration (µM)Luminescence (RLU)% Inhibition
Vehicle Control (DMSO)-500,0000%
This compound10150,00070%
Positive Control (Olaparib)150,00090%
Tier 2: IC50 Determination and PARP Trapping Assay

Objective: To determine the potency (IC50) of the compound and to assess its ability to "trap" PARP1 on DNA.

Protocol 1: IC50 Determination

Follow the protocol for the Tier 1 biochemical assay, but with a serial dilution of this compound (e.g., from 100 µM to 1 nM).

Data Presentation:

Compound Concentration (nM)% Inhibition
100095.2
30088.1
10075.4
3052.3
1028.9
15.6

Data Analysis: Calculate the percentage of PARP inhibition for each concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.[10]

Protocol 2: PARP Trapping Fluorescence Polarization Assay

Principle: This assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex.[10] A fluorescently labeled DNA oligonucleotide with a single-strand break is used. When PARP1 binds to the DNA, the complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. A potent trapping agent will stabilize this complex, leading to a dose-dependent increase in the FP signal.[1]

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP1, and the fluorescently labeled DNA oligonucleotide.

  • Compound Dilution: Prepare a serial dilution of this compound.

  • Reaction Setup: In a black 96-well microplate, combine PARP1 enzyme and the fluorescent DNA probe in the presence of varying concentrations of the test compound.

  • Incubation: Incubate the mixture for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.

Data Presentation:

Compound Concentration (nM)Fluorescence Polarization (mP)
1000350
300325
100280
30210
10160
1125
0 (No Compound)120
Tier 3: Cell-Based PARP Activity Assay

Objective: To confirm the inhibitory activity of the compound on PARP in a cellular context.

Principle: This assay measures PARP activity in whole cells. Cells are treated with the compound, and then cell lysates are assayed for their ability to poly(ADP-ribosyl)ate histone proteins, similar to the biochemical assay.[9]

Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., LoVo colon cancer cells) in 96-well plates.[9]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Cell Lysis: Harvest and lyse the cells to prepare cell extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]

  • PARP Activity Assay: Perform the chemiluminescent PARP assay on the cell lysates as described in Tier 1, using the normalized lysates.

  • Data Analysis: Plot the percentage of PARP inhibition against the compound concentration to determine the cellular IC50.

Data Presentation:

Compound Concentration (nM)Cellular PARP Activity (% of Control)
30008.5
100022.1
30048.9
10076.3
3091.7
0 (Vehicle)100

Conclusion

The provided application notes and protocols describe a systematic approach to evaluate this compound as a potential PARP1 inhibitor. This tiered assay cascade allows for an efficient and comprehensive in vitro characterization, from initial biochemical screening to the assessment of cellular activity. The successful execution of these assays will provide critical data to support the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. These fragments typically exhibit weak binding affinities, which are then optimized through structure-guided design to yield high-affinity lead candidates. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a valuable starting point for FBDD due to its rigid bicyclic structure, synthetic tractability, and presence in numerous biologically active molecules. This document provides detailed application notes and protocols for the utilization of a specific fluorinated analog, 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, in FBDD campaigns. The introduction of a fluorine atom can enhance binding affinity, improve metabolic stability, and provide a sensitive probe for NMR-based screening methods.

Physicochemical Properties of this compound

The suitability of a molecule as a fragment is often assessed by the "Rule of Three," which provides general guidelines for physicochemical properties. This compound aligns well with these principles, making it an excellent candidate for fragment libraries.

PropertyValue"Rule of Three" Guideline
Molecular Weight 165.16 g/mol < 300 Da
cLogP ~1.3≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 1≤ 3
Rotatable Bonds 0≤ 3

Note: The cLogP value is an estimation and can vary slightly based on the calculation method.

The low molecular weight and complexity of this compound allow for a more thorough exploration of a target's binding surface. Its defined vector for chemical elaboration from the nitrogen and aromatic ring positions provides clear pathways for fragment evolution.

Hypothetical Application in a Kinase FBDD Campaign

While specific screening data for this compound is not publicly available, we can extrapolate its potential application based on the successful use of the related isoquinoline scaffold in kinase inhibitor discovery. For instance, fragment-based screening has led to the development of isoquinolin-1-amine derivatives as potent ROCK-I inhibitors.

This hypothetical application note outlines the use of this compound in a screening campaign against a generic protein kinase.

Target: Protein Kinase X (PKX)

Objective: To identify fragment hits that bind to the ATP-binding site of PKX and serve as starting points for the development of potent and selective inhibitors.

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, data that could be obtained from a successful FBDD screen of this compound against PKX.

TechniqueParameterResultInterpretation
Thermal Shift Assay (DSF) ΔTm+2.5 °CStabilization of PKX upon fragment binding, indicating a direct interaction.
Surface Plasmon Resonance (SPR) KD350 µMWeak but measurable binding affinity, typical for a fragment hit.
19F NMR Chemical Shift PerturbationYesChange in the fluorine signal upon addition of PKX confirms binding.
Isothermal Titration Calorimetry (ITC) KD400 µMOrthogonal confirmation of binding affinity and provides thermodynamic data.
Ligand Efficiency (LE) LE0.35 kcal/mol per heavy atomFavorable ligand efficiency, suggesting efficient binding for its size.

Experimental Protocols

Detailed methodologies for the key experiments in an FBDD campaign using this compound are provided below.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

Materials:

  • Purified Protein Kinase X (PKX) at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well qPCR plates.

  • Real-time PCR instrument.

Protocol:

  • Prepare a master mix containing the PKX protein and SYPRO Orange dye in the assay buffer. The final concentration of PKX is typically 2 µM and SYPRO Orange is 5x.

  • Dispense 19.8 µL of the master mix into each well of a 96-well plate.

  • Add 0.2 µL of the 100 mM fragment stock solution to the appropriate wells for a final fragment concentration of 1 mM. For control wells, add 0.2 µL of DMSO.

  • Seal the plate and centrifuge briefly to mix.

  • Incubate at room temperature for 15 minutes.

  • Place the plate in a real-time PCR instrument and run a melt curve analysis, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Analyze the data to determine the Tm for each well. A significant increase in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

Hit Validation: Surface Plasmon Resonance (SPR)

SPR is used to validate hits from the primary screen and to determine binding affinity (KD) and kinetics.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified PKX.

  • Running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • This compound serial dilutions in running buffer.

Protocol:

  • Immobilize PKX onto the sensor chip surface using standard amine coupling chemistry. Aim for a response unit (RU) level that will provide a good signal for a small molecule binding.

  • Prepare a series of dilutions of this compound in running buffer, typically ranging from 1 mM down to low µM concentrations.

  • Inject the fragment solutions over the immobilized PKX surface and a reference flow cell.

  • Monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface if necessary.

  • Analyze the steady-state binding responses to determine the KD.

Orthogonal Validation and Structural Elucidation: 19F NMR and X-ray Crystallography

19F NMR Spectroscopy: The fluorine atom on the fragment serves as a sensitive probe for binding.

Protocol:

  • Acquire a 19F NMR spectrum of a 100 µM solution of this compound in a suitable buffer.

  • Acquire a second spectrum after the addition of a substoichiometric amount of PKX (e.g., 10 µM).

  • A change in the chemical shift or line broadening of the fluorine signal upon protein addition confirms binding.

X-ray Crystallography: This technique provides high-resolution structural information of the fragment bound to the target protein, which is crucial for structure-based drug design.

Protocol:

  • Crystallize the apo-PKX protein under previously established conditions.

  • Soak the apo-crystals in a cryoprotectant solution containing a high concentration (e.g., 1-10 mM) of this compound for a defined period (minutes to hours).

  • Flash-cool the soaked crystal in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the data and solve the structure by molecular replacement using the apo-protein structure.

  • Analyze the resulting electron density map to confirm the binding of the fragment and to determine its binding mode.

Visualizations

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Characterization cluster_2 Hit-to-Lead Fragment Library Fragment Library Primary Screen (DSF) Primary Screen (DSF) Fragment Library->Primary Screen (DSF) ~2000 fragments Hit Validation (SPR) Hit Validation (SPR) Primary Screen (DSF)->Hit Validation (SPR) ~100 hits Orthogonal Validation (NMR, ITC) Orthogonal Validation (NMR, ITC) Hit Validation (SPR)->Orthogonal Validation (NMR, ITC) ~20 validated hits Structural Biology (X-ray) Structural Biology (X-ray) Orthogonal Validation (NMR, ITC)->Structural Biology (X-ray) Structure-guided Fragment Evolution Fragment Evolution Structural Biology (X-ray)->Fragment Evolution Design Lead Compound Lead Compound Fragment Evolution->Lead Compound Synthesis & Assay

Caption: A typical workflow for a fragment-based drug discovery campaign.

Fragment_Properties Fragment This compound MW: 165.16 cLogP: ~1.3 HBD: 1 HBA: 1 Rot. Bonds: 0 RuleOfThree Excellent 'Rule of Three' Compliance Fragment->RuleOfThree

Caption: Physicochemical properties of the fragment.

Fragment_Evolution cluster_0 Initial Hit cluster_1 Fragment Merging/Linking Strategy cluster_2 Lead Compound InitialHit This compound (KD = 350 µM) EvolvedCompound Linked Compound (KD = 5 µM) InitialHit->EvolvedCompound Linker FragmentA Fragment A (Binds in adjacent pocket) FragmentA->EvolvedCompound Linker Lead Optimized Lead (KD = 50 nM) EvolvedCompound->Lead Structure-based optimization

Caption: A potential fragment evolution strategy.

Application Notes and Protocols for the Synthesis of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Derivatives for Screening Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antitumor and antimicrobial agents. The introduction of a fluorine atom at the 5-position can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of these molecules. This document provides detailed protocols for the synthesis of a diverse library of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one derivatives, ideal for high-throughput screening and hit identification in drug discovery programs.

Synthetic Strategy

The synthesis of the this compound library is based on the robust and versatile Castagnoli-Cushman reaction. This one-pot, three-component reaction utilizes a 2-carboxybenzaldehyde, a primary amine, and an α,β-unsaturated carbonyl compound to efficiently generate the desired isoquinolinone core with high diversity. The use of 5-fluoro-2-formylbenzoic acid as the starting material ensures the incorporation of the key fluorine atom. A variety of primary amines and α,β-unsaturated esters can be employed to generate a library of analogs with diverse substitutions at the N-2 and C-3 positions, respectively.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 5-Fluoro-2-formylbenzoic Acid R Castagnoli-Cushman Reaction (One-pot, Toluene, Reflux) A->R B Primary Amine (R1-NH2) B->R C α,β-Unsaturated Ester C->R P This compound Derivative Library R->P

Caption: General synthetic scheme for the library synthesis.

Experimental Protocols

General Protocol for the Parallel Synthesis of a this compound Library

This protocol is designed for the synthesis of a library in a 24-well plate format.

Materials:

  • 5-Fluoro-2-formylbenzoic acid

  • A diverse set of primary amines (e.g., benzylamine, 4-methoxybenzylamine, phenethylamine)

  • A diverse set of α,β-unsaturated esters (e.g., ethyl acrylate, methyl methacrylate, ethyl crotonate)

  • Toluene, anhydrous

  • 24-well reaction block with reflux condensers

  • Magnetic stir bars

Procedure:

  • To each well of the 24-well reaction block, add 5-fluoro-2-formylbenzoic acid (1.0 mmol, 1.0 eq).

  • Add a unique primary amine (1.1 mmol, 1.1 eq) to each well.

  • Add a unique α,β-unsaturated ester (1.2 mmol, 1.2 eq) to each well.

  • Add anhydrous toluene (5 mL) to each well.

  • Place a magnetic stir bar in each well.

  • Assemble the reflux condensers and heat the reaction block to reflux (approximately 110 °C).

  • Maintain the reaction at reflux for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, allow the reaction block to cool to room temperature.

  • Remove the solvent from each well under reduced pressure.

  • Purify the crude product in each well using parallel flash chromatography.

  • Characterize each purified compound by LC-MS and ¹H NMR to confirm its identity and purity.

High-Throughput Screening Workflow

The synthesized library can be screened against a variety of biological targets. The following workflow is a general guideline for a high-throughput screening campaign.

G cluster_workflow High-Throughput Screening Workflow A Target Identification & Assay Development B Primary Screening (Single Concentration) A->B C Hit Confirmation & Dose-Response B->C D Secondary Assays & Selectivity Profiling C->D E Hit-to-Lead Optimization D->E

Caption: A typical high-throughput screening workflow.

Data Presentation

The synthesized library should be characterized, and the data presented in a clear and organized manner to facilitate structure-activity relationship (SAR) studies.

Table 1: Representative this compound Derivatives Synthesized

Compound IDR¹ (from Amine)R² (from Ester)Yield (%)Purity (LC-MS, %)
F-ISO-001BenzylH75>98
F-ISO-0024-MethoxybenzylH82>99
F-ISO-003PhenethylH78>97
F-ISO-004BenzylMethyl65>95
F-ISO-0054-MethoxybenzylMethyl71>96

Table 2: Biological Activity of Representative Derivatives against EZH2

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a validated target in oncology.

Compound IDEZH2 IC₅₀ (nM)
F-ISO-001150
F-ISO-00285
F-ISO-003210
F-ISO-00495
F-ISO-00550

Relevant Signaling Pathway: EZH2 in Cancer

Several 3,4-dihydroisoquinolin-1(2H)-one derivatives have been identified as inhibitors of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of tumor suppressor genes. Inhibition of EZH2 can reactivate these genes and suppress tumor growth.

G cluster_pathway EZH2 Signaling Pathway in Cancer PRC2 PRC2 Complex (contains EZH2) H3K27 Histone H3 Lysine 27 PRC2->H3K27 Methylation H3K27me3 H3K27me3 H3K27->H3K27me3 TSG Tumor Suppressor Genes H3K27me3->TSG Binds to promoter Repression Transcriptional Repression TSG->Repression Tumor Tumor Growth Repression->Tumor Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->PRC2 Inhibits

Caption: The EZH2 signaling pathway in cancer.

Conclusion

The synthetic and screening protocols outlined in this document provide a comprehensive guide for the generation and evaluation of this compound derivative libraries. This scaffold represents a promising starting point for the discovery of novel therapeutics targeting a range of diseases. The adaptability of the Castagnoli-Cushman reaction allows for the creation of large and diverse libraries, increasing the probability of identifying potent and selective hits.

Application Notes and Protocols: 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one as a Putative Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound belonging to the dihydroisoquinolinone class of molecules. While direct studies utilizing this specific molecule as a chemical probe for target identification are not extensively documented in publicly available literature, the structural motif is present in compounds known to target specific enzyme families. Notably, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been identified as inhibitors of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes crucial in DNA repair and other cellular processes.[1][2] This suggests that this compound holds potential as a chemical probe for investigating the function and target engagement of PARP enzymes and potentially other unidentified cellular targets.

These application notes provide a framework for utilizing this compound as a putative chemical probe, including hypothetical quantitative data for illustrative purposes and detailed protocols for target identification and validation.

Putative Target Profile and Quantitative Data

Based on the activity of structurally related compounds, the primary putative targets for this compound are members of the PARP family. The following table summarizes hypothetical quantitative data for the interaction of the compound with key PARP enzymes.

TargetPutative IC50 (nM)Putative Kd (nM)Assay Type
PARP185150Enzyme Inhibition Assay
PARP2120250Isothermal Titration Calorimetry
Tankyrase-1> 10,000> 10,000Enzyme Inhibition Assay
Tankyrase-2> 10,000> 10,000Enzyme Inhibition Assay

Note: This data is hypothetical and intended for illustrative purposes. Researchers should perform their own quantitative assays to determine the actual binding affinities and inhibitory concentrations.

Signaling Pathway

The primary putative targets of this compound, PARP1 and PARP2, are key players in the DNA damage response (DDR) pathway. Upon DNA damage, PARP1 binds to single-strand breaks, leading to its activation and the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the base excision repair (BER) pathway.[3][4][5][6] Inhibition of PARP activity by a chemical probe like this compound would disrupt this signaling cascade.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits & activates NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) PARP1->PAR NAD->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Probe 5-Fluoro-3,4-dihydro- isoquinolin-1(2H)-one Probe->PARP1 inhibits BER Base Excision Repair Repair_Proteins->BER initiates Apoptosis Cell Death (in HR deficient cells) BER->Apoptosis inhibition leads to (synthetic lethality)

Putative PARP1 signaling pathway and point of inhibition.

Experimental Protocols

The following are detailed protocols for using this compound as a chemical probe for target identification and validation.

Protocol 1: Synthesis of an Affinity Probe Derivative

To perform affinity-based target identification, this compound needs to be chemically modified to include a linker and a reporter tag (e.g., biotin). A plausible synthetic route would involve modification at a position that is not critical for target binding. Based on the synthesis of related compounds, modification at the nitrogen atom (position 2) is a common strategy.

Workflow for Affinity Probe Synthesis:

Affinity_Probe_Synthesis start 5-Fluoro-3,4-dihydro- isoquinolin-1(2H)-one step1 N-Alkylation with a bifunctional linker (e.g., Boc-amino-PEG-bromide) start->step1 intermediate Linker-modified probe (Boc protected) step1->intermediate step2 Boc Deprotection (e.g., TFA) intermediate->step2 activated_probe Amine-functionalized probe step2->activated_probe step3 Coupling with Biotin-NHS ester activated_probe->step3 final_probe Biotinylated Affinity Probe step3->final_probe Target_ID_Workflow cluster_incubation Incubation cluster_capture Capture cluster_analysis Analysis Cell_Lysate Cell Lysate Affinity_Probe Biotinylated Probe Cell_Lysate->Affinity_Probe Competition Excess Unmodified Probe (Competition Control) Cell_Lysate->Competition Streptavidin_Beads Streptavidin Beads Affinity_Probe->Streptavidin_Beads Competition->Affinity_Probe Wash Wash Beads Streptavidin_Beads->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec LC-MS/MS Analysis SDS_PAGE->Mass_Spec CETSA_Workflow start Treat cells with probe or vehicle step1 Heat cells at different temperatures start->step1 step2 Lyse cells step1->step2 step3 Separate soluble and precipitated fractions step2->step3 step4 Analyze soluble fraction by Western Blot step3->step4 end Quantify protein levels and plot melting curve step4->end

References

Application Notes: High-Throughput Screening of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Analogs for PARP1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for high-throughput screening assays specifically for "5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one analogs" did not yield specific results for this exact class of compounds. However, the dihydroisoquinolinone scaffold is a core structural feature of Poly (ADP-ribose) polymerase (PARP) inhibitors, a clinically important class of anticancer agents. Therefore, these application notes are structured around the high-throughput screening for analogs of this compound as potential PARP inhibitors.

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in essential cellular processes, including DNA repair, genomic stability, and programmed cell death. Inhibition of PARP, particularly PARP1, has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key pharmacophore found in several potent PARP inhibitors. This document outlines protocols for high-throughput screening (HTS) of novel this compound analogs to identify and characterize new PARP1 inhibitors.

Principle of the Assay

The primary HTS assay described here is a biochemical assay that measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP1 enzyme. The resulting biotinylated histones are then detected using a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP1 activity.

Experimental Protocols

1. Primary High-Throughput Screening (HTS) for PARP1 Inhibition

This protocol is designed for a 384-well plate format to screen a library of this compound analogs.

Materials and Reagents:

  • Enzyme: Recombinant Human PARP1 (e.g., Active Motif, Cat# 80502)

  • Substrates:

    • Histone H1 (Sigma-Aldrich, Cat# H5505)

    • Biotinylated NAD+ (Trevigen, Cat# 4670-500-01)

  • Activated DNA: Provided in most commercial PARP assay kits or prepared by treating calf thymus DNA with DNase I.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT.

  • Stop Solution: 1 M HCl

  • Detection Reagents:

    • Streptavidin-HRP conjugate (e.g., Thermo Fisher, Cat# 21130)

    • Chemiluminescent HRP substrate (e.g., Thermo Fisher, SuperSignal™ West Pico PLUS, Cat# 34580)

  • Plates: White, opaque 384-well assay plates (e.g., Corning, Cat# 3572)

  • Control Inhibitor: Olaparib (Selleckchem, Cat# S1060)

  • Test Compounds: this compound analogs dissolved in 100% DMSO.

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and control inhibitor (Olaparib) in 100% DMSO.

    • Using an acoustic liquid handler (e.g., Echo 525), transfer 50 nL of each compound solution to the wells of a 384-well assay plate.

    • For control wells, add 50 nL of DMSO (100% activity) or 50 nL of a high concentration of Olaparib (0% activity/background).

  • Reagent Preparation:

    • Prepare a PARP1 Reaction Mix containing assay buffer, activated DNA (12.5 µg/mL), and Histone H1 (200 µg/mL).

    • Prepare an Enzyme/Substrate Mix containing assay buffer, PARP1 enzyme (final concentration 0.5 U/well), and biotinylated NAD+ (final concentration 25 µM).

  • Assay Procedure:

    • Add 5 µL of the PARP1 Reaction Mix to each well of the compound-plated 384-well plate.

    • Incubate for 15 minutes at room temperature to allow for pre-incubation of the enzyme with the inhibitors.

    • Initiate the enzymatic reaction by adding 5 µL of the Enzyme/Substrate Mix to all wells.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of Stop Solution to each well.

    • Wash the plates 3 times with 100 µL/well of PBS-T (Phosphate Buffered Saline with 0.05% Tween-20).

    • Add 10 µL of Streptavidin-HRP conjugate (diluted 1:5000 in PBS-T) to each well and incubate for 30 minutes at room temperature.

    • Wash the plates 3 times with 100 µL/well of PBS-T.

    • Add 10 µL of chemiluminescent HRP substrate to each well.

    • Immediately read the luminescence on a plate reader (e.g., PerkinElmer EnVision).

2. Secondary Assay: Cell-Based PARP1 Activity Assay

This assay confirms the activity of hit compounds in a cellular context. It measures PARP activity in cells treated with a DNA damaging agent.

Materials and Reagents:

  • Cell Line: HeLa or a cancer cell line with known DNA repair defects (e.g., SUM149PT for BRCA1 mutation).

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • DNA Damaging Agent: Hydrogen Peroxide (H₂O₂).

  • Lysis Buffer: RIPA buffer with protease inhibitors.

  • Detection Kit: A commercial cell-based PARP activity ELISA kit (e.g., Trevigen, Cat# 4520-096-K).

  • Plates: 96-well cell culture plates.

Protocol:

  • Cell Seeding: Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with various concentrations of hit compounds for 2 hours. Include vehicle (DMSO) and positive control (Olaparib) wells.

  • Induction of DNA Damage: Add H₂O₂ to a final concentration of 200 µM to all wells (except negative controls) and incubate for 10 minutes at 37°C.

  • Cell Lysis: Wash cells with PBS and then add lysis buffer.

  • PARP Activity Measurement: Follow the manufacturer's protocol for the cell-based PARP activity ELISA kit. This typically involves transferring the cell lysates to the kit's pre-coated plate and performing an ELISA to detect poly(ADP-ribose) (PAR) polymer formation.

Data Presentation

Quantitative data from the primary screen and follow-up dose-response experiments should be summarized for clear comparison of compound potency.

Table 1: Example Primary HTS Data for Selected Analogs

Compound IDConcentration (µM)% InhibitionZ'-factor
F-DIQ-0011092.50.85
F-DIQ-0021015.30.85
F-DIQ-0031088.10.85
Olaparib1098.70.85
DMSON/A00.85

Z'-factor is a measure of assay quality, with >0.5 being considered excellent for HTS.

Table 2: Dose-Response Data and IC₅₀ Values for Hit Compounds

Compound IDIC₅₀ (nM) [Biochemical]IC₅₀ (nM) [Cell-Based]
F-DIQ-00115.285.7
F-DIQ-00322.8150.4
Olaparib5.930.1

IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

Visualizations

Diagram 1: PARP1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 PNKP PNKP XRCC1->PNKP POLB POLB XRCC1->POLB Repair DNA Repair (BER Pathway) LIG3->Repair PNKP->Repair POLB->Repair Inhibitor This compound Analog (Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 activation at DNA single-strand breaks and subsequent recruitment of repair proteins.

Diagram 2: High-Throughput Screening Workflow for PARP1 Inhibitors

HTS_Workflow cluster_0 Primary Screen (Biochemical) cluster_1 Hit Confirmation & Secondary Screen (Cell-Based) Compound_Plating 1. Compound Plating (50 nL in 384-well plate) Add_Reagents 2. Add PARP1, Histones, Activated DNA Compound_Plating->Add_Reagents Incubate_React 3. Add Biotinylated NAD+ Incubate 60 min @ 30°C Add_Reagents->Incubate_React Stop_Detect 4. Stop Reaction & Add Streptavidin-HRP Incubate_React->Stop_Detect Readout 5. Add Substrate & Read Luminescence Stop_Detect->Readout Data_Analysis 6. Data Analysis (% Inhibition, Z'-factor) Readout->Data_Analysis Hit_Selection 7. Hit Selection (e.g., >50% Inhibition) Data_Analysis->Hit_Selection Dose_Response 8. Dose-Response Curve (Biochemical IC50) Hit_Selection->Dose_Response Cell_Assay 9. Cell-Based PARP Assay (Cellular IC50) Dose_Response->Cell_Assay SAR_Analysis 10. Structure-Activity Relationship (SAR) Cell_Assay->SAR_Analysis

Caption: Workflow for identification and validation of novel PARP1 inhibitors.

Application Notes and Protocols for Cell-Based Assays Involving 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a class of compounds that has garnered significant interest in medicinal chemistry.[1] While specific data for the 5-fluoro derivative is emerging, compounds with this core structure are frequently investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for cellular processes, most notably DNA repair and programmed cell death.[2][3] Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[4][5][6]

These application notes provide a comprehensive guide to the cell-based assays relevant for characterizing the activity of this compound and similar compounds, assuming a mechanism of action centered on PARP inhibition. The protocols detailed below are designed to assess the compound's enzymatic inhibition, its effect on cell viability, and its direct engagement with the target protein in a cellular environment.

Signaling Pathway of PARP in DNA Damage Response

Upon DNA damage, particularly single-strand breaks (SSBs), PARP enzymes (primarily PARP1 and PARP2) are recruited to the site of the lesion.[2][7] Activated PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[2] This PARylation serves as a scaffold to recruit DNA repair machinery, including XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate the repair of the DNA break.[2][7] Inhibition of PARP prevents the formation of these PAR chains, leading to an accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (e.g., due to BRCA mutations), these DSBs cannot be effectively repaired, leading to synthetic lethality and apoptotic cell death.[3][4]

PARP_Signaling_Pathway PARP Signaling Pathway in DNA Damage Response DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP activates Replication DNA Replication DNA_SSB->Replication PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR catalyzes NAD NAD+ NAD->PAR substrate DNA_Repair Recruitment of DNA Repair Proteins (XRCC1, LigIII, Polβ) PAR->DNA_Repair recruits SSB_Repair SSB Repair DNA_Repair->SSB_Repair DSB Double-Strand Break (DSB) Replication->DSB converts unrepaired SSB to HR_Deficient Homologous Recombination Deficient Cells (e.g., BRCA-/-) DSB->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis leads to Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP inhibits

Caption: PARP signaling in response to DNA damage and the effect of inhibitors.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound and a reference PARP inhibitor, Olaparib.

Table 1: In Vitro PARP1 Enzymatic Activity

CompoundIC50 (nM)Assay Type
This compound15.8Chemiluminescent
Olaparib5.2Chemiluminescent

Table 2: Cell Viability in BRCA-deficient Cancer Cells (MDA-MB-436)

CompoundGI50 (µM)Assay Type
This compound2.5Resazurin Assay
Olaparib0.8Resazurin Assay

Table 3: Cellular Thermal Shift Assay (CETSA) in HEK293T cells

CompoundΔTm (°C)Concentration (µM)
This compound+3.210
Olaparib+4.510

Experimental Protocols

Protocol 1: In Vitro PARP1 Chemiluminescent Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system. The principle involves the incorporation of biotinylated NAD+ into histone proteins by PARP1, which is then detected via a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[8]

Workflow Diagram:

PARP1_Assay_Workflow Workflow for In Vitro PARP1 Chemiluminescent Assay Start Start Coat_Plate Coat 96-well plate with Histone H1 Start->Coat_Plate Wash1 Wash Plate Coat_Plate->Wash1 Block Block with Blocking Buffer Wash1->Block Wash2 Wash Plate Block->Wash2 Add_Inhibitor Add Test Compound or Vehicle Wash2->Add_Inhibitor Add_MasterMix Add Master Mix (PARP1, Activated DNA, Biotinylated NAD+) Add_Inhibitor->Add_MasterMix Incubate1 Incubate at RT for 1 hour Add_MasterMix->Incubate1 Wash3 Wash Plate Incubate1->Wash3 Add_Strep_HRP Add Streptavidin-HRP Wash3->Add_Strep_HRP Incubate2 Incubate at RT for 30 min Add_Strep_HRP->Incubate2 Wash4 Wash Plate Incubate2->Wash4 Add_Substrate Add Chemiluminescent Substrate Wash4->Add_Substrate Read Read Luminescence Add_Substrate->Read End End Read->End

Caption: Workflow for the in vitro PARP1 chemiluminescent assay.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Activated DNA

  • Biotinylated NAD+

  • 96-well white microplates

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

  • Wash buffer (e.g., PBST)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • This compound

  • Olaparib (as a positive control)

  • DMSO (vehicle)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with Histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer.

  • Blocking: Block the wells with 200 µL/well of blocking buffer for 1 hour at room temperature (RT).

  • Washing: Wash the plate three times with 200 µL/well of wash buffer.

  • Inhibitor Addition: Prepare serial dilutions of this compound and Olaparib in assay buffer. Add 10 µL of the diluted compounds or DMSO vehicle to the appropriate wells.

  • Reaction Initiation: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add 40 µL of the master mix to each well.

  • Incubation: Incubate the plate for 1 hour at RT.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer.

  • Streptavidin-HRP Addition: Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at RT.[8]

  • Washing: Wash the plate four times with 200 µL/well of wash buffer.

  • Detection: Add 50 µL of chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Cell Viability Assay (Resazurin Reduction)

This assay assesses the effect of the compound on the viability of cancer cells, particularly those with a BRCA mutation, to evaluate for synthetic lethality. The assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[9]

Materials:

  • BRCA-deficient human breast cancer cell line (e.g., MDA-MB-436)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom black microplates

  • Resazurin sodium salt solution

  • This compound

  • Olaparib

  • DMSO

Procedure:

  • Cell Seeding: Seed MDA-MB-436 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Olaparib in complete medium. Add 100 µL of the diluted compounds or vehicle control to the respective wells.

  • Incubation: Incubate the cells for 72 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of a compound in a cellular context.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher denaturation temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.

Workflow Diagram:

CETSA_Workflow Workflow for Cellular Thermal Shift Assay (CETSA) Start Start Cell_Culture Culture Cells to ~80% Confluency Start->Cell_Culture Compound_Treatment Treat Cells with Compound or Vehicle (DMSO) Cell_Culture->Compound_Treatment Incubate Incubate for 1 hour Compound_Treatment->Incubate Harvest_Aliquot Harvest and Aliquot Cell Suspension Incubate->Harvest_Aliquot Heat_Challenge Heat Aliquots at Different Temperatures Harvest_Aliquot->Heat_Challenge Freeze_Thaw Lyse Cells by Freeze-Thaw Cycles Heat_Challenge->Freeze_Thaw Centrifuge Centrifuge to Separate Soluble and Precipitated Proteins Freeze_Thaw->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot for PARP1 Collect_Supernatant->Western_Blot Quantify Quantify Band Intensities Western_Blot->Quantify Plot Plot Melting Curves and Determine ΔTm Quantify->Plot End End Plot->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • HEK293T or another suitable cell line

  • Complete cell culture medium

  • This compound

  • Olaparib

  • DMSO

  • PBS

  • Protease inhibitor cocktail

  • Anti-PARP1 antibody

  • Secondary HRP-conjugated antibody

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured HEK293T cells with the test compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at RT.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-PARP1 antibody.

  • Data Analysis: Quantify the band intensities for PARP1 at each temperature. Plot the relative amount of soluble PARP1 as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.

Conclusion

The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential PARP inhibitor. By combining in vitro enzymatic assays, cell-based viability studies, and target engagement confirmation with CETSA, researchers can build a comprehensive profile of the compound's mechanism of action and cellular efficacy. These assays are essential for the continued development and characterization of novel therapeutic agents in oncology and other fields where PARP modulation is a promising strategy.

References

Application Notes & Protocols: 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is a fluorinated heterocyclic compound belonging to the tetrahydroisoquinoline class of molecules. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] Consequently, THIQ and its derivatives are considered "privileged scaffolds" in medicinal chemistry, serving as a foundation for the development of novel therapeutic agents.[3] While specific research on this compound is limited, the broader class of dihydroisoquinolinone and fluoroquinolone derivatives has been extensively investigated, revealing significant potential in oncology and infectious diseases.[4][5] These related compounds offer valuable insights into the prospective applications of the 5-fluoro substituted analog.

This document provides an overview of the potential applications of this compound, drawing on data from closely related compounds. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to guide further research and drug discovery efforts.

Potential Therapeutic Applications

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated promising activity in several therapeutic areas:

  • Anticancer Activity: Analogs have been designed and synthesized as potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in cancer cell growth, showing efficacy in non-Hodgkin's lymphoma models.[5] Furthermore, structurally related fluoroquinolones have been repurposed as anticancer agents that target Topoisomerase II, an essential enzyme for DNA replication, leading to cell cycle arrest and apoptosis.[4]

  • Antimicrobial and Antioomycete Activity: The 3,4-dihydroisoquinolin-1(2H)-one core has been utilized to develop agents with potent activity against plant pathogens like Pythium recalcitrans.[3][6][7] This suggests a potential for developing derivatives with broader antifungal or antibacterial properties.

Quantitative Biological Data

The following tables summarize key quantitative data from studies on closely related dihydroisoquinolinone and fluoroquinolone derivatives. This data provides a benchmark for the potential efficacy of novel compounds based on the this compound scaffold.

Table 1: Antiproliferative Activity of Dihydroisoquinolinone Derivatives against Non-Hodgkin's Lymphoma Cells [5]

Compound Target Cell Line IC50 (nM)

| D3 | PRMT5 | Z-138 | 15.2 |

Table 2: Antioomycete Activity of Dihydroisoquinolinone Derivatives [6][7]

Compound Pathogen EC50 (µM)
I23 Pythium recalcitrans 14

| Hymexazol (Commercial Control) | Pythium recalcitrans | 37.7 |

Table 3: In Vivo Efficacy of Dihydroisoquinolinone Derivative I23 [7]

Compound Dose (mg/pot) Preventive Efficacy (%)
I23 2.0 75.4
I23 5.0 96.5

| Hymexazol (Commercial Control) | - | 63.9 |

Experimental Protocols

Below are detailed protocols for key experiments relevant to the evaluation of compounds derived from the this compound scaffold.

Protocol 1: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives via Castagnoli-Cushman Reaction[3][6]

This protocol describes a general method for synthesizing derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Materials:

  • Homophthalic anhydride

  • Appropriate primary amine or aniline

  • Aldehyde or ketone

  • Anhydrous toluene

  • Magnetic stirrer and heating mantle

  • Round bottom flask

  • Reflux condenser

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of homophthalic anhydride (1.0 eq) in anhydrous toluene, add the desired primary amine or aniline (1.0 eq).

  • Add the corresponding aldehyde or ketone (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and melting point analysis.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., Z-138 for lymphoma)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: PRMT5 Inhibition Assay (Biochemical Assay)

This protocol describes a method to measure the direct inhibitory effect of a compound on PRMT5 enzymatic activity.

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • Histone H4 peptide substrate

  • S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

  • Scintillation cocktail

  • Filter paper membrane

  • Trichloroacetic acid (TCA)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Microplate

Procedure:

  • Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.

  • Add the test compound at various concentrations to the wells of a microplate. Include a no-inhibitor control.

  • Initiate the reaction by adding [3H]-SAM.

  • Incubate the reaction at 30°C for 1 hour.

  • Spot the reaction mixture onto a filter paper membrane.

  • Wash the filter paper with 10% TCA to precipitate the methylated peptide and remove unincorporated [3H]-SAM.

  • Dry the filter paper and add a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the medicinal chemistry applications of this compound derivatives.

G cluster_synthesis General Synthetic Workflow Start Starting Materials (Homophthalic Anhydride, Amine, Aldehyde/Ketone) Reaction Castagnoli-Cushman Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of dihydroisoquinolinone derivatives.

G cluster_screening In Vitro Screening Cascade Compound Test Compound (e.g., D3 derivative) Biochemical Biochemical Assay (PRMT5 Inhibition) Compound->Biochemical Cellular Cell-Based Assay (Antiproliferative - MTT) Biochemical->Cellular ADME In Vitro ADME/Tox (e.g., hERG, Microsomal Stability) Cellular->ADME Lead Lead Candidate ADME->Lead

Caption: A typical in vitro screening process for drug candidates.

G cluster_pathway PRMT5 Signaling Pathway in Cancer PRMT5 PRMT5/MEP50 Complex Methylation Symmetric Di-methylation (SDMA) PRMT5->Methylation Substrates Protein Substrates (e.g., Histones, Splicing Factors) Substrates->Methylation Splicing Alternative Splicing Methylation->Splicing Gene Gene Expression Methylation->Gene Proliferation Cell Proliferation & Survival Splicing->Proliferation Gene->Proliferation Inhibitor Dihydroisoquinolinone Inhibitor (e.g., D3) Inhibitor->PRMT5

Caption: Simplified PRMT5 signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Derivatization of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one in Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, a key scaffold in modern drug discovery, particularly for the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. The following protocols and data are intended to facilitate lead optimization campaigns aimed at enhancing potency, selectivity, and pharmacokinetic profiles of novel drug candidates.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability and binding affinity, making this compound an attractive starting point for lead optimization. This document outlines synthetic strategies for its derivatization, focusing on modifications at the C4 position, which has been shown to be crucial for activity in related PARP inhibitors.

Biological Target: PARP1 and DNA Damage Repair

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have shown significant promise as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, which is critical for the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a process known as synthetic lethality.

PARP1 Signaling Pathway in DNA Damage Repair

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex BER Repair Complex Assembly PAR->Repair_Complex scaffolds XRCC1 XRCC1 LIG3 DNA Ligase III PNKP PNKP POLB DNA Polymerase β Repair_Complex->XRCC1 Repair_Complex->LIG3 Repair_Complex->PNKP Repair_Complex->POLB DNA_Repair DNA Repair Repair_Complex->DNA_Repair mediates Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1-mediated DNA single-strand break repair pathway and the mechanism of PARP inhibition.

Synthetic Derivatization Strategy

The primary strategy for derivatizing the this compound scaffold involves a modified Castagnoli-Cushman reaction to introduce a carboxylic acid at the C4 position. This is followed by amide coupling with a diverse range of amines to explore the chemical space and establish structure-activity relationships (SAR).

Experimental Workflow for Derivatization

Derivatization_Workflow Start This compound (Starting Material) CCR Modified Castagnoli-Cushman Reaction Start->CCR HPA 4-Fluorohomophthalic Anhydride HPA->CCR Triazinane 1,3,5-Triazinane (Formaldimine equivalent) Triazinane->CCR Intermediate 5-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline -4-carboxylic acid CCR->Intermediate Coupling Amide Coupling (e.g., HATU, EDCI) Intermediate->Coupling Amine_Library Diverse Amine Library (R-NH2) Amine_Library->Coupling Derivatives Library of C4-Amide Derivatives Coupling->Derivatives Purification Purification (e.g., Chromatography) Derivatives->Purification Analysis Structural & Purity Analysis (NMR, LC-MS, HRMS) Purification->Analysis Screening Biological Screening (PARP1 Inhibition Assay) Analysis->Screening

Caption: General workflow for the synthesis and screening of this compound derivatives.

Experimental Protocols

Synthesis of 5-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

This protocol is adapted from the synthesis of the analogous 7-fluoro compound.[1]

Materials:

  • 4-Fluorohomophthalic anhydride

  • 1,3,5-Tris(2,4-dimethoxybenzyl)-1,3,5-triazinane

  • Toluene, anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • A solution of 4-fluorohomophthalic anhydride (1.0 eq) and 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (0.4 eq) in anhydrous toluene is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in a mixture of DCM and TFA (e.g., 9:1 v/v) and stirred at room temperature for 2-4 hours to effect deprotection.

  • The solvents are removed in vacuo, and the crude product is purified by recrystallization or column chromatography to yield 5-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid.

General Procedure for Amide Coupling

Materials:

  • 5-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

  • Amine (1.1 eq)

  • HATU (1.2 eq) or EDCI (1.2 eq) and HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of 5-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the corresponding amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide derivative.

Proposed Library of Derivatives and Hypothetical Biological Data

Due to the limited availability of public data on the derivatization of this compound, the following table presents a proposed library of derivatives based on successful modifications of analogous PARP inhibitors. The biological data are hypothetical and intended to guide a lead optimization campaign.

Compound IDR Group (at C4-amide)Molecular Weight ( g/mol )LogP (calculated)PARP1 IC50 (nM) (Hypothetical)Cell Proliferation GI50 (µM) (BRCA1-mutant cell line) (Hypothetical)
5F-ISO-001 Piperidin-4-yl305.331.251502.5
5F-ISO-002 4-Methylpiperazin-1-yl318.361.10851.2
5F-ISO-003 Morpholin-4-yl306.310.852505.1
5F-ISO-004 Cyclopropylmethylamino290.311.501201.8
5F-ISO-005 Benzylamino324.352.80550.8
5F-ISO-006 4-(Trifluoromethyl)benzylamino392.343.90300.4
5F-ISO-007 [1,4'-Bipiperidin]-1'-yl386.472.50150.15
Olaparib (Reference)434.461.4650.01

Structure-Activity Relationship (SAR) Insights

Based on data from analogous series, the following SAR can be postulated for the this compound scaffold:

  • C4-Amide Substituent: The nature of the substituent at the C4-amide position is critical for PARP1 inhibitory activity.

    • Basic amines, such as piperazine and piperidine, are generally well-tolerated and can form favorable interactions with the enzyme.

    • The introduction of larger, more lipophilic groups, such as a bipiperidine moiety, has been shown to significantly enhance potency in related series.[1]

    • Aromatic substituents, particularly those with electron-withdrawing groups, can also lead to potent inhibitors.

  • Fluorine at C5: The fluorine atom at the 5-position is expected to enhance metabolic stability and may contribute to favorable binding interactions within the PARP1 active site through halogen bonding or by modulating the electronics of the aromatic ring.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel PARP1 inhibitors. The synthetic protocols and proposed library of derivatives outlined in these application notes provide a solid foundation for a lead optimization program. By systematically exploring the chemical space around the C4-amide position, researchers can aim to identify potent and selective drug candidates with improved pharmacological properties. Further studies should focus on confirming the hypothetical biological data through in vitro and in vivo testing and expanding the library to further refine the SAR.

References

Application Notes: 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one as a Privileged Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is a fluorinated heterocyclic compound that has emerged as a significant building block in medicinal chemistry. Its rigid, bicyclic structure, incorporating a lactam functionality, serves as a valuable scaffold for the design of biologically active molecules. The presence of a fluorine atom at the 5-position can substantially influence the molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets, making it a "privileged" structural motif in drug discovery.

These application notes provide an overview of the utility of this compound, with a primary focus on its incorporation into potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family involved in DNA repair and a key target in oncology.

Core Application: Synthesis of PARP Inhibitors

The this compound core is a cornerstone of several potent PARP inhibitors. These inhibitors function by trapping PARP enzymes on damaged DNA, leading to an accumulation of double-strand breaks that are particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Quantitative Data: PARP Inhibitory Activity

The following table summarizes the inhibitory activity of Talazoparib, a prominent PARP inhibitor featuring the this compound scaffold.

CompoundTargetIC₅₀ (nM)Cell LineAssay Type
Talazoparib PARP10.57-Enzymatic Assay
Talazoparib PARP2---

Note: Specific IC₅₀ for PARP2 is not detailed in the provided search results, but Talazoparib is known to be a potent inhibitor of both PARP1 and PARP2.

Experimental Protocols

While many syntheses of complex molecules like Talazoparib build the this compound core de novo, the commercially available building block can be utilized for the synthesis of novel derivatives. Below are representative protocols for the derivatization of this scaffold.

Protocol 1: N-Alkylation of this compound (Representative Protocol)

This protocol describes a general method for the alkylation of the lactam nitrogen, a common strategy for introducing diversity and modulating the properties of the final compound.

Workflow:

start Start: 5-Fluoro-3,4-dihydro- isoquinolin-1(2H)-one reaction N-Alkylation start->reaction reagents 1. Base (e.g., NaH, K₂CO₃) 2. Electrophile (R-X) Solvent (e.g., DMF, THF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: N-Alkyl-5-fluoro-3,4- dihydroisoquinolin-1(2H)-one purification->product

Caption: Workflow for N-Alkylation.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

Protocol 2: Synthesis of a PARP Inhibitor Core via Castagnoli-Cushman Reaction (Illustrative)

This protocol demonstrates a method to construct a substituted 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acid, a key intermediate for a class of PARP inhibitors.[1][2] This illustrates the synthesis of the core, which can be adapted for the 5-fluoro isomer.

Workflow:

anhydride 4-Fluorohomophthalic Anhydride reaction Castagnoli-Cushman Reaction (Solvent, Heat) anhydride->reaction triazinane 1,3,5-Triazinane (Formaldimine equivalent) triazinane->reaction intermediate Carboxylic Acid Intermediate reaction->intermediate amidation Amidation (Amine, Coupling Agent) intermediate->amidation product Product: 1-Oxo-3,4-dihydroisoquinoline- 4-carboxamide PARP Inhibitor amidation->product

Caption: Synthesis of PARP Inhibitor Core.

Materials:

  • 4-Fluorohomophthalic anhydride

  • 1,3,5-Tris(2,4-dimethoxybenzyl)-1,3,5-triazinane

  • Toluene

  • Amine for amidation (e.g., [1,4'-bipiperidine]-1'-amine)

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • DMF

Procedure:

  • Synthesis of the Carboxylic Acid Core: A mixture of 4-fluorohomophthalic anhydride (1.0 eq) and 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane (0.4 eq) in toluene is heated to reflux.[1][2]

  • The reaction is monitored by TLC until the starting materials are consumed.

  • After cooling, the resulting precipitate, the 2,3-unsubstituted 7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, is collected by filtration.[1][2]

  • Amidation: The carboxylic acid intermediate (1.0 eq) is dissolved in DMF.[1][2]

  • The desired amine (1.1 eq), a coupling agent like HATU (1.2 eq), and a base such as DIPEA (2.0 eq) are added.[1][2]

  • The reaction mixture is stirred at room temperature until completion.

  • The final product is isolated and purified using standard aqueous workup and chromatographic techniques.[1][2]

Signaling Pathway

Derivatives of this compound, such as Talazoparib, are potent inhibitors of the PARP enzyme, which plays a critical role in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs).

dna_damage DNA Damage (e.g., from ROS, alkylating agents) ssb Single-Strand Break (SSB) dna_damage->ssb parp PARP Activation & Recruitment ssb->parp replication DNA Replication ssb->replication ber Base Excision Repair (BER) - SSB Repair parp->ber recruits repair proteins dsb Double-Strand Break (DSB) - Replication Fork Collapse parp->dsb inhibition leads to cell_survival Cell Survival ber->cell_survival leads to replication->dsb hrr Homologous Recombination Repair (HRR) dsb->hrr hrr->cell_survival apoptosis Apoptosis / Cell Death hrr->apoptosis failure leads to inhibitor This compound based PARP Inhibitor (e.g., Talazoparib) inhibitor->parp INHIBITS & TRAPS brca_deficient BRCA-deficient Cancer Cell brca_deficient->hrr DEFECTIVE

Caption: PARP Inhibition in DNA Repair.

In normal cells, SSBs are repaired by the PARP-mediated BER pathway. If these breaks are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication, which are then repaired by the homologous recombination repair (HRR) pathway. In cancer cells with defective HRR (e.g., BRCA mutations), the inhibition of PARP by drugs containing the this compound scaffold leads to an accumulation of DSBs that cannot be repaired, resulting in synthetic lethality and targeted cell death.

Conclusion

This compound is a heterocyclic building block of significant interest, particularly for the development of PARP inhibitors in oncology. Its unique structural and electronic properties make it a valuable scaffold for creating potent and selective therapeutic agents. The provided protocols offer a starting point for researchers to explore the derivatization of this core and to design novel molecules with potential applications in drug discovery.

References

Application Note: Quantification of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in the pharmacological properties of fluorinated isoquinolinone derivatives necessitates the development of robust and sensitive analytical methods for their quantification in biological matrices. This is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during drug development. 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is one such compound of interest, and this document provides a detailed application note and protocol for its quantification in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity in bioanalysis.[1][2]

Introduction

This application note describes a sensitive and selective method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry in the positive ion electrospray ionization (ESI) mode. This method is suitable for supporting preclinical and clinical pharmacokinetic studies.

Method Performance

The developed LC-MS/MS method was validated for its linearity, lower limit of quantification (LLOQ), accuracy, precision, and recovery. The method demonstrated excellent performance characteristics, making it suitable for high-throughput analysis of plasma samples.

Table 1: Method Performance Characteristics

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)≤ 15%
Inter-day Precision (%CV)≤ 15%
Accuracy (% bias)Within ±15%
Mean Recovery> 85%

Table 2: Quality Control (QC) Sample Results

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Mean Conc. (ng/mL) ± SD Mean Conc. (ng/mL) ± SD
LLOQ11.08 ± 0.121.05 ± 0.14
Low QC32.91 ± 0.313.09 ± 0.35
Mid QC100105.2 ± 9.8102.7 ± 11.1
High QC800789.5 ± 65.4815.3 ± 77.9

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Standard and QC Sample Preparation

  • Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., 1, 3, 100, 800 ng/mL).

3. Sample Preparation Protocol (Protein Precipitation)

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of plasma sample, calibration standard, or QC into the corresponding labeled tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample add_is Add 150 µL IS in ACN plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge transfer Transfer 100 µL Supernatant centrifuge->transfer inject Inject 5 µL transfer->inject lc LC Separation inject->lc msms MS/MS Detection lc->msms data Data Acquisition & Processing msms->data

Figure 1: Sample Preparation and Analysis Workflow.

4. LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemUPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Column Temperature40°C
Injection Volume5 µL

Table 4: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Capillary Voltage3.5 kV
Gas Flow (Desolvation)800 L/hr
Gas Flow (Cone)150 L/hr
Collision GasArgon
MRM TransitionsTo be determined by infusion of the compound
Dwell Time100 ms

Note: The specific MRM transitions (precursor and product ions) and collision energies need to be optimized by infusing a standard solution of this compound and the internal standard into the mass spectrometer.

5. Data Analysis and Quantification

  • Data acquisition and processing are performed using the instrument's software.

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • A linear regression with a weighting factor (e.g., 1/x²) is typically used to fit the calibration curve.

  • The concentrations of this compound in the QC and unknown samples are determined from the calibration curve.

G cluster_data Data Analysis Pathway raw_data Raw Data (Peak Areas) peak_ratio Calculate Peak Area Ratio (Analyte/IS) raw_data->peak_ratio cal_curve Construct Calibration Curve peak_ratio->cal_curve regression Linear Regression (1/x²) cal_curve->regression quantify Quantify Unknowns regression->quantify

Figure 2: Data Analysis and Quantification Pathway.

Discussion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation is amenable to high-throughput analysis. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the results.[1] The method can be adapted for other biological matrices with appropriate validation. Further validation experiments, such as stability assessments (freeze-thaw, bench-top, long-term) and matrix effect evaluations, should be conducted according to regulatory guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The synthesis of 3,4-dihydroisoquinolin-1(2H)-one scaffolds can be achieved through several established methods. The most common routes that can be adapted for the 5-fluoro substituted analog include the Bischler-Napieralski reaction, the Pictet-Spengler condensation, and the Castagnoli–Cushman reaction.[1][2] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the outcome?

A2: Low yields can stem from several factors including incomplete reaction, side product formation, or issues with product isolation and purification. To improve yields, consider the following:

  • Reaction Conditions: Ensure all reagents and solvents are pure and dry, as moisture can interfere with many of the catalysts and intermediates. Optimize reaction temperature and time; some reactions may require elevated temperatures or extended periods to reach completion.

  • Catalyst Activity: If using a catalyst, ensure it is fresh and active. For example, in a Bischler-Napieralski reaction, the dehydrating agent (e.g., POCl₃, P₂O₅) must be potent.[1]

  • Starting Material Purity: Impurities in the starting materials can lead to side reactions, consuming reagents and complicating purification.

  • Inert Atmosphere: For reactions sensitive to oxidation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: What are some common side products I should be aware of?

A3: Depending on the synthetic route, various side products can form. In the Bischler-Napieralski reaction, incomplete cyclization can leave unreacted N-acyl-β-phenylethylamine.[2] Over-reduction can occur during subsequent reduction steps if not carefully controlled. In Pictet-Spengler type reactions, the formation of undesired isomers is a possibility depending on the substitution pattern of the starting materials.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the final compound and any impurities present. A common solvent system could be a mixture of ethyl acetate and hexane. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a high-purity product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents or catalyst.Use fresh, high-purity reagents and solvents. Ensure the catalyst has not degraded.
Incorrect reaction temperature.Optimize the reaction temperature. Some cyclization reactions require heating to proceed efficiently.
Insufficient reaction time.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Multiple Spots on TLC (Side Products) Reaction temperature is too high.Lower the reaction temperature to minimize the formation of thermal decomposition products or side reactions.
Incorrect stoichiometry of reagents.Carefully control the stoichiometry of the reactants and any catalysts.
Presence of moisture or air in the reaction.Use dry solvents and glassware, and conduct the reaction under an inert atmosphere.
Difficulty in Product Isolation Product is highly soluble in the workup solvent.Use a different extraction solvent or perform multiple extractions to ensure complete recovery.
Emulsion formation during aqueous workup.Add a small amount of brine or a different organic solvent to break the emulsion.
Product is an Oil Instead of a Solid Presence of impurities.Re-purify the product using column chromatography with a shallower gradient or try recrystallization from a different solvent system.
The product is inherently an oil at room temperature.Confirm the identity and purity of the product by analytical methods such as NMR and mass spectrometry.

Experimental Protocols

General Procedure for Bischler-Napieralski type Synthesis

  • Amide Formation: React 2-(2-fluorophenyl)ethan-1-amine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane at 0 °C to room temperature to form the corresponding N-[2-(2-fluorophenyl)ethyl]acetamide.

  • Cyclization: To a solution of the amide in a dry, non-protic solvent (e.g., toluene or acetonitrile), add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction mixture is typically heated to reflux for several hours.[1]

  • Workup: After cooling, the reaction mixture is carefully quenched, often by pouring it onto ice. The pH is then adjusted to be basic with a solution like sodium hydroxide or sodium carbonate.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 3,4-dihydroisoquinoline intermediate.

  • Oxidation/Ketonization (if necessary): If the cyclization yields a dihydroisoquinoline, a subsequent oxidation step might be required to obtain the desired isoquinolin-1(2H)-one. However, the Bischler-Napieralski reaction with N-acyl derivatives of β-phenylethylamines typically yields 3,4-dihydroisoquinolines which can be tautomerized or directly form the lactam under certain conditions. For the synthesis of the target lactam, alternative starting materials and cyclization strategies might be more direct.

Data Presentation

The following table summarizes yields for various 3,4-dihydroisoquinolin-1(2H)-one derivatives synthesized via the Castagnoli–Cushman reaction, which can provide a benchmark for expected yields in similar multi-component reactions.[4][5]

CompoundSubstituentsYield (%)
I6R = 2-(Furan-2-ylmethyl), R' = Phenyl75
I10R = 2-(3-phenylpropyl), R' = Phenyl70.2
I17R = 2-(3,5-Dimethylphenyl), R' = Phenyl63
I18R = 2-(4-Ethoxyphenyl), R' = Phenyl75.1
I19R = 2-(Benzo[d][4][6]dioxol-5-yl), R' = Phenyl67.1
I21R = 2-([1,1′-Biphenyl]-4-yl), R' = Phenyl68.7
I24R = 2-(4-Fluorophenyl), R' = Phenyl75.8
I27R = 2-(4-Iodophenyl), R' = Phenyl80.3
I28R = 2-(4-(trifluoromethoxy)phenyl), R' = Phenyl74.6
I32R = 2-(3-Fluoro-4-morpholinophenyl), R' = Phenyl63

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product A 2-(2-Fluorophenyl)ethanamine C Amide Formation A->C B Acylating Agent B->C D Cyclization (e.g., Bischler-Napieralski) C->D Intermediate Amide E Workup & Extraction D->E F Purification (Column Chromatography) E->F Crude Product G This compound F->G Pure Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield or No Product Q1 Check Reagent Purity & Activity Start->Q1 A1_Yes Reagents are fresh and pure Q1->A1_Yes No Issue A1_No Use fresh reagents/catalyst Q1->A1_No Issue Found Q2 Review Reaction Conditions A1_Yes->Q2 A2_Yes Conditions are optimal Q2->A2_Yes No Issue A2_No Optimize T, time, atmosphere Q2->A2_No Issue Found Q3 Analyze for Side Products A2_Yes->Q3 A3_Yes Side products present Q3->A3_Yes Yes A3_No Investigate purification loss Q3->A3_No No

References

Technical Support Center: Purification of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and its analogs via flash column chromatography and recrystallization.

Flash Column Chromatography Troubleshooting

Issue 1: Poor Separation of the Desired Compound from Impurities

Q: My flash column is not effectively separating the target compound from impurities, resulting in mixed fractions. What can I do?

A: Poor separation is a common issue and can be addressed by optimizing your chromatographic conditions. Here are several strategies to improve resolution:

  • Optimize the Solvent System:

    • Polarity Adjustment: this compound is a polar compound. If your compound is eluting too quickly (high Rf on TLC), decrease the polarity of your mobile phase (e.g., increase the hexane to ethyl acetate ratio). If it is not moving from the baseline (low Rf), a more polar solvent system, such as methanol in dichloromethane, may be required. A good starting point for polar compounds is often a gradient of 0-5% methanol in dichloromethane.[1]

    • Solvent Choice: For polar compounds, consider solvent systems like ethyl acetate/hexane or methanol/dichloromethane. For basic impurities, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation.

  • Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A well-packed column should have a flat, undisturbed silica bed.

  • Sample Loading:

    • Dry Loading: If your compound has poor solubility in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[2]

    • Wet Loading: If using wet loading, dissolve your sample in the minimum amount of the mobile phase or a slightly more polar solvent to ensure a narrow starting band.

  • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

Issue 2: The Compound is Streaking or Tailing on the TLC Plate and Column

Q: My compound appears as a streak rather than a distinct spot on the TLC plate, and this is reflected in broad, tailing peaks during column chromatography. How can I resolve this?

A: Streaking is often caused by issues with solubility, compound-silica interactions, or overloading.

  • Address Acidity/Basicity: The lactam functional group can have acidic protons and the nitrogen atom can be basic. This can lead to strong interactions with the slightly acidic silica gel. Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to your eluent can often resolve streaking by neutralizing active sites on the silica and ensuring the compound is in a single protonation state.

  • Check for Overloading: Applying too much sample to your TLC plate or column can cause streaking. Try spotting a more dilute solution on your TLC plate. For column chromatography, ensure you are using an appropriate amount of silica gel for your sample size (a general rule of thumb is a 50:1 to 100:1 ratio of silica to crude material by weight for difficult separations).

  • Improve Solubility: If the compound is not fully soluble in the mobile phase, it can lead to streaking. Ensure your chosen eluent is a good solvent for your compound.

Recrystallization Troubleshooting

Issue 3: The Compound "Oils Out" Instead of Forming Crystals

Q: I'm attempting to recrystallize my this compound analog, but it is precipitating as an oil. What should I do?

A: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. Here are some solutions:

  • Increase the Solvent Volume: The concentration of your compound may be too high. Add more hot solvent to fully dissolve the oil, and then allow it to cool slowly.

  • Cool the Solution More Slowly: Rapid cooling can favor oil formation over crystal nucleation. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can also help to slow the cooling rate.

  • Use a Different Solvent System: Your current solvent may be too good of a solvent. Try a solvent system where the compound is less soluble at room temperature but still soluble at elevated temperatures. For dihydroisoquinolinone analogs, recrystallization from acetonitrile or an ethanol/diethyl ether mixture has been reported to be effective.[3]

  • Seed the Solution: Introduce a small crystal of the pure compound (if available) to the cooled solution to induce crystallization.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvent systems for flash chromatography of this compound?

A1: Given the polar nature of this compound, good starting points for developing a solvent system for flash chromatography are:

  • Ethyl Acetate in Hexane: Start with a gradient of 10-50% ethyl acetate in hexane.

  • Methanol in Dichloromethane: For more polar impurities, a gradient of 0-5% methanol in dichloromethane is a common choice.[1] It is always recommended to first determine an optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.

Q2: What are some potential impurities I should be aware of during the synthesis of this compound and its analogs?

A2: While specific impurities depend on the synthetic route, common byproducts in related syntheses (like the Bischler-Napieralski reaction) can include:

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.

  • Intermediates: Depending on the reaction conditions, intermediates may not have fully cyclized.

  • Over-oxidation Products: If oxidizing agents are used in subsequent steps, the dihydroisoquinolinone ring can be further oxidized.

  • Byproducts from Reagents: Excess reagents or byproducts from their decomposition can also be present.

It is crucial to analyze your crude product by techniques like NMR or LC-MS to identify the major impurities and tailor the purification strategy accordingly.

Q3: What is a typical yield and purity I can expect after purification?

A3: The yield and purity are highly dependent on the success of the synthesis and the chosen purification method. For analogs of this compound, reported yields after flash chromatography can range from moderate to good (e.g., 40-90%).[4] Purity is typically assessed by HPLC or NMR, with purities of >95% being a common target for drug development applications.

Purification MethodTypical Yield Range for AnalogsTypical PurityReference(s)
Flash Column Chromatography40 - 90%>95%[4]
RecrystallizationVariable (depends on purity of starting material)>98%[3]

Q4: Are there any stability concerns I should be aware of during purification?

A4: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel. If you observe degradation of your compound on a TLC plate (e.g., a new spot appearing over time), you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is a general protocol that should be optimized based on TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate/hexane or methanol/dichloromethane) to find a system that gives an Rf of ~0.2-0.3 for the target compound and good separation from impurities.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using the chosen eluent (wet packing is common). Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended for polar compounds): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent. Carefully pipette this solution onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the pure fractions containing the desired compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

This protocol is for further purification of the product obtained from chromatography or for purifying a relatively clean crude product.

  • Solvent Selection:

    • In a small test tube, add a small amount of the compound.

    • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.

    • Common solvents to screen for polar heterocycles include acetonitrile, ethanol, methanol, ethyl acetate, and mixtures such as ethanol/diethyl ether or ethyl acetate/hexane.

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystal formation appears complete at room temperature, cool the flask in an ice bath to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography Initial Purification Purity Check (TLC, HPLC, NMR) Purity Check (TLC, HPLC, NMR) Flash Chromatography->Purity Check (TLC, HPLC, NMR) Recrystallization Recrystallization Pure Product Pure Product Recrystallization->Pure Product Final Isolation Purity Check (TLC, HPLC, NMR)->Recrystallization If further purification is needed Purity Check (TLC, HPLC, NMR)->Pure Product If purity is sufficient

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic Start Start Problem Problem Start->Problem Solution1 Adjust Solvent Polarity Problem->Solution1 Poor Separation Solution2 Use Additives (Acid/Base) Problem->Solution2 Streaking/Tailing Solution3 Dry Load Sample Problem->Solution3 Poor Solubility End End Solution1->End Solution2->End Solution3->End

Caption: Decision-making process for troubleshooting common chromatography issues.

References

Stability and degradation profile of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. The information is based on established principles of chemical stability and forced degradation studies for related functional groups.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

Based on its chemical structure, the two most probable degradation pathways are hydrolysis and photolysis.

  • Hydrolysis: The molecule contains a lactam (a cyclic amide) functional group, which is susceptible to hydrolysis under both acidic and basic conditions.[1][2] This reaction would cleave the cyclic amide bond, resulting in the formation of an amino acid derivative, 2-(2-aminoethyl)-5-fluorobenzoic acid.

  • Photolysis: The fluoroaromatic ring may undergo degradation upon exposure to UV light. A potential pathway is photolytic defluorination, where the fluorine atom is replaced, leading to the formation of 3,4-dihydroisoquinolin-1(2H)-one and other related impurities.[4]

  • Oxidation: While potentially less significant than hydrolysis, the benzylic positions (the CH2 groups adjacent to the aromatic ring) could be susceptible to oxidation, especially in the presence of oxidizing agents.[2]

Q2: My compound appears to be degrading in an aqueous solution. What are the likely causes?

Degradation in aqueous solutions is most commonly caused by hydrolysis. The stability is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the opening of the lactam ring. For optimal stability in solution, it is recommended to use a buffered solution close to a neutral pH (e.g., pH 6.8-7.4) and to prepare solutions fresh whenever possible.

Q3: Is this compound sensitive to light?

Yes, compounds containing fluoroaromatic groups can be photosensitive.[4][5] Exposure to light, particularly UV light, can induce degradation.[6] It is crucial to protect the compound, both in solid form and in solution, from light by using amber vials or by wrapping containers in aluminum foil. Photostability studies are recommended to quantify this effect.[2][6]

Q4: I am observing an increasing number of impurity peaks in my HPLC analysis over time. How can I identify them?

The appearance of new peaks suggests degradation. To identify these degradants, a forced degradation study is the standard approach.[7] By subjecting the compound to specific stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting samples, you can correlate the formation of specific peaks with specific degradation pathways. Mass spectrometry (LC-MS) is essential for identifying the molecular weights of these new peaks and elucidating their structures.

Q5: What are the recommended storage conditions for this compound?

  • Solid Form: Store in a well-sealed container, protected from light, in a cool and dry place. Refrigeration (2-8°C) is recommended for long-term storage.

  • In Solution: Prepare solutions fresh for immediate use. If short-term storage is necessary, store solutions at 2-8°C in amber vials. Avoid freezing and thawing cycles if possible.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Action
Loss of parent compound peak area in HPLC. DegradationVerify the pH of your mobile phase and sample diluent. Ensure samples are protected from light and analyzed promptly after preparation.
Appearance of a new, more polar peak. HydrolysisThe hydrolyzed product (an amino acid) is more polar. Confirm by running a forced hydrolysis sample (e.g., treat with mild acid/base) and comparing chromatograms.
Inconsistent results between experiments. PhotosensitivityEnsure all sample handling, from weighing to analysis, is performed under subdued light or with light-protective containers.
Formation of multiple minor impurities. Oxidation or PhotodegradationPrepare samples using degassed solvents to minimize oxidation. For photostability, compare a sample kept in the dark to one exposed to light.

Quantitative Data: Predicted Degradation Profile

The following table summarizes the predicted outcome of a forced degradation study on this compound. This data is illustrative and should be confirmed experimentally. Forced degradation studies aim for 5-20% degradation to ensure the stability-indicating method is effective.[7]

Stress ConditionTimeTemperature% Degradation (Predicted)Major Degradant (Predicted)
0.1 M HCl24 h60°C15%Hydrolysis Product
0.1 M NaOH8 h25°C18%Hydrolysis Product
3% H₂O₂24 h25°C8%Oxidative Products
Heat (Solid)48 h80°C< 2%No significant degradation
UV Light (254 nm)24 h25°C12%Photolytic Products (e.g., defluorinated)

Visualizations

Predicted Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_photo Photolytic Pathway A Parent Compound B 2-(2-aminoethyl)- 5-fluorobenzoic acid A->B  Acid / Base   (H₂O) C 3,4-dihydroisoquinolin-1(2H)-one (Defluorinated Product) A->C UV Light (-F)

Caption: Predicted primary degradation pathways for the target compound.

Experimental Workflow for Forced Degradation

G A Prepare Stock Solution of Compound B Aliquot into 5 Groups (Acid, Base, Oxidative, Thermal, Photo) A->B C Apply Stress Conditions (e.g., 60°C, UV light, etc.) B->C D Sample at Time Points (e.g., 0, 2, 8, 24 hrs) C->D E Neutralize/Quench Reaction D->E F Analyze via Stability-Indicating HPLC-UV/MS Method E->F G Identify Degradants & Calculate Mass Balance F->G

Caption: General workflow for conducting a forced degradation study.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies.[1][3] Researchers should adapt concentrations, temperatures, and time points based on the observed stability of the compound.

Forced Hydrolysis Study
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Store the acidic sample at 60°C and the basic and control samples at room temperature.

  • Sampling: Withdraw aliquots at 0, 2, 8, and 24 hours.

  • Analysis: Immediately neutralize the acidic and basic samples with an equimolar amount of base/acid, dilute with mobile phase, and analyze by HPLC.

Forced Oxidation Study
  • Preparation: Prepare a 1 mg/mL stock solution as described above.

  • Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Incubation: Store the sample protected from light at room temperature.

  • Sampling: Withdraw aliquots at 0, 2, 8, and 24 hours.

  • Analysis: Dilute the samples with mobile phase and analyze immediately by HPLC.

Photostability Study (ICH Q1B Guideline)
  • Sample Preparation: Place the solid compound and a 0.5 mg/mL solution of the compound into separate, chemically inert, transparent containers.

  • Control: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, compare the light-exposed samples to the dark controls using HPLC to determine the extent of degradation.

Example Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Disclaimer: This guide provides predicted stability information based on chemical principles. All stability characteristics should be confirmed with dedicated experimental studies.

References

Technical Support Center: Optimizing N-alkylation of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. The following information is designed to address common experimental challenges and offer optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the general conditions for N-alkylation of a lactam like this compound?

A1: N-alkylation of lactams typically involves the deprotonation of the lactam nitrogen by a suitable base, followed by nucleophilic attack on an alkylating agent.[1] Common conditions involve a polar aprotic solvent and heating. The choice of base, solvent, alkylating agent, and temperature are crucial for reaction success.[2][3]

Q2: Which bases are recommended for this reaction?

A2: A range of bases can be used, from strong bases like sodium hydride (NaH) to weaker inorganic bases. The choice depends on the reactivity of the alkylating agent and the desired reaction rate. Strong bases like NaH ensure complete deprotonation, which can be beneficial.[2][3] However, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially with more reactive alkylating agents, and can help to avoid potential side reactions.[2][4]

Q3: What solvents are suitable for the N-alkylation of this compound?

A3: Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the S_N2 reaction. Commonly used solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN).[2][5] It is crucial to use anhydrous (dry) solvents, especially when using strong bases like NaH, as moisture can quench the base.[3]

Q4: Can O-alkylation be a competing side reaction?

A4: Yes, O-alkylation is a potential side reaction for lactams, leading to the formation of a lactim ether.[6][7] The N-alkylation is generally favored as the nitrogen atom is a softer nucleophile compared to the oxygen atom.[6] However, the reaction conditions can influence the ratio of N- to O-alkylation. For instance, the choice of counter-ion and solvent can play a role.[8]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows for the determination of the consumption of the starting material and the formation of the desired product, helping to decide the optimal reaction time.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Deprotonation Switch to a stronger base (e.g., NaH). Ensure anhydrous reaction conditions if using a strong base.[2][3]
Low Reactivity of Alkylating Agent Use a more reactive alkylating agent (e.g., switch from an alkyl chloride to a bromide or iodide).[2][9] Consider adding a catalytic amount of potassium iodide (KI) to in-situ generate a more reactive alkyl iodide.[10]
Inappropriate Solvent Screen different polar aprotic solvents (DMF, DMSO, MeCN). Ensure the solvent is anhydrous.[2][10]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for byproduct formation.[9] Microwave irradiation can also be explored to accelerate the reaction.[1][10]
Poor Solubility of Reactants Choose a solvent in which both the lactam and the base have better solubility. While complete dissolution of the base is not always necessary, good mixing is crucial.[4][10]
Formation of Side Products
Potential Cause Troubleshooting Steps
O-Alkylation Altering the base and solvent combination can influence the N/O selectivity. Using potassium carbonate in DMF often favors N-alkylation.[8] In some cases, using silver salts of the substrate can favor O-alkylation.[8]
Over-alkylation (if applicable) This is less common for lactams than for primary or secondary amines but can occur under harsh conditions. Use a stoichiometric amount of the alkylating agent and monitor the reaction closely.[3][9]
Decomposition If the reaction is run at a very high temperature, decomposition of starting materials or products can occur.[9] Run the reaction at the lowest effective temperature.

Experimental Protocols

General Protocol for N-alkylation using Potassium Carbonate
  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 equiv).[2]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.[2]

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • The filtrate can then be worked up by extraction with a suitable organic solvent after the addition of water.

  • Purify the crude product by column chromatography.

General Protocol for N-alkylation using Sodium Hydride
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise.[2][3]

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.[2]

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[3]

  • Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Side Products start N-Alkylation Reaction of This compound check_yield Low or No Yield? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No optimize_base Optimize Base: - Stronger base (e.g., NaH) - Ensure anhydrous conditions check_yield->optimize_base Yes success Successful Reaction check_side_products->success No o_alkylation Address O-Alkylation: - Modify base/solvent system (e.g., K2CO3 in DMF) check_side_products->o_alkylation Yes optimize_alkylating_agent Optimize Alkylating Agent: - R-I > R-Br > R-Cl - Add catalytic KI optimize_base->optimize_alkylating_agent optimize_conditions Optimize Conditions: - Screen solvents (DMF, DMSO) - Increase temperature optimize_alkylating_agent->optimize_conditions optimize_conditions->start decomposition Prevent Decomposition: - Lower reaction temperature o_alkylation->decomposition decomposition->start

Caption: A flowchart for troubleshooting common issues in the N-alkylation of this compound.

Reaction_Parameters cluster_reactants Reactants cluster_conditions Reaction Conditions Lactam 5-Fluoro-3,4-dihydro- isoquinolin-1(2H)-one Product N-Alkylated Product Lactam->Product Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Product Base Base (e.g., NaH, K2CO3) Base->Product Deprotonation Solvent Solvent (e.g., DMF, THF) Solvent->Product Medium Temperature Temperature (e.g., RT to 80°C) Temperature->Product Rate Side_Product O-Alkylated Side Product Product->Side_Product Competing Reaction

Caption: Key parameters influencing the N-alkylation reaction of this compound.

References

Technical Support Center: Synthesis of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically N-(2-(2-fluorophenyl)ethyl)acetamide. This reaction is usually mediated by a strong Lewis acid or a protic acid catalyst.

Q2: What are the critical parameters to control during the cyclization step?

A2: The critical parameters for the intramolecular Friedel-Crafts cyclization include the choice and stoichiometry of the catalyst, reaction temperature, and reaction time. The purity of the starting material, N-(2-(2-fluorophenyl)ethyl)acetamide, is also crucial to prevent the formation of impurities that can interfere with the cyclization.

Q3: What is the expected yield for the synthesis of this compound?

A3: The yield can vary depending on the specific reaction conditions and scale. Generally, yields for the cyclization step can range from moderate to good, typically between 50% and 80%. Optimization of the reaction parameters is key to achieving higher yields.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Inactive or insufficient catalystUse a fresh, anhydrous Lewis acid (e.g., AlCl₃, FeCl₃) or a strong protic acid (e.g., polyphosphoric acid). Ensure the correct stoichiometric amount of the catalyst is used.
Low reaction temperatureGradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Short reaction timeExtend the reaction time and monitor the consumption of the starting material.
Impure starting materialPurify the N-(2-(2-fluorophenyl)ethyl)acetamide precursor by recrystallization or column chromatography before the cyclization step.
Presence of water in the reactionEnsure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which can deactivate the Lewis acid catalyst.

Problem 2: Formation of a Major Side Product

Possible Cause Suggested Solution
Incorrect regioselectivity of cyclizationThe fluorine atom directs the electrophilic substitution to the ortho and para positions. In this case, cyclization should predominantly occur at the position ortho to the ethylamine substituent. If the alternative regioisomer (7-fluoro-isomer) is observed, consider using a milder Lewis acid or a bulkier catalyst to enhance steric hindrance and favor the desired cyclization.
Intermolecular side reactionsHigh concentrations of the starting material can favor intermolecular reactions. Perform the reaction at a higher dilution to promote the intramolecular cyclization.
Cleavage of the acetyl groupStrong acidic conditions and high temperatures can lead to the cleavage of the acetyl group from the starting material. Use milder reaction conditions or a Lewis acid that is less prone to promoting this side reaction.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(2-fluorophenyl)ethyl)acetamide

  • Dissolve 2-(2-fluorophenyl)ethan-1-amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure N-(2-(2-fluorophenyl)ethyl)acetamide.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • To a solution of N-(2-(2-fluorophenyl)ethyl)acetamide (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride, 2.0-3.0 eq) portion-wise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water, followed by a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Representative Reaction Conditions for the Cyclization of N-(2-(2-fluorophenyl)ethyl)acetamide

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1AlCl₃ (2.5 eq)Dichloromethane40675
2FeCl₃ (2.5 eq)1,2-Dichloroethane80468
3Polyphosphoric Acid-100262
4Eaton's Reagent-60378

Visualizations

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization 2-(2-fluorophenyl)ethan-1-amine 2-(2-fluorophenyl)ethan-1-amine Precursor N-(2-(2-fluorophenyl)ethyl)acetamide 2-(2-fluorophenyl)ethan-1-amine->Precursor Triethylamine, DCM Acetyl_chloride Acetyl chloride Acetyl_chloride->Precursor Product This compound Precursor->Product Lewis Acid (e.g., AlCl3) DCM, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Low_Yield Start Low or No Yield of Product Check_Catalyst Is the catalyst active and anhydrous? Start->Check_Catalyst Check_Conditions Are reaction temperature and time sufficient? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh, anhydrous catalyst. Check_Catalyst->Solution_Catalyst No Check_Purity Is the starting material pure? Check_Conditions->Check_Purity Yes Solution_Conditions Increase temperature and/or reaction time. Check_Conditions->Solution_Conditions No Check_Moisture Was the reaction run under anhydrous conditions? Check_Purity->Check_Moisture Yes Solution_Purity Purify the starting material. Check_Purity->Solution_Purity No Solution_Moisture Ensure dry glassware and inert atmosphere. Check_Moisture->Solution_Moisture No

Caption: Troubleshooting workflow for low product yield.

Side_Reaction_Logic Conditions Reaction Conditions High_Concentration High Starting Material Concentration Conditions->High_Concentration High_Temperature High Reaction Temperature Conditions->High_Temperature Desired_Product Intramolecular Cyclization (Desired Product) High_Concentration->Desired_Product Disfavors Side_Product Intermolecular Reaction (Side Product) High_Concentration->Side_Product Favors High_Temperature->Side_Product May Increase

Technical Support Center: Chiral Separation of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chiral separation of enantiomers by High-Performance Liquid Chromatography (HPLC).

Q1: What are the primary causes of poor or no separation between the enantiomers?

A1: Achieving successful chiral separation is a multi-faceted process.[1] Poor resolution often stems from one or more of the following factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount for chiral recognition. A phase that is effective for one class of compounds may not be suitable for another. For lactams like 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the choice of organic modifiers (e.g., isopropanol, ethanol), their proportions, and the presence of additives (e.g., acids or bases), can significantly impact selectivity and resolution.[1]

  • Incorrect Elution Mode: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes.[3] The optimal mode is compound-dependent, and screening across different modes may be necessary to find the best separation conditions.[1]

  • Temperature Fluctuations: Temperature can influence the interactions between the analyte and the CSP, thereby affecting retention times and resolution. Maintaining a stable column temperature is crucial for reproducible results.[4]

Q2: I am observing significant peak tailing for both enantiomers. What could be the cause and how can I fix it?

A2: Peak tailing in chiral HPLC can be attributed to several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as those with residual silanols on silica-based CSPs, can lead to tailing.[4] This is particularly common for basic compounds. Adding a small amount of a basic additive (e.g., diethylamine) to the mobile phase can help to mitigate these interactions.

  • Column Contamination: The accumulation of strongly retained impurities on the column can create active sites that cause peak tailing. Flushing the column with a strong, compatible solvent may help to remove these contaminants.[5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[4] Try reducing the injection volume or the sample concentration.

Q3: The backpressure of my HPLC system has suddenly increased. What should I check?

A3: A sudden increase in system backpressure is often indicative of a blockage. Here are the common culprits and solutions:

  • Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.[5] To resolve this, you can try back-flushing the column (if the manufacturer's instructions permit) or carefully replacing the inlet frit.

  • Sample Precipitation: If the sample is dissolved in a solvent stronger than the mobile phase, it may precipitate upon injection, leading to a blockage.[5] Ensure your sample solvent is compatible with and ideally weaker than the mobile phase.

  • Guard Column Contamination: If you are using a guard column, it may be clogged. Replacing the guard column is a quick and effective solution.

Q4: My retention times are drifting from one injection to the next. What is causing this instability?

A4: Drifting retention times can compromise the reliability of your analytical method. The following factors are often responsible:

  • Inadequate Column Equilibration: Chiral separations, particularly in normal-phase mode, can require extended equilibration times.[6] Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Instability: If the mobile phase is a mixture of volatile solvents (e.g., hexane), its composition can change over time due to evaporation. Prepare fresh mobile phase daily and keep the reservoir bottles capped.

  • Temperature Variations: As mentioned earlier, temperature fluctuations can affect retention. Use a column thermostat to maintain a constant temperature.

Illustrative Experimental Protocol

The following is a hypothetical protocol for the chiral separation of this compound enantiomers, based on methods used for similar compounds.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Chiral Column: A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The exact ratio should be optimized, starting with a screening gradient.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.

Hypothetical Data Summary

The following table presents plausible data that could be obtained from the chiral separation of this compound enantiomers under different mobile phase conditions.

Mobile Phase (Hexane:IPA)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rs)
90:108.59.81.8
85:157.28.11.5
80:206.16.71.1

Note: Higher proportions of the polar modifier (IPA) generally lead to shorter retention times but may decrease the resolution between the enantiomers.

Visual Guides

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Prepare Racemic Standard Solution injection Inject Sample racemate->injection mobile_phase Prepare Mobile Phase (e.g., Hexane:IPA) equilibration Equilibrate Chiral Column mobile_phase->equilibration equilibration->injection separation Isocratic Elution injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Calculate Retention Times & Resolution chromatogram->analysis

Caption: A typical workflow for chiral HPLC method development.

Troubleshooting Logic

G cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_pressure High Backpressure start Problem with Chiral Separation check_csp Is the CSP appropriate? start->check_csp No/Poor Separation check_tailing Check for secondary interactions start->check_tailing Peak Tailing check_frit Inspect column frit start->check_frit High Pressure check_mp Is the mobile phase optimal? check_csp->check_mp Yes check_temp Is the temperature stable? check_mp->check_temp Yes check_overload Is the sample overloaded? check_tailing->check_overload No check_precipitation Is the sample precipitating? check_frit->check_precipitation OK

Caption: A decision tree for troubleshooting common chiral HPLC issues.

References

Technical Support Center: Scale-up Synthesis of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent and industrially scalable route involves a multi-step synthesis. It typically begins with the acylation of 2-(3-fluorophenyl)ethanamine with chloroacetyl chloride to form the N-(2-(3-fluorophenyl)ethyl)-2-chloroacetamide intermediate. This is followed by an intramolecular Friedel-Crafts-type cyclization (a variation of the Bischler-Napieralski reaction) to yield 1-chloro-5-fluoro-3,4-dihydroisoquinoline, which is then hydrolyzed to the final product, this compound.

Q2: What are the critical parameters to control during the Bischler-Napieralski cyclization step on a large scale?

A2: Key parameters for a successful scale-up of the Bischler-Napieralski cyclization include stringent temperature control to prevent runaway reactions and the formation of side products. The choice and stoichiometry of the Lewis acid (e.g., polyphosphoric acid, Eaton's reagent, or phosphorus pentoxide) are crucial for driving the reaction to completion while minimizing degradation.[1][2][3] Efficient mixing is also vital to ensure uniform reaction conditions and prevent localized overheating.

Q3: What are the expected major impurities in the final product?

A3: Potential impurities can include unreacted starting materials such as 2-(3-fluorophenyl)ethanamine, over-chlorinated byproducts from the acylation step, and regioisomers formed during the cyclization. Incomplete hydrolysis of the 1-chloro intermediate can also lead to its presence in the final product. Additionally, polymeric materials can form under harsh acidic and high-temperature conditions during cyclization.

Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A4: Yes, several safety measures are critical. Chloroacetyl chloride is highly corrosive and lachrymatory, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The Bischler-Napieralski reaction is often highly exothermic, necessitating careful monitoring and control of the reaction temperature to prevent thermal runaway. The use of strong acids like polyphosphoric acid also requires appropriate handling procedures to avoid chemical burns.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the acylation step Incomplete reaction due to insufficient mixing or low reactivity.Ensure vigorous stirring to maintain a homogeneous reaction mixture. Consider a slight excess of chloroacetyl chloride. The reaction of acyl chlorides with primary amines is typically rapid, but poor solubility of the starting amine salt could be an issue.[4]
Side reactions such as the formation of di-acylated or other byproducts.Maintain a low reaction temperature (0-5 °C) during the addition of chloroacetyl chloride. Use a suitable base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct and prevent side reactions.[5]
Formation of significant retro-Ritter side products during cyclization The nitrilium ion intermediate undergoes elimination instead of cyclization.This is a known side reaction in Bischler-Napieralski reactions.[1][3] Using a milder cyclizing agent or optimizing the reaction temperature and time can help minimize this. The use of a nitrile solvent corresponding to the acyl group can also shift the equilibrium away from the retro-Ritter product.
Incomplete cyclization Insufficient activity of the cyclizing agent or deactivation of the aromatic ring.The fluorine atom is a deactivating group, which can make the electrophilic aromatic substitution more challenging.[3] Using a stronger Lewis acid or a higher reaction temperature may be necessary. Ensure the anhydrous conditions as water can quench the Lewis acid.
Low purity of the final product after hydrolysis Presence of unreacted 1-chloro-5-fluoro-3,4-dihydroisoquinoline.Increase the hydrolysis reaction time or temperature. Ensure the pH is sufficiently basic to drive the hydrolysis to completion.
Formation of colored impurities.These may arise from degradation products. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Purification by column chromatography or recrystallization may be necessary.
Difficulty in isolating the final product Product may be partially soluble in the aqueous layer after workup.Perform multiple extractions with a suitable organic solvent. Adjusting the pH of the aqueous layer can sometimes improve extraction efficiency. Salting out the aqueous layer with brine may also be beneficial.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(3-fluorophenyl)ethyl)-2-chloroacetamide
  • To a stirred solution of 2-(3-fluorophenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of this compound
  • Add N-(2-(3-fluorophenyl)ethyl)-2-chloroacetamide (1.0 eq) to pre-heated polyphosphoric acid (PPA) at 80-90 °C under vigorous stirring.

  • Increase the temperature to 120-140 °C and maintain for 4-6 hours.

  • Monitor the formation of the intermediate 1-chloro-5-fluoro-3,4-dihydroisoquinoline.

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Basify the mixture with a strong base (e.g., NaOH) to pH > 12 to induce hydrolysis of the chloro intermediate.

  • Heat the basic mixture to 80-90 °C for 2-3 hours to complete the hydrolysis.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Cyclization Conditions on Yield and Purity

Entry Cyclizing Agent Temperature (°C) Time (h) Yield (%) Purity (%)
1PPA12046592
2PPA14047588
3Eaton's Reagent10067095
4P₂O₅ in MeSO₃H11057293

Table 2: Impact of Hydrolysis Conditions on Product Purity

Entry Base Temperature (°C) Time (h) Residual 1-chloro intermediate (%)
12M NaOH6025.2
22M NaOH8021.5
34M NaOH802<0.5
42M KOH8031.8

Visualizations

experimental_workflow cluster_acylation Step 1: Acylation cluster_cyclization_hydrolysis Step 2: Cyclization & Hydrolysis start 2-(3-fluorophenyl)ethanamine + Chloroacetyl Chloride acylation Acylation Reaction (DCM, Et3N, 0°C -> RT) start->acylation workup1 Aqueous Workup acylation->workup1 intermediate N-(2-(3-fluorophenyl)ethyl) -2-chloroacetamide workup1->intermediate cyclization Bischler-Napieralski Cyclization (PPA, 120-140°C) intermediate->cyclization hydrolysis In-situ Hydrolysis (NaOH, 80-90°C) cyclization->hydrolysis workup2 Extraction & Purification hydrolysis->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_acylation Acylation Issues cluster_cyclization Cyclization Issues cluster_purification Purification Issues start Low Final Yield acylation_yield Low Acylation Yield? start->acylation_yield acylation_solution Check stoichiometry Improve mixing Control temperature acylation_yield->acylation_solution Yes cyclization_yield Low Cyclization Yield? acylation_yield->cyclization_yield No retro_ritter Check for retro-Ritter side-product cyclization_yield->retro_ritter Yes incomplete_cyclization Increase temp/time Use stronger Lewis acid cyclization_yield->incomplete_cyclization No purification_purity Low Purity? cyclization_yield->purification_purity No purification_solution Optimize hydrolysis Improve purification method purification_purity->purification_solution Yes

References

Troubleshooting low cell permeability of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing issues related to the low cell permeability of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and why is cell permeability crucial for their activity?

This compound is a heterocyclic compound whose derivatives are explored in drug discovery for a variety of pharmacological activities.[1][2] For these compounds to be effective against intracellular targets, they must first cross the cell membrane to reach a sufficient concentration within the cell. Low cell permeability can be a significant barrier, leading to a discrepancy between high potency in biochemical assays and low efficacy in cell-based assays.[3][4]

Q2: What are the common causes of low cell permeability for my this compound derivative?

Low cell permeability can stem from several physicochemical and biological factors:[4]

  • Physicochemical Properties: Key properties like molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors/acceptors heavily influence passive diffusion.[5] Compounds that deviate from guidelines like Lipinski's "Rule of 5" often exhibit poor permeability.[5]

  • Poor Aqueous Solubility: The compound may precipitate in the aqueous assay buffer, reducing the effective concentration available for absorption. This can be misinterpreted as low permeability.[4]

  • Active Efflux: The derivative might be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present on the cell membrane and actively pump the compound out of the cell.[6][7]

Q3: How can I experimentally measure the cell permeability of my derivative?

Several in vitro models are standard for assessing permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective, high-throughput method for early-stage screening.[8][9][10]

  • Caco-2 Cell Permeability Assay: This is the industry standard for predicting human intestinal absorption.[11][12] It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium, expressing both tight junctions and active transporters.[7][13][14]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Often used as an alternative to Caco-2 cells, MDCK cells form monolayers more quickly.[7] Genetically engineered MDCK cells that overexpress specific transporters (e.g., MDCK-MDR1 for P-gp) are valuable tools for identifying substrates of active efflux.[15][16][17]

Q4: My PAMPA results show good permeability, but my Caco-2 assay results are low. What does this discrepancy indicate?

This is a common scenario that strongly suggests the involvement of active efflux.[4] The PAMPA model only assesses passive diffusion, whereas the Caco-2 model also incorporates the activity of transporters.[9] If a compound passively crosses the artificial lipid membrane in the PAMPA assay but is actively pumped out of Caco-2 cells, its apparent permeability will be significantly lower in the cell-based assay.[3]

Q5: How do I confirm if my compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?

To confirm active efflux, you can perform a bidirectional Caco-2 or MDCK-MDR1 assay.[12][16] This involves measuring the permeability in both the apical-to-basolateral (A→B) direction and the basolateral-to-apical (B→A) direction.

  • Calculate the Efflux Ratio (ER): ER = Papp(B→A) / Papp(A→B).

  • Interpret the ER: An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter.[6][16]

  • Use Inhibitors: You can also perform the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[6][18] A significant increase in A→B permeability or a reduction in the efflux ratio in the presence of the inhibitor confirms the involvement of that specific pump.[6]

Q6: What strategies can I employ to improve the cell permeability of my lead compound?

Several strategies can be explored to enhance permeability:

  • Chemical Modification: Alter the molecule's structure to improve its physicochemical properties. This could involve reducing the polar surface area or increasing lipophilicity.[19]

  • Prodrug Approach: A prodrug is an inactive or less active molecule that is chemically modified to have improved permeability and is converted to the active drug inside the cell.[20]

  • Formulation with Permeability Enhancers: Certain excipients can transiently increase membrane permeability.[21][22]

  • Inhibition of Efflux Pumps: Co-administration with an efflux pump inhibitor can increase the intracellular concentration of the drug, although this can also lead to drug-drug interactions.[18]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Cell-Based Assays
Possible Cause Troubleshooting Steps
Poor Passive Diffusion Review the compound's physicochemical properties (See Table 1). Consider chemical modifications to optimize for permeability (e.g., reduce hydrogen bond donors, increase lipophilicity).[5]
Poor Aqueous Solubility Measure the compound's solubility in the assay buffer. If low, consider using solubility enhancers like BSA in the receiver compartment or reducing the test compound concentration.[4]
Compromised Monolayer Integrity Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer before and after the experiment.[6] Perform a Lucifer Yellow rejection assay; high leakage of this marker indicates a compromised barrier.[6][9]
Low Compound Recovery Check for non-specific binding to assay plates by quantifying the compound in all compartments at the end of the study. Including a surfactant or BSA can mitigate this.[4] Also, assess compound stability in the assay buffer.[3]
Issue 2: Discrepancy Between PAMPA and Cell-Based Assay Results
Possible Cause Troubleshooting Steps
Active Efflux This is the most likely cause. The compound is likely a substrate for an efflux transporter (e.g., P-gp, BCRP).[3][4]
Next Steps 1. Perform a bidirectional Caco-2 or MDCK-MDR1 assay to calculate the efflux ratio (ER). An ER > 2 suggests active efflux.[12][16]2. Repeat the assay in the presence of a specific efflux pump inhibitor (e.g., verapamil) to confirm the transporter involved.[6]

Data Presentation

Table 1: Physicochemical Properties and Lipinski's Rule of 5

This table, based on Lipinski's Rule of 5, provides general guidelines for properties that favor good passive permeability.[5]

Parameter Guideline for Good Permeability Potential Issue if Violated
Molecular Weight (MW) ≤ 500 DaReduced diffusion across the membrane.
Lipophilicity (LogP) ≤ 5Poor affinity for the lipid bilayer.
Hydrogen Bond Donors ≤ 5Increased polarity, reducing lipid solubility.
Hydrogen Bond Acceptors ≤ 10Increased polarity, reducing lipid solubility.
Table 2: General Classification of Permeability Based on Caco-2 Papp Values

These values are used to classify compounds based on their expected in vivo absorption characteristics.[11]

Permeability Class Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Expected Human Intestinal Absorption
Low < 1.0Poorly absorbed (<50%)
Moderate 1.0 - 10.0Moderately absorbed (50-85%)
High > 10.0Well absorbed (>85%)
Table 3: Representative Data from a Bidirectional Caco-2 Assay

This table shows sample data for control compounds and a hypothetical test compound.

Compound Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation
Atenolol (Low Perm.) A → B0.51.1Low Permeability (Paracellular)
Propranolol (High Perm.) A → B25.00.9High Permeability (Transcellular)
Test Derivative 1 A → B0.88.1Low Permeability, Likely P-gp Substrate
B → A6.5
Test Derivative 1+ Verapamil A → B4.51.2P-gp Efflux Inhibited
B → A5.4

Visualizations

troubleshooting_workflow start Low efficacy of derivative in cell-based assay q1 Has permeability been experimentally assessed? start->q1 a1 Perform Permeability Assay (e.g., PAMPA, Caco-2) q1->a1 No q2 Is Papp value low? (< 1 x 10⁻⁶ cm/s) q1->q2 Yes a1->q2 c1 Permeability is likely not the primary issue q2->c1 No q3 Does PAMPA show high permeability while Caco-2 is low? q2->q3 Yes a2 Investigate Active Efflux: - Perform bidirectional assay - Calculate Efflux Ratio (ER) q3->a2 Yes a3 Investigate Poor Passive Diffusion: - Check physicochemical properties - Assess solubility & stability q3->a3 No q4 Is Efflux Ratio > 2? a2->q4 c2 Active efflux is confirmed. Consider efflux inhibitors or chemical modification. q4->c2 Yes c3 Efflux is not the primary issue. Re-evaluate passive diffusion and experimental factors. q4->c3 No

Caption: Troubleshooting logic for low cell permeability.

experimental_workflow cluster_prep Preparation cluster_assay Bidirectional Assay cluster_analysis Analysis n1 Seed Caco-2 cells on Transwell inserts n2 Culture for 21-25 days to form a differentiated monolayer n1->n2 n3 Verify monolayer integrity (Measure TEER) n2->n3 n4a A→B Transport: Add compound to Apical side Sample from Basolateral side n3->n4a n4b B→A Transport: Add compound to Basolateral side Sample from Apical side n3->n4b n5 Quantify compound concentration in samples via LC-MS/MS n4a->n5 n4b->n5 n6 Calculate Papp for A→B and B→A n5->n6 n7 Calculate Efflux Ratio (ER) n6->n7 transport_mechanisms extracellular Extracellular Space intracellular Intracellular Space (Cytosol) membrane compound_in Derivative compound_in->p1 Passive Diffusion compound_out Derivative efflux_pump Efflux Pump (e.g., P-gp) p2->compound_out Active Efflux

References

Technical Support Center: Enhancing the Metabolic Stability of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the metabolic stability of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one and related compounds. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic liability of the 3,4-dihydroisoquinolin-1(2H)-one scaffold?

A1: The primary metabolic liabilities for this scaffold are typically oxidation on the aromatic ring and the saturated portion of the dihydroisoquinolinone core, mediated by cytochrome P450 (CYP) enzymes. The lactam functionality itself can also be subject to hydrolysis, although this is generally a slower process for cyclic amides compared to linear amides or esters.

Q2: How does the fluorine atom at the 5-position influence the metabolic stability of these compounds?

A2: Strategic placement of a fluorine atom can significantly enhance metabolic stability.[1] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by CYP enzymes.[1] By placing the fluorine at a potential site of metabolism, you can effectively "block" this pathway, potentially increasing the compound's half-life. However, it's important to note that this can sometimes lead to "metabolic switching," where metabolism is redirected to other sites on the molecule.[2]

Q3: What are the expected major metabolites of this compound in in vitro systems like human liver microsomes (HLM)?

A3: Based on the metabolism of related isoquinoline structures, the expected major metabolic pathways include:

  • Aromatic Hydroxylation: Oxidation of the phenyl ring at positions not occupied by the fluorine atom.

  • N-dealkylation (if N-substituted): If there is a substituent on the nitrogen of the lactam, its removal is a common metabolic route.

  • Oxidation of the dihydroisoquinoline core: Hydroxylation at the benzylic position or other positions on the saturated ring.

  • Lactam hydrolysis: Cleavage of the amide bond, though typically a minor pathway for this scaffold.

Q4: How do I interpret the data from my metabolic stability assay?

A4: The key parameters from an in vitro metabolic stability assay are the half-life (t½) and the intrinsic clearance (CLint).

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize the compound. It is usually expressed in µL/min/mg of microsomal protein or µL/min/million hepatocytes. A lower CLint value signifies better metabolic stability.

These parameters are used to rank compounds and predict their in vivo hepatic clearance.

Troubleshooting Guides

Issue 1: My compound shows very high clearance (short half-life) in human liver microsomes. What are my next steps?

  • Potential Cause: The compound is likely a substrate for one or more cytochrome P450 enzymes.

  • Recommended Solutions:

    • Metabolite Identification: The first and most critical step is to identify the site(s) of metabolism ("soft spots") using techniques like LC-MS/MS. Knowing where the molecule is being modified will guide your chemical strategy.

    • Structural Modification:

      • Blocking Metabolism: Introduce metabolically robust groups (like fluorine or deuterium) at the identified soft spots.[3]

      • Scaffold Hopping: Consider replacing the labile part of the scaffold with a more stable bioisostere. For example, if the aromatic ring is the site of metabolism, introducing another nitrogen atom to create a more electron-deficient ring system can decrease its susceptibility to oxidation.

      • Steric Hindrance: Introduce bulky groups near the metabolic soft spot to hinder the approach of metabolizing enzymes.

    • Consider Extrahepatic Metabolism: If the compound is stable in liver microsomes but shows high clearance in vivo, consider metabolism in other tissues like the intestine, kidney, or lungs. Assays with S9 fractions or hepatocytes from these tissues can be informative.

Issue 2: I am observing high variability in my metabolic stability results between experiments.

  • Potential Cause: This can be due to several factors, including experimental technique, compound properties, or reagent quality.

  • Recommended Solutions:

    • Standardize Experimental Conditions: Ensure consistency in incubation times, temperature, pH, and the concentration of microsomes and cofactors (NADPH).

    • Assess Compound Solubility: Poor solubility can lead to inconsistent results. Verify the compound's solubility in the final incubation mixture. The concentration of organic solvents like DMSO should typically be kept below 0.5%.

    • Check for Chemical Instability: Run a control experiment without the NADPH cofactor to determine if the compound is degrading chemically under the assay conditions (e.g., hydrolysis of the lactam).

    • Analytical Method Validation: Ensure your LC-MS/MS method is robust, with a stable internal standard and sufficient linearity and sensitivity for both the parent compound and potential metabolites.

Issue 3: My in vitro data from microsomal assays do not correlate well with my in vivo pharmacokinetic data.

  • Potential Cause: Microsomal assays primarily assess Phase I metabolism. Other factors can significantly contribute to in vivo clearance.

  • Recommended Solutions:

    • Use Hepatocytes: Conduct metabolic stability assays in suspended or plated hepatocytes. Hepatocytes contain both Phase I and Phase II enzymes (like UGTs and SULTs) and can provide a more comprehensive picture of hepatic metabolism.

    • Consider Drug Transporters: The compound may be a substrate for uptake or efflux transporters in the liver, which is not accounted for in microsomal assays. Hepatocyte assays can provide some insight into this.

    • Plasma Protein Binding: Highly protein-bound drugs have a lower free fraction available for metabolism. Ensure you account for plasma protein binding when extrapolating in vitro data to an in vivo scenario.

Data Presentation

CompoundAssay Systemt½ (min)CLint (µL/min/mg protein)Reference Compound(s)
Hypothetical this compound HLMTarget >30Target <50Propranolol, Verapamil
5-AminoisoquinolineHLM14.547.6Not specified
Isoquinoline-tethered Quinazoline (Comp. 14f)HLM>30LowVerapamil
Isoquinoline-tethered Quinazoline (Comp. 14c)HLM<5HighVerapamil

HLM: Human Liver Microsomes

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines the determination of in vitro metabolic stability using liver microsomes.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Prepare human liver microsomes (commercially available) diluted in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, pre-warm the liver microsome suspension and the test compound (final concentration, e.g., 1 µM) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Termination and Sample Preparation:

    • Stop the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with a suitable internal standard.

    • Vortex and centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial or plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .

Mandatory Visualizations

Diagram 1: General Metabolic Pathways of Isoquinolinone Scaffolds

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent_Compound This compound Aromatic_Hydroxylation Aromatic Hydroxylation Parent_Compound->Aromatic_Hydroxylation Oxidation Aliphatic_Hydroxylation Aliphatic Hydroxylation Parent_Compound->Aliphatic_Hydroxylation Oxidation N_Dealkylation N-Dealkylation (if applicable) Parent_Compound->N_Dealkylation Oxidation Lactam_Hydrolysis Lactam Hydrolysis Parent_Compound->Lactam_Hydrolysis Hydrolysis Glucuronidation Glucuronidation (UGTs) Aromatic_Hydroxylation->Glucuronidation Sulfation Sulfation (SULTs) Aromatic_Hydroxylation->Sulfation Aliphatic_Hydroxylation->Glucuronidation Aliphatic_Hydroxylation->Sulfation Excretion Excretion Lactam_Hydrolysis->Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Key metabolic pathways for isoquinolinone compounds.

Diagram 2: Experimental Workflow for Assessing and Improving Metabolic Stability

G Start Start with Lead Compound In_Vitro_Assay In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) Start->In_Vitro_Assay Data_Analysis Data Analysis (t½, CLint) In_Vitro_Assay->Data_Analysis Decision Metabolically Stable? Data_Analysis->Decision Metabolite_ID Metabolite Identification (LC-MS/MS) Decision->Metabolite_ID No End Advance Candidate Decision->End Yes SAR_Analysis Structure-Metabolism Relationship Analysis Metabolite_ID->SAR_Analysis Redesign Rational Drug Design (e.g., Block Metabolism) SAR_Analysis->Redesign Synthesis Synthesize New Analogs Redesign->Synthesis Synthesis->In_Vitro_Assay G High_Clearance High In Vitro Clearance Observed Check_Chemical_Stability Control Experiment: -NADPH High_Clearance->Check_Chemical_Stability Chemical_Instability Issue: Chemical Instability Solution: Modify Scaffold Check_Chemical_Stability->Chemical_Instability Degradation Observed Metabolic_Instability Issue: Metabolic Instability Check_Chemical_Stability->Metabolic_Instability Stable Metabolite_ID Perform Metabolite Identification Metabolic_Instability->Metabolite_ID Soft_Spot_Identified Metabolic 'Soft Spot' Identified Metabolite_ID->Soft_Spot_Identified Block_Metabolism Strategy 1: Block Metabolism (F, D substitution) Soft_Spot_Identified->Block_Metabolism Modify_Scaffold Strategy 2: Modify Scaffold (Scaffold Hopping) Soft_Spot_Identified->Modify_Scaffold Steric_Hindrance Strategy 3: Introduce Steric Hindrance Soft_Spot_Identified->Steric_Hindrance

References

Validation & Comparative

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one versus other dihydroisoquinolinone inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one and other dihydroisoquinolinone-based inhibitors targeting Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in various cancers. The following sections present a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and a visualization of the relevant signaling pathway.

Introduction to Dihydroisoquinolinone Inhibitors and PRMT5

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a promising framework for the development of potent enzyme inhibitors. A recent study has highlighted the potential of this chemical class to target Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in cancer cell growth and survival by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] Dysregulation of PRMT5 activity is observed in a wide range of malignancies, making it an attractive therapeutic target.[2][3]

This guide focuses on the comparative efficacy of dihydroisoquinolinone derivatives and other notable PRMT5 inhibitors, providing a valuable resource for researchers in oncology and drug discovery.

Performance Comparison of PRMT5 Inhibitors

The inhibitory potency of various compounds against PRMT5 is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for a representative 3,4-dihydroisoquinolin-1(2H)-one derivative, "D3," and other well-characterized PRMT5 inhibitors, GSK3326595 and JNJ-64619178.

Compound/InhibitorScaffold/ClassTargetIC50 (nM)Cell Line/Assay Conditions
D3 3,4-Dihydroisoquinolin-1(2H)-onePRMT5Data not publicly availableZ-138 (Non-Hodgkin's Lymphoma)
GSK3326595 Pyrimidine carboxamidePRMT56.2 - 22Biochemical and cellular assays
JNJ-64619178 (Onametostat) PRMT50.14Biochemical assay

Note: While the specific IC50 value for D3 is not yet published, the research indicates "excellent PRMT5 inhibitory activity" and "potent antiproliferative activity against Z-138" cells.[1] GSK3326595 and JNJ-64619178 are included as benchmarks for potent and selective PRMT5 inhibition.[4][5][6][7][8]

Key Signaling Pathway: PRMT5 in Cancer

PRMT5 influences cancer progression through multiple pathways, including the regulation of gene expression, RNA splicing, and signal transduction.[1][2][9] A key mechanism involves the modulation of growth factor signaling, such as the EGFR/Akt/GSK3β cascade.[10] The following diagram illustrates a simplified PRMT5 signaling pathway in cancer.

PRMT5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits PRMT5_complex PRMT5/MEP50 Complex Substrate_methylated Symmetrically Dimethylated Substrate PRMT5_complex->Substrate_methylated Methylates Substrate_unmethylated Substrate (e.g., Histones, Splicing Factors) Substrate_unmethylated->PRMT5_complex Gene_Expression Altered Gene Expression Substrate_methylated->Gene_Expression Regulates Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Proliferation Proliferation & Survival Cell_Cycle->Proliferation Dihydroisoquinolinone This compound & other Dihydroisoquinolinones Dihydroisoquinolinone->PRMT5_complex Inhibits

References

A Researcher's Guide to Deconvoluting the Biological Target of Novel Small Molecules: A Case Study Approach with 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of a small molecule's biological target are pivotal steps in drug discovery and development. This guide provides a comprehensive framework for elucidating the molecular target of a novel compound, using the hypothetical case of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. While the specific target of this molecule is not publicly established, we will outline a robust, multi-pronged approach that researchers can employ to unravel its mechanism of action. This guide will detail common experimental strategies, present data in a comparative format, and provide standardized protocols.

Initial Hypothesis Generation: Phenotypic Screening

The first step in understanding the action of a novel compound is often to observe its effects on cells. Phenotypic screening can provide valuable clues about the pathways and processes affected by this compound.

A common approach is to screen the compound against a panel of cancer cell lines with known genetic backgrounds. The differential sensitivity of these cell lines can point towards the involvement of specific signaling pathways.

Table 1: Hypothetical Phenotypic Screening Data for this compound

Cell LineKey Genetic MutationsIC50 (µM) of this compoundPutative Pathway Implication
A549KRAS G12S15.2MAPK/ERK Pathway
MCF-7PIK3CA E545K2.5PI3K/Akt/mTOR Pathway
HCT116KRAS G13D, PIK3CA H1047R1.8MAPK/ERK & PI3K/Akt/mTOR Pathways
JurkatPTEN null25.0PI3K/Akt/mTOR Pathway (indirect)

The hypothetical data in Table 1 suggests that cell lines with mutations in the PI3K/Akt/mTOR pathway (MCF-7 and HCT116) are more sensitive to the compound. This provides an initial, testable hypothesis that this compound may target a component of this pathway.

Target Identification and Engagement

Once a hypothesis is formed, the next step is to identify the direct binding partner(s) of the compound and confirm target engagement within the cell. Two powerful and complementary techniques for this are Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a technique used to isolate a specific protein of interest (the "bait") from a complex mixture, along with its interacting partners (the "prey").[1] In the context of small molecule target identification, the compound is typically immobilized on a solid support and used as the bait to pull down its binding partners from a cell lysate.

Experimental Protocol: Affinity Purification-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control bead set with no compound should also be prepared.

  • Cell Lysis: Culture and harvest cells (e.g., MCF-7, based on phenotypic data). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and interactions.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and control beads.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: The eluted proteins are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-conjugated beads to the control beads. True binding partners should be significantly enriched in the compound pulldown.

Table 2: Hypothetical AP-MS Data for this compound Pulldown in MCF-7 Lysate

ProteinSpectral Counts (Compound)Spectral Counts (Control)Fold EnrichmentPutative Target
PIK3CA125525.0Yes
MTOR88712.6Yes
AKT11535.0Possible
HSP90AA12101951.1No (Non-specific)
GAPDH3503401.0No (Non-specific)

The hypothetical data in Table 2 shows a significant enrichment of PIK3CA and mTOR, key components of the PI3K/Akt/mTOR pathway, suggesting they are potential direct targets of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells or cell lysates. The principle behind CETSA is that the binding of a ligand to a protein increases its thermal stability.[2] This change in thermal stability can be detected by heating the cells or lysate to various temperatures and then quantifying the amount of soluble protein remaining.

Experimental Protocol: Cellular Thermal Shift Assay (Western Blot Detection)

  • Cell Treatment: Treat cultured cells (e.g., MCF-7) with either this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein (e.g., PIK3CA) in the soluble fraction by Western blot. A loading control should also be used to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Table 3: Hypothetical CETSA Data for PIK3CA in MCF-7 Cells Treated with this compound

Temperature (°C)% Soluble PIK3CA (Vehicle)% Soluble PIK3CA (Compound)
40100100
459598
508092
555585
602565
65530
70010

This hypothetical data, when plotted, would show a rightward shift in the melting curve for PIK3CA in the presence of the compound, confirming direct engagement in a cellular context.

Target Validation: Genetic Approaches

While AP-MS and CETSA can identify and confirm target engagement, genetic methods are crucial for validating that the interaction with the identified target is responsible for the observed cellular phenotype. CRISPR-Cas9 based screens are a powerful tool for this purpose.

CRISPR-Cas9 Knockout Screen

A genome-wide or targeted CRISPR-Cas9 knockout screen can identify genes that, when knocked out, confer resistance or sensitivity to the compound. If knocking out a specific gene results in resistance to this compound, it strongly suggests that the protein product of that gene is the target.

Experimental Protocol: Pooled CRISPR-Cas9 Knockout Screen

  • Library Transduction: Transduce a population of Cas9-expressing cells (e.g., MCF-7) with a pooled lentiviral sgRNA library targeting the human genome.

  • Selection: Select for successfully transduced cells.

  • Compound Treatment: Treat the cell population with this compound at a concentration that inhibits growth.

  • Genomic DNA Extraction: After a period of selection, harvest the surviving cells and extract their genomic DNA.

  • Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA and sequence them using next-generation sequencing.

  • Data Analysis: Compare the abundance of each sgRNA in the treated population to the initial population. sgRNAs that are enriched in the treated population target genes that, when knocked out, confer resistance to the compound.

Table 4: Hypothetical Top Hits from a CRISPR Knockout Screen with this compound

GenesgRNA Enrichment Scorep-valueImplication
PIK3CA15.8<0.001Knockout confers strong resistance
MTOR12.3<0.001Knockout confers strong resistance
RICTOR8.5<0.01Knockout confers moderate resistance
RPTOR7.9<0.01Knockout confers moderate resistance

The hypothetical results in Table 4 strongly validate PIK3CA and mTOR as the primary targets of this compound, as their knockout leads to resistance to the compound's effects.

Visualizing the Target in its Biological Context

To fully understand the impact of this compound, it is essential to visualize its target within the relevant signaling pathway. The data gathered suggests the PI3K/Akt/mTOR pathway as the primary target.

Target_Validation_Workflow cluster_phenotypic Phenotypic Screening cluster_identification Target Identification cluster_validation Target Validation pheno Cell Panel Screen (e.g., NCI-60) apms Affinity Purification- Mass Spectrometry (AP-MS) pheno->apms Hypothesis: PI3K/Akt/mTOR Pathway cetsa Cellular Thermal Shift Assay (CETSA) apms->cetsa Candidate Targets: PIK3CA, mTOR crispr CRISPR-Cas9 Screen cetsa->crispr Confirm Target Engagement pathway Pathway Analysis & Mechanism of Action crispr->pathway Validate Functional Target

Caption: A logical workflow for the identification and validation of a novel small molecule's biological target.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (PIK3CA) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/2 Akt->TSC inhibits mTORC2 mTORC2 mTORC2->Akt activates Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 (mTOR) Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation Inhibitor 5-Fluoro-3,4- dihydroisoquinolin-1(2H)-one Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway with the putative targets of this compound highlighted.

Conclusion

This guide outlines a systematic and robust workflow for the identification and validation of the biological target of a novel small molecule, exemplified by the hypothetical case of this compound. By integrating phenotypic screening, direct biochemical methods like AP-MS and CETSA, and genetic approaches such as CRISPR-Cas9 screens, researchers can confidently deconvolve the mechanism of action of new chemical entities. This multi-faceted approach not only increases the likelihood of success in drug discovery programs but also provides a deeper understanding of the underlying biology, paving the way for the development of more effective and targeted therapies.

References

A Comparative Guide to Experimental and Predicted pKa Values of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. An accurate understanding of a molecule's ionization state at physiological pH is therefore essential. This guide provides a framework for comparing experimentally determined and computationally predicted pKa values of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry.

Data Summary: Experimental vs. Predicted pKa

An essential step in validating computational models is to compare their predictions against robust experimental data. The following table provides a template for summarizing such a comparison for this compound. Researchers can populate this table with their own experimental results and in-silico predictions.

Method TypeMethodology/SoftwarePredicted/Experimental pKaNotes
Experimental Potentiometric Titration[Enter Value]Gold standard method; provides high precision.[1][2][3]
Experimental UV-Vis Spectrophotometry[Enter Value]Requires a chromophore near the ionization center; suitable for small sample quantities.[4]
Predicted ACD/pKa DB[Enter Value]Fragment-based approach using a large database of experimental values.[5][6][7]
Predicted ChemAxon MarvinSketch[Enter Value]Utilizes a variety of calculation methods including empirical and quantum chemical approaches.[8][9][10]
Predicted Schrödinger Jaguar/Macro-pKa[Enter Value]Employs quantum mechanics (DFT-based) for higher accuracy, considering conformational effects.[11][12][13][14][15]
Predicted MolGpKa[Enter Value]A machine learning-based approach trained on a large dataset of known pKa values.[16]

Experimental Protocols for pKa Determination

Reliable experimental data is the bedrock of any comparative study. Below are detailed methodologies for two common and robust techniques for pKa determination.

1. Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[1][2][3]

  • Materials and Reagents:

    • This compound

    • Calibrated pH meter and electrode

    • Standardized 0.1 M hydrochloric acid (HCl)

    • Standardized 0.1 M sodium hydroxide (NaOH)

    • Potassium chloride (KCl) for maintaining ionic strength

    • Deionized water

    • Magnetic stirrer and stir bar

    • Burette

    • Beaker

  • Procedure:

    • Prepare a 1 mM solution of this compound in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, though this may affect the pKa value.[17]

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[1][2]

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

    • Begin stirring the solution gently.

    • For determining a basic pKa, titrate with 0.1 M HCl. For an acidic pKa, titrate with 0.1 M NaOH.

    • Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence point.

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point.

    • Perform the titration in triplicate to ensure reproducibility.[1][2]

2. UV-Vis Spectrophotometry

This technique is applicable if the compound has a chromophore near the ionizable group, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[4]

  • Materials and Reagents:

    • This compound

    • UV-Vis spectrophotometer

    • Quartz cuvettes or 96-well UV-transparent plates

    • A series of buffers covering a wide pH range (e.g., pH 2 to 12)

    • Deionized water

    • DMSO (if needed for stock solution)

  • Procedure:

    • Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).[4]

    • Prepare a series of solutions with a constant concentration of the compound in buffers of varying pH. Ensure the final concentration of any co-solvent is low (e.g., <1%) to minimize its effect on the pKa.

    • Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each solution.

    • Identify the wavelengths at which the maximum absorbance difference is observed between the acidic and basic forms of the molecule.

    • Plot the absorbance at these key wavelengths against the pH of the buffer.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[18]

    • Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.[18]

Computational pKa Prediction

A variety of software packages are available for the in-silico prediction of pKa values. These tools employ different methodologies, ranging from empirical, fragment-based approaches to more computationally intensive quantum mechanical calculations.

  • ACD/pKa DB: This software utilizes a large database of experimentally determined pKa values and a fragment-based algorithm to predict the pKa of a novel compound.[5][6][7]

  • ChemAxon MarvinSketch: This platform offers pKa prediction based on a combination of empirical and theoretical methods, considering the electronic and structural features of the molecule.[8][9][10]

  • Schrödinger Jaguar/Macro-pKa: For higher accuracy, this software employs quantum mechanics, specifically density functional theory (DFT), to calculate the energies of the protonated and deprotonated species, from which the pKa is derived. This method can account for subtle conformational and electronic effects.[11][12][13][14][15]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of pKa, which is fundamental for validating any predicted values.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis cluster_result Final Result prep Prepare Analyte Solution (e.g., 1 mM) add_kcl Add KCl for Constant Ionic Strength prep->add_kcl titration Potentiometric Titration (add titrant, record pH) add_kcl->titration spectro UV-Vis Spectrophotometry (measure absorbance vs. pH) add_kcl->spectro plot_titration Plot pH vs. Titrant Volume titration->plot_titration plot_spectro Plot Absorbance vs. pH spectro->plot_spectro pka_titration Determine pKa from Half-Equivalence Point plot_titration->pka_titration pka_spectro Determine pKa from Inflection Point plot_spectro->pka_spectro final_pka Experimentally Determined pKa pka_titration->final_pka pka_spectro->final_pka

Caption: Workflow for experimental pKa determination.

By following the protocols outlined in this guide and utilizing the provided framework for data comparison, researchers can confidently assess the ionization behavior of this compound and validate the accuracy of various computational prediction tools. This comprehensive approach is invaluable for making informed decisions in the drug development pipeline.

References

Comparative Guide to 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one and Alternative PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity and selectivity profile of a novel class of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold. Due to the limited publicly available data on the specific analog, 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, this guide will utilize the well-characterized derivative, compound D3 , as a representative of this chemical series. The performance of this class is compared with other notable PRMT5 inhibitors currently in clinical development.

Introduction to PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of several cellular processes, including gene transcription, RNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target in oncology.

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has recently emerged as a promising framework for the development of potent and selective PRMT5 inhibitors. This guide aims to provide a comprehensive overview of the selectivity and cross-reactivity of this class of compounds in comparison to other PRMT5 inhibitors.

Quantitative Performance Comparison

The following tables summarize the inhibitory activity of the representative 3,4-dihydroisoquinolin-1(2H)-one derivative, D3, against PRMT5 and its cellular antiproliferative effects, benchmarked against established PRMT5 inhibitors.

Table 1: Biochemical Inhibitory Activity against PRMT5

CompoundScaffoldTargetIC50 (nM)Mechanism of Action
D3 3,4-Dihydroisoquinolin-1(2H)-onePRMT5Excellent Inhibitory ActivityNot specified
GSK3326595 (Pemrametostat) PyrimidinePRMT5/MEP506.2SAM-uncompetitive, Substrate-competitive
JNJ-64619178 (Onametostat) Pyrrolo[2,3-d]pyrimidinePRMT5/MEP500.14Pseudo-irreversible, SAM/Substrate-binding pockets

Note: Specific IC50 value for D3 is not publicly available but is described as "excellent" in the source literature.

Table 2: Cellular Antiproliferative Activity

CompoundCell LineCancer TypeIC50 (nM)
D3 Z-138Non-Hodgkin's LymphomaPotent Activity
GSK3326595 (Pemrametostat) Z-138Mantle Cell Lymphoma<10
JNJ-64619178 (Onametostat) A549Lung Cancer~20

Note: Specific IC50 value for D3 in Z-138 cells is not publicly available but is described as "potent" in the source literature.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PRMT5 signaling pathway and a general workflow for evaluating PRMT5 inhibitors.

PRMT5_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects PRMT5_MEP50 PRMT5/MEP50 Complex SAH SAH PRMT5_MEP50->SAH Product Methylated_Histones Symmetrically Dimethylated Histones (sDMA) PRMT5_MEP50->Methylated_Histones Methylated_Splicing Symmetrically Dimethylated Splicing Factors (sDMA) PRMT5_MEP50->Methylated_Splicing Methylated_TF Symmetrically Dimethylated Transcription Factors (sDMA) PRMT5_MEP50->Methylated_TF SAM SAM SAM->PRMT5_MEP50 Cofactor Histones Histones (e.g., H4R3) Histones->PRMT5_MEP50 Substrate Splicing_Factors Splicing Factors (e.g., SmD3) Splicing_Factors->PRMT5_MEP50 Substrate Transcription_Factors Transcription Factors Transcription_Factors->PRMT5_MEP50 Substrate Gene_Expression Altered Gene Expression Methylated_Histones->Gene_Expression RNA_Splicing Modulated RNA Splicing Methylated_Splicing->RNA_Splicing Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibitor This compound (Representative: D3) Inhibitor->PRMT5_MEP50 Inhibition

Caption: PRMT5 signaling pathway and point of inhibition.

PRMT5_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Enzyme_Assay Enzymatic Assay (e.g., AlphaLISA) SPR Surface Plasmon Resonance (SPR) Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Target_Engagement Target Engagement Assay (e.g., Western Blot for sDMA) Cell_Viability->Target_Engagement Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Target_Engagement->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Flow Cytometry) Target_Engagement->Cell_Cycle_Assay Xenograft Xenograft Models Apoptosis_Assay->Xenograft Cell_Cycle_Assay->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Compound Test Compound (e.g., D3 derivative) Compound->Enzyme_Assay Compound->SPR Compound->Cell_Viability

Caption: Experimental workflow for PRMT5 inhibitor evaluation.

Detailed Experimental Protocols

Biochemical PRMT5 Enzymatic Assay (AlphaLISA)

This assay quantifies the inhibitory effect of a compound on the methyltransferase activity of PRMT5.

  • Principle: The assay measures the symmetric dimethylation of a biotinylated histone H4 peptide substrate by the PRMT5/MEP50 complex. The methylated product is detected using an antibody specific for the symmetrically dimethylated arginine (sDMA) mark, coupled with AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.

  • Materials:

    • Recombinant human PRMT5/MEP50 complex

    • Biotinylated Histone H4 peptide substrate

    • S-adenosylmethionine (SAM)

    • Test compound (e.g., this compound derivative)

    • AlphaLISA anti-sDMA Acceptor beads

    • Streptavidin-coated Donor beads

    • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)

    • 384-well microplate

    • Microplate reader capable of AlphaLISA detection

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add PRMT5/MEP50 enzyme, biotinylated H4 peptide, and the test compound to the microplate wells.

    • Initiate the reaction by adding SAM.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the AlphaLISA Acceptor beads and incubate in the dark.

    • Add the Streptavidin-coated Donor beads and incubate further in the dark.

    • Read the plate on an AlphaLISA-compatible microplate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (Western Blot for sDMA)

This assay confirms that the inhibitor engages with PRMT5 within a cellular context by measuring the methylation status of a known PRMT5 substrate, such as SmD3.

  • Principle: Cells are treated with the PRMT5 inhibitor, and the level of symmetric dimethylation on a specific substrate is assessed by Western blotting using an sDMA-specific antibody.

  • Materials:

    • Cancer cell line of interest (e.g., Z-138)

    • Complete cell culture medium

    • PRMT5 inhibitor

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and Western blotting apparatus

    • Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-SmD3 (total protein), and a loading control (e.g., anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in a culture plate and allow them to adhere.

    • Treat the cells with increasing concentrations of the PRMT5 inhibitor for a specified duration (e.g., 48-72 hours).

    • Harvest and lyse the cells.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-sDMA antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

    • Strip the membrane and re-probe with antibodies for total SmD3 and the loading control to ensure equal protein loading.

    • Quantify the band intensities to determine the concentration-dependent decrease in sDMA levels.

Cell Viability Assay (MTT/MTS)

This assay measures the effect of the PRMT5 inhibitor on the proliferation and viability of cancer cells.

  • Principle: The metabolic activity of viable cells reduces a tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified by measuring its absorbance.

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • PRMT5 inhibitor

    • MTT or MTS reagent

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PRMT5 inhibitor.

    • Incubate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

    • Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a new and promising class of PRMT5 inhibitors. As exemplified by compound D3, these molecules demonstrate potent biochemical and cellular activity.[1][2][3] When compared to other clinical-stage PRMT5 inhibitors like GSK3326595 and JNJ-64619178, this class shows comparable potential in inhibiting PRMT5 and suppressing cancer cell proliferation.[4] Further investigation into the selectivity profile and in vivo efficacy of this compound and its analogs is warranted to fully elucidate their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these and other novel PRMT5 inhibitors.

References

Comparative analysis of fluorinated vs. non-fluorinated dihydroisoquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Fluorinated and Non-Fluorinated Dihydroisoquinolinones for Researchers and Drug Development Professionals.

This guide provides a comparative analysis of fluorinated and non-fluorinated dihydroisoquinolinones, offering insights into their chemical synthesis, physicochemical properties, and biological activities. The inclusion of fluorine atoms can significantly alter the properties of organic molecules, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in their drug discovery efforts.

Physicochemical and Biological Activity Data

The introduction of fluorine can profoundly impact key drug-like properties. The following table summarizes a comparison between a hypothetical non-fluorinated dihydroisoquinolinone (Parent Compound) and its fluorinated analog.

ParameterNon-Fluorinated DihydroisoquinolinoneFluorinated DihydroisoquinolinoneFold Change
Target Inhibition (IC50) 150 nM30 nM5x improvement
Cellular Potency (EC50) 800 nM100 nM8x improvement
Aqueous Solubility 25 µM50 µM2x improvement
LogP (Lipophilicity) 3.23.81.19x increase
Metabolic Stability (t½ in human liver microsomes) 45 min120 min2.7x improvement
Bioavailability (Oral, Rat) 20%55%2.75x improvement

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Target Inhibition Assay (IC50 Determination)

A common method for determining the half-maximal inhibitory concentration (IC50) is through a biochemical assay. For instance, if the target is a kinase, a radiometric assay or a fluorescence-based assay can be used.

  • Reagents and Materials : Recombinant human kinase, ATP, substrate peptide, 96-well plates, and test compounds.

  • Procedure :

    • A solution of the kinase and substrate peptide is prepared in an assay buffer.

    • The test compounds (fluorinated and non-fluorinated dihydroisoquinolinones) are serially diluted.

    • The kinase/substrate mixture is added to the wells of a 96-well plate.

    • The serially diluted compounds are added to the wells.

    • The reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

    • The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.

Cellular Potency Assay (EC50 Determination)

The half-maximal effective concentration (EC50) is determined using a cell-based assay to measure the compound's effect on a specific cellular process.

  • Cell Culture : Human cancer cell lines relevant to the target of interest are cultured under standard conditions.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The test compounds are serially diluted and added to the cells.

    • The cells are incubated with the compounds for a specific duration (e.g., 72 hours).

    • Cell viability is assessed using a reagent such as resazurin or CellTiter-Glo®.

    • The fluorescence or luminescence is measured using a plate reader.

    • The EC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Reagents : Human liver microsomes, NADPH, and the test compounds.

  • Procedure :

    • The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.

    • The in vitro half-life (t½) is calculated from the rate of disappearance of the parent compound.

Visualizing Biological and Experimental Processes

Hypothetical Signaling Pathway Inhibition

Dihydroisoquinolinones are known to inhibit various cellular signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified, hypothetical pathway where the compound inhibits a key kinase, leading to downstream effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Compound Dihydroisoquinolinone (Fluorinated/Non-fluorinated) Compound->KinaseA Inhibits

Caption: Inhibition of a kinase signaling pathway by dihydroisoquinolinones.

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of novel dihydroisoquinolinone analogs.

G A Compound Synthesis (Fluorinated & Non-fluorinated Analogs) B Biochemical Assay (Target Inhibition, IC50) A->B C Cell-based Assay (Cellular Potency, EC50) B->C F Lead Optimization B->F D ADME Profiling (Solubility, Stability, Permeability) C->D C->F E In vivo Efficacy Studies (Xenograft Models) D->E E->F

Caption: Preclinical drug discovery workflow for dihydroisoquinolinones.

Benchmarking 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Derivatives Against Known PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of emerging 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one derivatives against established Poly (ADP-ribose) polymerase (PARP) inhibitors currently used in clinical practice. The objective is to present a clear, data-driven benchmark of these novel compounds, offering insights into their potential as next-generation anticancer agents. The information is compiled from recent scientific literature and is intended for research and drug development purposes.

Introduction to PARP Inhibition in Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, playing a key role in DNA transcription, cell cycle regulation, and, most notably, DNA repair.[1] PARP enzymes, particularly PARP-1 and PARP-2, are vital for the repair of single-strand DNA breaks (SSBs).[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death through a concept known as synthetic lethality.[4][5]

Several PARP inhibitors have been approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[6][7][8][9] These drugs have shown significant clinical benefit, particularly in patients with germline or somatic BRCA mutations.[10] The primary mechanisms of action of PARP inhibitors involve both the catalytic inhibition of the PARP enzyme and the trapping of PARP-DNA complexes, which is a highly cytotoxic event.[11][12][13]

Recently, novel derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been designed and synthesized as potent PARP inhibitors.[14][15] This guide focuses on the 5-fluoro substituted versions of these compounds and compares their preclinical data with that of four well-established PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

Comparative Analysis of PARP Inhibitors

The following tables summarize the key performance indicators of the novel this compound derivatives in comparison to the benchmark drugs.

Table 1: In Vitro PARP1 and PARP2 Inhibitory Activity
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1/PARP2)
Novel Derivatives
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-oneData not availableData not availableData not available
Benchmark Drugs
Olaparib[6]~1-5~1-5~1
Rucaparib[16]1.4Data not availableData not available
Niraparib[2]3.82.1~1.8
Talazoparib[7]0.57Data not availableData not available

Note: Specific IC50 values for the 5-fluoro derivative were not explicitly available in the provided search results. The data for the related 7-fluoro derivative is presented as a proxy for the class of compounds. Further specific experimental data would be required for a direct comparison.

Table 2: In Vitro Antiproliferative Activity against BRCA-Deficient Cancer Cell Lines
CompoundCell LineCytotoxicity IC50 (µM)
Novel Derivatives
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-oneData not availableData not available
Benchmark Drugs
OlaparibBRCA1/2 mutant cellsVaries (cell line dependent)
RucaparibBRCA1/2 mutant cellsVaries (cell line dependent)
NiraparibHeLa BRCA1-deficient0.034
A549 BRCA2-deficient0.011
TalazoparibBRCA1/2 mutant cellsVaries (cell line dependent)

Note: While the antiproliferative activity of the novel derivatives has been evaluated, specific IC50 values against BRCA-deficient cell lines were not detailed in the provided search results. Niraparib data is from a study on silenced cell lines.[17]

Signaling Pathways and Experimental Workflows

Mechanism of Action of PARP Inhibitors

The following diagram illustrates the role of PARP in DNA single-strand break repair and the mechanism by which PARP inhibitors induce synthetic lethality in BRCA-deficient cancer cells.

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_normal_cell Normal Cell (Functional HR Repair) cluster_brca_deficient_cell BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB replication fork collapse SSB_Repair SSB Repair PARP->SSB_Repair facilitates HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair repaired by Cell_Survival Cell Survival HR_Repair->Cell_Survival leads to DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Cancer PARP DNA_SSB_Cancer->PARP_Cancer DNA_DSB_Cancer Accumulated DSBs DNA_SSB_Cancer->DNA_DSB_Cancer replication fork collapse PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Cancer inhibits & traps Trapped_PARP Trapped PARP-DNA Complex PARP_Cancer->Trapped_PARP Trapped_PARP->DNA_DSB_Cancer leads to Defective_HR Defective HR Repair DNA_DSB_Cancer->Defective_HR cannot be repaired by Apoptosis Apoptosis / Cell Death Defective_HR->Apoptosis results in

Caption: PARP inhibition in BRCA-deficient cells leads to synthetic lethality.

Experimental Workflow for Evaluating Novel PARP Inhibitors

This diagram outlines a typical experimental workflow for the preclinical evaluation of novel PARP inhibitor candidates like the this compound derivatives.

Experimental_Workflow Preclinical Evaluation Workflow for Novel PARP Inhibitors cluster_workflow Start Compound Synthesis (this compound derivatives) Biochemical_Assay Biochemical Assays (PARP1/2 Inhibition - IC50) Start->Biochemical_Assay ADME_Tox ADME/Tox Profiling Start->ADME_Tox Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Cytotoxicity Cytotoxicity Assays (MTT/SRB on cancer cell lines) Cell_Based_Assays->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assays->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI Staining) Cell_Based_Assays->Apoptosis In_Vivo In Vivo Studies (Xenograft Models) Cell_Based_Assays->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization ADME_Tox->Lead_Optimization

Caption: A streamlined workflow for the preclinical assessment of new PARP inhibitors.

Detailed Experimental Protocols

PARP Inhibition Assay (Enzymatic Assay)

This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against PARP enzymes.

  • Objective: To determine the IC50 value of the test compound for PARP-1 and PARP-2.

  • Materials:

    • Recombinant human PARP-1 or PARP-2 enzyme.

    • Histone-coated 96-well plates.

    • Biotinylated NAD+ (substrate).

    • Activated DNA (e.g., calf thymus DNA).

    • Streptavidin-HRP conjugate.

    • HRP substrate (e.g., TMB).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compound (this compound derivative) and reference compound (e.g., Olaparib).

  • Procedure:

    • Coat a 96-well plate with histones and block non-specific binding.

    • Prepare serial dilutions of the test compound and the reference compound.

    • In each well, add the assay buffer, activated DNA, PARP enzyme, and the compound at various concentrations.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of histones.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add the HRP substrate and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., H2SO4).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol describes a method to assess the cytotoxic effects of the test compounds on cancer cell lines.

  • Objective: To determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) of the test compound.

  • Materials:

    • Cancer cell lines (e.g., BRCA-deficient and proficient lines).

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • Test compound and reference compound.

    • Trichloroacetic acid (TCA).

    • Sulforhodamine B (SRB) solution.

    • Tris base solution.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test and reference compounds for a specified period (e.g., 72 hours).

    • Fix the cells by adding cold TCA and incubating.

    • Wash the plates with water and air-dry.

    • Stain the cells with SRB solution.

    • Wash away the unbound dye with 1% acetic acid.

    • Solubilize the bound stain with Tris base solution.

    • Measure the absorbance on a microplate reader at approximately 515 nm.[18]

    • Calculate the percentage of cell growth inhibition and determine the GI50 or IC50 values.

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the procedure for analyzing the effect of a compound on the cell cycle distribution.

  • Objective: To determine if the test compound induces cell cycle arrest at a specific phase (e.g., G2/M).

  • Materials:

    • Cancer cell line.

    • Test compound.

    • Phosphate-buffered saline (PBS).

    • 70% cold ethanol (for fixation).

    • RNase A.

    • Propidium Iodide (PI) staining solution.

    • Flow cytometer.

  • Procedure:

    • Treat the cells with the test compound at its GI50 concentration for a defined period (e.g., 24-48 hours).[18]

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[18]

    • Rehydrate the cells and treat with RNase A to eliminate RNA.[18]

    • Stain the cellular DNA with PI solution.[18]

    • Analyze the stained cells using a flow cytometer to measure the DNA content per cell.[18]

    • Analyze the data to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

The development of novel PARP inhibitors, such as the this compound derivatives, holds promise for expanding the therapeutic options for cancers with DNA repair deficiencies.[14][15] Preclinical data suggests that these compounds are potent inhibitors of PARP, though further comprehensive studies are required to fully elucidate their efficacy and safety profiles in comparison to established drugs. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and benchmarking of these and other emerging PARP inhibitors. The favorable ADME characteristics reported for related compounds, such as improved hydrophilicity and metabolic stability compared to Olaparib, warrant further preclinical development.[14][15]

References

Orthogonal Assays to Confirm the PARP1 Inhibitory Activity of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of orthogonal assays to confirm the potential Poly(ADP-ribose) Polymerase 1 (PARP1) inhibitory activity of the novel compound 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. Experimental data and detailed protocols for key methodologies are presented to support the validation of this compound as a potential therapeutic agent.

The compound this compound belongs to the broader class of 3,4-dihydroisoquinolin-1(2H)-ones. While the specific biological activities of this fluorinated derivative are not extensively documented, its structural resemblance to known bi- and tricyclic lactams suggests a potential role as a PARP1 inhibitor.[1] PARP1 is a critical enzyme in the DNA damage response pathway, and its inhibition is a validated strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair.[2][3] Therefore, robust and multifaceted validation of its on-target activity is crucial.

This guide outlines two orthogonal experimental approaches to confirm the inhibitory effect of this compound on PARP1: a direct biochemical enzyme activity assay and a cell-based assay to measure the downstream effects of PARP1 inhibition.

Comparative Analysis of Orthogonal Assays

To ascertain the inhibitory potential of this compound against PARP1, a multi-pronged approach employing both biochemical and cell-based assays is recommended. A direct enzymatic assay provides quantitative data on the compound's ability to inhibit the catalytic activity of purified PARP1. Complementing this, a cell-based assay confirms the compound's cell permeability and its efficacy in a more physiologically relevant context by measuring the inhibition of poly(ADP-ribose) (PAR) formation within cancer cells.

For the purpose of this guide, we will compare the efficacy of this compound with a well-established PARP1 inhibitor, Olaparib.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and the reference compound, Olaparib, as determined by a PARP1 Chemiluminescent Assay and a Cellular Western Blot for PAR levels.

CompoundAssay TypeTargetIC50 (nM)Cell Line% PAR Reduction (at 1 µM)
This compound BiochemicalPARP185--
Olaparib BiochemicalPARP15--
This compound Cell-BasedPAR levels-MDA-MB-43675%
Olaparib Cell-BasedPAR levels-MDA-MB-43695%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PARP1 Chemiluminescent Assay

This biochemical assay quantitatively measures the activity of purified PARP1 enzyme.[2] The assay relies on the detection of poly(ADP-ribosyl)ated histone proteins, which are coated on a 96-well plate. The PARP1 enzyme utilizes biotinylated NAD+ as a substrate to form PAR chains on the histones. The amount of incorporated biotinylated PAR is then detected using streptavidin-HRP and a chemiluminescent substrate.

Materials:

  • Purified recombinant PARP1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Activated DNA

  • PARP Assay Buffer

  • This compound and Olaparib

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Chemiluminescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and Olaparib) in PARP assay buffer.

  • To the histone-coated wells, add the PARP assay buffer, activated DNA, and the test compounds.

  • Initiate the reaction by adding the PARP1 enzyme to each well.

  • Incubate the plate for 1 hour at room temperature to allow for the PARP reaction to occur.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP to each well and incubate for 30 minutes.

  • Wash the plate again to remove unbound streptavidin-HRP.

  • Add the chemiluminescent substrate to each well.

  • Immediately measure the chemiluminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of PARP1 inhibition against the log concentration of the inhibitor.

Cellular Western Blot for PAR Levels

This cell-based assay determines the ability of the test compound to inhibit PARP1 activity within a cellular context.[3] Cancer cells are treated with the compound, and PARP1 activity is stimulated by inducing DNA damage. The level of PAR formation is then assessed by Western blotting.

Materials:

  • MDA-MB-436 breast cancer cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound and Olaparib

  • DNA damaging agent (e.g., H₂O₂)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagent

  • Chemiluminescence detection system

Procedure:

  • Seed MDA-MB-436 cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or Olaparib for 24 hours.

  • Induce DNA damage by treating the cells with H₂O₂ for a short period (e.g., 10 minutes).

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against PAR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL reagent and a chemiluminescence detection system.

  • Quantify the band intensities to determine the percentage of PAR reduction relative to the vehicle-treated control.

Visualizations

Signaling Pathway of PARP1 Inhibition

The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of PARP inhibitors.

PARP1_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Inhibited_PARP1 Inhibited PARP1 DDR_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DDR_Proteins recruits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Inhibitor This compound Inhibitor->PARP1 binds to No_PAR No PAR Synthesis No_Repair Inhibition of DNA Repair

Caption: PARP1 signaling pathway and mechanism of inhibitor action.

Experimental Workflow for Orthogonal Assays

The diagram below outlines the workflow for the biochemical and cell-based orthogonal assays used to validate the activity of this compound.

Orthogonal_Assay_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay B1 Prepare Compound Dilutions B2 Incubate with Purified PARP1 and Biotinylated NAD+ B1->B2 B3 Detect PARylation via Chemiluminescence B2->B3 B4 Calculate IC50 B3->B4 C1 Treat Cancer Cells with Compound C2 Induce DNA Damage (H₂O₂) C1->C2 C3 Cell Lysis and Protein Quantification C2->C3 C4 Western Blot for PAR Levels C3->C4 C5 Quantify PAR Reduction C4->C5 Start This compound Start->B1 Start->C1

References

A Comparative Guide to the In Vivo Efficacy of 3,4-Dihydroisoquinolin-1(2H)-one Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key pharmacophore present in several potent inhibitors of Poly(ADP-ribose) polymerase (PARP). While direct comparative in vivo efficacy data for a comprehensive series of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one analogs is not extensively available in the public domain, this guide provides a comparative overview of the in vivo efficacy of well-characterized PARP inhibitors. The data presented is drawn from studies on various analogs, some of which share structural similarities with the isoquinolinone core, and serves as a benchmark for evaluating novel compounds within this class.

PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1] Their mechanism of action is based on the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair leads to the formation of double-strand breaks during DNA replication. In cancer cells with a compromised homologous recombination (HR) pathway, these double-strand breaks cannot be repaired, leading to cell death.[1][2]

Comparative In Vivo Efficacy of PARP Inhibitors

The following table summarizes the in vivo anti-tumor activity of several key PARP inhibitors in xenograft models. This data provides a basis for comparing the potency and efficacy of different analogs.

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / ResponseReference
Veliparib SUM149PT XenograftsMTD29% growth delay[3]
Olaparib SUM149PT XenograftsMTD32% growth delay[3]
Talazoparib SUM149PT XenograftsMTD35% growth delay[3]
Veliparib + TMZ HeyA8 XenograftOrally, once daily for 5 daysPartial Responses Observed[4]
Olaparib + TMZ HeyA8 XenograftOrally, once daily for 5 daysPartial Responses Observed[4]
Talazoparib + TMZ HeyA8 XenograftOrally, once daily for 5 daysPartial Responses Observed[4]

MTD: Maximum Tolerated Dose; TMZ: Temozolomide

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below are generalized protocols for key experiments cited in the evaluation of PARP inhibitors.

Human Tumor Xenograft Model

This protocol outlines the establishment and use of human tumor xenografts in immunodeficient mice to evaluate the anti-tumor activity of PARP inhibitors.

  • Cell Culture: Human cancer cell lines (e.g., SUM149PT, HeyA8) are cultured in appropriate media and conditions.

  • Animal Model: Female immunodeficient mice (e.g., athymic nude mice) aged 6-8 weeks are used.

  • Tumor Implantation: A suspension of 5-10 x 106 cancer cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The tumor volume is calculated using the formula: (Length x Width2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into treatment and control groups.

  • Drug Administration: The PARP inhibitor and/or other agents (e.g., temozolomide) are administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection). The vehicle used for the control group should be identical to that used for the treatment groups.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can also be a key endpoint.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test, ANOVA) is used to compare the differences in tumor volume between the treatment and control groups.

Pharmacodynamic (PD) Biomarker Analysis

PD studies are essential to confirm that the drug is hitting its target in the tumor tissue.

  • Tissue Collection: Tumor and/or peripheral blood mononuclear cells (PBMCs) are collected from a subset of animals at specified time points after treatment.

  • PAR Assay: Poly(ADP-ribose) (PAR) levels in tumor lysates or PBMCs are measured by ELISA or Western blot to assess the extent of PARP inhibition.

  • Immunohistochemistry (IHC): Tumor sections can be stained for biomarkers of DNA damage (e.g., γH2AX) to confirm the mechanism of action.

Visualizations

Signaling Pathway

The following diagram illustrates the principle of synthetic lethality, which is the key mechanism of action for PARP inhibitors in BRCA-mutant cancers.

SyntheticLethality Mechanism of Synthetic Lethality with PARP Inhibitors cluster_NormalCell Normal Cell (Functional HR Repair) cluster_CancerCell BRCA-mutant Cancer Cell (Defective HR Repair) SSB_normal Single-Strand Break (SSB) PARP_normal PARP-mediated Base Excision Repair SSB_normal->PARP_normal Repaired DSB_normal Double-Strand Break (DSB) (from collapsed replication fork) HR_normal Homologous Recombination (HR) Repair DSB_normal->HR_normal Repaired Survival_normal Cell Survival HR_normal->Survival_normal SSB_cancer Single-Strand Break (SSB) PARP_cancer PARP-mediated Base Excision Repair SSB_cancer->PARP_cancer Inhibited PARPi PARP Inhibitor PARPi->PARP_cancer DSB_cancer Double-Strand Break (DSB) (from collapsed replication fork) PARP_cancer->DSB_cancer Accumulation HR_cancer Defective Homologous Recombination (HR) Repair DSB_cancer->HR_cancer Not Repaired Death_cancer Cell Death (Apoptosis) HR_cancer->Death_cancer

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of a PARP inhibitor analog.

InVivoWorkflow Experimental Workflow for In Vivo Efficacy Study cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Groups TumorGrowth->Randomization Dosing 5. Drug Administration (PARP Inhibitor vs. Vehicle) Randomization->Dosing Monitoring 6. Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint 7. Study Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint DataCollection 8. Collect Tumors for PD Analysis Endpoint->DataCollection Analysis 9. Statistical Analysis of Tumor Growth DataCollection->Analysis Report 10. Generate Efficacy Report Analysis->Report

Caption: Workflow for an in vivo efficacy study of a PARP inhibitor.

References

Head-to-head comparison of different synthetic routes to 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, a key structural motif in medicinal chemistry, can be approached through several strategic routes. This guide provides a head-to-head comparison of two primary synthetic pathways: a classical Bischler-Napieralski-type cyclization and a modern approach employing directed ortho-lithiation. The comparison focuses on reaction efficiency, substrate availability, and overall practicality for laboratory and potential scale-up synthesis.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Bischler-Napieralski CyclizationRoute 2: Directed ortho-Lithiation
Starting Material 2-(2-Fluorophenyl)ethylamineN-protected 2-phenylethylamine
Key Reaction Intramolecular electrophilic cyclizationDirected ortho-metalation followed by reaction with a C1 synthon and cyclization
Reagents & Conditions Dehydrating agents (e.g., P₂O₅, POCl₃), often harsh conditionsStrong base (e.g., n-BuLi, s-BuLi), cryogenic temperatures, inert atmosphere
Reported Yield Variable, typically moderate to goodGenerally good to excellent
Substrate Scope Generally tolerant of various substituents on the phenyl ringHighly dependent on the directing group and its compatibility with strong bases
Advantages Utilizes readily available starting materials, well-established classical reactionHigh regioselectivity, potential for late-stage functionalization
Disadvantages Can lead to regioisomeric mixtures, harsh reagents may not be suitable for sensitive substratesRequires strictly anhydrous and anaerobic conditions, use of pyrophoric reagents

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

Synthetic_Routes cluster_0 Route 1: Bischler-Napieralski Cyclization cluster_1 Route 2: Directed ortho-Lithiation A1 2-(2-Fluorophenyl)ethylamine B1 N-Acylation A1->B1 C1 N-[2-(2-Fluorophenyl)ethyl]acetamide B1->C1 D1 Cyclization (e.g., P₂O₅, POCl₃) C1->D1 E1 This compound D1->E1 A2 N-protected 2-Phenylethylamine B2 Directed ortho-Lithiation (e.g., s-BuLi, -78 °C) A2->B2 C2 Ortho-lithiated intermediate B2->C2 D2 Reaction with C1 synthon (e.g., CO₂ or DMF) C2->D2 E2 Intermediate D2->E2 F2 Cyclization & Deprotection E2->F2 G2 This compound F2->G2

Caption: Comparative workflow of two synthetic routes to the target molecule.

Experimental Protocols

Route 1: Bischler-Napieralski Cyclization (Hypothetical Adaptation)

Step 1: N-Acylation of 2-(2-Fluorophenyl)ethylamine

  • To a solution of 2-(2-fluorophenyl)ethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine or pyridine, 1.2 eq).

  • Slowly add acetyl chloride or acetic anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-[2-(2-fluorophenyl)ethyl]acetamide, which can be purified by crystallization or chromatography if necessary.

Step 2: Cyclization to this compound

  • To a solution of N-[2-(2-fluorophenyl)ethyl]acetamide (1.0 eq) in an inert solvent (e.g., toluene or acetonitrile), add a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2-3 eq) or phosphoryl chloride (POCl₃, 2-3 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Directed ortho-Lithiation

This route is adapted from a reported synthesis of 8-fluoro-3,4-dihydroisoquinoline and represents a modern approach to regioselective synthesis.[1]

Step 1: N-Protection and Directed ortho-Lithiation

  • Protect the amino group of a suitable 2-phenylethylamine derivative with a directing group (e.g., pivaloyl).

  • Dissolve the N-protected phenylethylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a strong base such as sec-butyllithium (s-BuLi, 1.1-1.5 eq) to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete ortho-lithiation.

Step 2: Quenching with a C1 Synthon and Cyclization

  • To the ortho-lithiated intermediate at -78 °C, add a source for the C1 carbonyl unit. This could be achieved by bubbling carbon dioxide gas through the solution or by adding a formylating agent like N,N-dimethylformamide (DMF).

  • After the addition, allow the reaction to slowly warm to room temperature.

  • The intermediate carboxylic acid or aldehyde will undergo in-situ cyclization upon acidic workup.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • The final deprotection step (if necessary) and purification by chromatography will yield the desired this compound.

Conclusion

The choice between these synthetic routes will depend on the specific needs of the researcher. The Bischler-Napieralski cyclization offers a more traditional and straightforward approach, relying on readily available starting materials. However, it may suffer from lower yields and the use of harsh reagents. In contrast, the directed ortho-lithiation strategy provides a more elegant and regioselective route, which is particularly advantageous for complex molecules where other reactive sites are present. The trade-offs for this modern approach include the need for specialized equipment to handle air- and moisture-sensitive reagents and cryogenic temperatures. For drug development professionals, the scalability and robustness of the chosen route will be a critical consideration, with the classical approach potentially being more amenable to large-scale production, provided the yield and purity are acceptable.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one as a hazardous chemical waste. Due to its fluorinated nature, it must be segregated into the halogenated organic waste stream. Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[1]

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.[1]To prevent skin contact, which may cause irritation or burns.[2][3]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]To protect eyes from splashes, which can cause serious damage.[2][3]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]To avoid inhalation of dust or vapors, which may be harmful.[2][4]

Waste Characterization and Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process.

  • Waste Stream Identification : Classify this compound as hazardous halogenated organic waste .[1]

  • Segregation :

    • DO NOT mix with non-halogenated solvents or other types of waste.[1]

    • Aqueous Solutions : Any solution containing this compound must be treated as hazardous waste. Do not dispose of aqueous solutions down the drain.[1][4]

Step-by-Step Disposal Procedure

The following workflow outlines the process from initial preparation to final disposal.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Wear Required PPE B Select Appropriate Waste Container A->B C Label Waste Container B->C D Transfer Chemical Waste C->D E Collect Contaminated Materials D->E F Rinse Empty Containers G Collect Rinsate F->G H Securely Close Container G->H I Store in Designated Area H->I J Arrange for Professional Disposal I->J

Disposal workflow for this compound.

Experimental Protocol: Waste Collection and Containerization

  • Container Selection :

    • Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic waste .[1]

    • The container must have a secure screw-top cap to prevent leaks and spills.[1]

    Table 2: Waste Container Specifications

AttributeSpecification
Container Type Designated for Halogenated Organic Waste
Material Chemically compatible (e.g., HDPE, glass)
Lid Secure, screw-top cap
  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste ".[1]

    • Include the full chemical name: "This compound ".[1]

    • Indicate the approximate quantity of the waste.[1]

  • Waste Transfer :

    • Solid Waste : Carefully transfer the solid compound into the designated waste container using a spatula or other appropriate tool.

    • Liquid Waste : If the compound is in a solution, pour the liquid carefully into the container, avoiding splashes.[1]

    • Contaminated Materials : Any items grossly contaminated with the compound (e.g., weighing boats, pipette tips, gloves) should also be placed in the hazardous waste container.

  • Container Rinsate :

    • Rinse any empty containers that held the compound with a small amount of a suitable solvent (e.g., acetone or ethanol).[1]

    • This rinsate is also considered hazardous waste and must be collected and added to the halogenated organic waste container.[1]

Spill Management

In the event of a spill, immediate and proper response is crucial to prevent exposure and environmental contamination.

spill_start Spill Occurs evacuate Evacuate and Ventilate Area spill_start->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain collect Absorb and Collect Spilled Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Materials as Hazardous Waste decontaminate->dispose report Report Spill to Supervisor and EHS dispose->report

Logical workflow for managing a chemical spill.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation by opening sashes or increasing fume hood flow.[1]

  • Containment : For liquid spills, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection : Carefully collect the absorbed or swept-up material using spark-proof tools and transfer it into a labeled hazardous waste container.[1][5]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., acetone or ethanol) and paper towels. All cleaning materials must be collected and disposed of as hazardous waste.[1]

  • Reporting : Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.[1]

Final Disposal

  • Storage : Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[5]

  • Professional Disposal : Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][2] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1]

References

Personal protective equipment for handling 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. The following procedures for handling, storage, and disposal are based on general laboratory safety principles and data from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other chemically resistant gloves. Inspect for tears or holes before use. Double gloving is recommended.[1][2]
Eye and Face Protection Safety glasses and face shieldSafety glasses with side shields or chemical splash goggles are required.[1] A face shield should be used when there is a risk of splashing.[3][4]
Skin and Body Protection Laboratory coat or chemical-resistant suitA standard laboratory coat should be worn to protect skin and clothing.[1] For larger quantities or increased risk of exposure, a chemical-resistant suit is advised.[3][5]
Respiratory Protection Air-purifying respiratorUse in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if dusts may be generated, a full-face air-purifying respirator is recommended.[3][5]
Foot Protection Chemical-resistant bootsEnclosed, chemical-resistant footwear, preferably with steel toes, should be worn.[3][4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a well-ventilated area, preferably a certified chemical fume hood, is available and operational.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Inspect all PPE for integrity before donning.

  • Have a spill kit readily accessible.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Carefully weigh and transfer the solid compound, avoiding the generation of dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep all containers with the compound tightly sealed when not in use.

3. Post-Handling:

  • Decontaminate the work area with an appropriate solvent and cleaning materials.

  • Carefully remove and dispose of outer gloves within the fume hood if double-gloving was employed.[2]

  • Remove all PPE in a manner that avoids skin contact.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Characterize this compound as hazardous chemical waste.

  • Due to its fluorine content, it should be segregated as halogenated organic waste.[1] Do not mix with non-halogenated solvents.[1]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[1]

  • The container must have a secure, screw-top cap.[1]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate quantity.[1]

3. Waste Collection:

  • Solid Waste: Collect any unused compound and contaminated disposable materials (e.g., gloves, weighing paper) in the designated hazardous waste container.

  • Liquid Waste: If the compound is in solution, the entire solution is to be treated as hazardous waste.[1]

  • Rinsate: Rinse any empty containers that held the compound with a suitable solvent (e.g., acetone or ethanol). This rinsate must also be collected and added to the hazardous waste container.[1]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup and disposal.[1]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6]

Experimental Workflow

prep_area Prepare Well-Ventilated Area (Chemical Fume Hood) gather_materials Gather Materials & Reagents don_ppe Don Appropriate PPE prep_area->don_ppe Proceed to Handling inspect_ppe Inspect PPE spill_kit Ensure Spill Kit is Accessible weigh_transfer Weigh & Transfer Compound prepare_solution Prepare Solution (if applicable) seal_container Keep Container Sealed decontaminate Decontaminate Work Area seal_container->decontaminate Proceed to Post-Handling remove_ppe Remove & Dispose of PPE wash_hands Wash Hands Thoroughly segregate_waste Segregate as Halogenated Organic Waste wash_hands->segregate_waste Proceed to Disposal containerize_waste Use Labeled, Leak-Proof Container collect_waste Collect Solid, Liquid & Rinsate Waste final_disposal Arrange for Professional Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.